7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one
Descripción
BenchChem offers high-quality 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
7-bromo-1,3-dihydropyrrolo[3,2-c]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-5-3-9-2-4-1-6(11)10-7(4)5/h2-3H,1H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVKKLSEUUNJLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CC(=C2NC1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Putative Mechanism of Action of 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one as a Multi-Kinase Inhibitor
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one belongs to the pyrrolopyridine class of heterocyclic compounds, a scaffold recognized for its therapeutic potential, particularly in oncology and immunology. The pyrrolopyridine nucleus is considered a "privileged" structure in medicinal chemistry due to its ability to mimic the purine ring of adenosine triphosphate (ATP), enabling it to function as a competitive inhibitor for a wide range of protein kinases.[1][2] While direct experimental data on 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one is not extensively available in public literature, this guide synthesizes evidence from structurally related pyrrolopyridine derivatives to propose a putative multi-kinase inhibitory mechanism of action. This document will explore the hypothesized interactions with key oncogenic and inflammatory kinases, including FMS, AXL, and GSK-3β, providing a comprehensive theoretical framework and actionable experimental protocols for its validation.
Introduction: The Pyrrolopyridine Scaffold as a Kinase Inhibitor
Protein kinases play a pivotal role in cellular signaling by catalyzing the phosphorylation of substrate proteins, thereby regulating a vast array of cellular processes, including growth, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern targeted therapy.
The pyrrolopyridine core, an isostere of the purine nucleus of ATP, serves as an ideal backbone for the design of kinase inhibitors.[1][2] This structural mimicry allows pyrrolopyridine derivatives to competitively bind to the ATP-binding pocket in the catalytic domain of kinases, preventing the phosphorylation of their downstream substrates. The selectivity of these inhibitors is largely conferred by the various substituents appended to the core scaffold, which can form specific interactions with amino acid residues unique to the ATP-binding site of each kinase.[1][2] Based on the extensive literature on related compounds, it is hypothesized that 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one acts as an ATP-competitive inhibitor of multiple protein kinases.
Putative Kinase Targets and their Associated Signaling Pathways
Based on the activity of structurally similar pyrrolo[3,2-c]pyridine and other pyrrolopyridine derivatives, we propose that 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one is likely to exhibit inhibitory activity against several key kinases. This section details the most probable targets and their roles in cellular signaling.
FMS Kinase (CSF-1R): A Target in Immuno-Oncology and Inflammation
FMS, also known as colony-stimulating factor-1 receptor (CSF-1R), is a receptor tyrosine kinase that is crucial for the proliferation, differentiation, and survival of monocytes and macrophages.[3] Overexpression and activation of FMS are implicated in various cancers, including breast, ovarian, and prostate cancer, as well as in inflammatory conditions like rheumatoid arthritis.[3] Several pyrrolo[3,2-c]pyridine derivatives have been identified as potent and selective FMS kinase inhibitors.[3][4]
Mechanism of Action: Upon binding of its ligand, CSF-1, FMS dimerizes and autophosphorylates, initiating downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways. These pathways promote cell survival and proliferation. By inhibiting FMS, 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one would block these downstream signals, leading to reduced tumor-associated macrophage (TAM) infiltration in the tumor microenvironment and potentially directly inhibiting the growth of cancer cells that express FMS.
Caption: Hypothesized inhibition of the AXL signaling cascade.
Glycogen Synthase Kinase 3β (GSK-3β): A Serine/Threonine Kinase with Diverse Roles
GSK-3β is a constitutively active serine/threonine kinase that is a key regulator of a multitude of cellular processes, including glycogen metabolism, cell proliferation, and neuronal function. Its dysregulation has been implicated in Alzheimer's disease, bipolar disorder, and various cancers. Notably, pyrrolo[2,3-b]pyridine derivatives have been reported as potent and selective GSK-3β inhibitors. [5][6] Mechanism of Action: GSK-3β is unusual in that it is typically active in resting cells and is inhibited by upstream signaling pathways, such as the PI3K/AKT pathway. A key substrate of GSK-3β is β-catenin. In the absence of Wnt signaling, GSK-3β phosphorylates β-catenin, targeting it for degradation. Inhibition of GSK-3β by 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one would lead to the stabilization and nuclear translocation of β-catenin, activating Wnt target gene expression. In the context of Alzheimer's disease, GSK-3β hyperphosphorylates the tau protein, leading to the formation of neurofibrillary tangles. Inhibition of GSK-3β would therefore be expected to reduce tau hyperphosphorylation.
Caption: Postulated inhibitory effects on GSK-3β signaling.
Experimental Validation Protocols
To validate the hypothesized mechanism of action of 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one, a series of biochemical and cell-based assays should be performed.
Biochemical Kinase Inhibition Assays
These assays directly measure the ability of the compound to inhibit the enzymatic activity of the purified kinase.
Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
-
Reagents and Materials:
-
Purified recombinant kinase (e.g., FMS, AXL, GSK-3β)
-
Europium-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer)
-
7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one (test compound)
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Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplate
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO, followed by dilution in assay buffer.
-
In a 384-well plate, add the kinase, Eu-labeled antibody, and the test compound or vehicle control.
-
Incubate for 60 minutes at room temperature.
-
Add the Alexa Fluor™ 647-labeled tracer to all wells.
-
Incubate for another 60 minutes at room temperature.
-
Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.
-
-
Data Analysis:
-
Calculate the FRET ratio (665 nm emission / 615 nm emission).
-
Plot the FRET ratio against the log of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Cell-Based Assays for Target Engagement and Downstream Signaling
These assays confirm that the compound can enter cells and inhibit the target kinase in its native environment, leading to the expected downstream effects.
Protocol: Western Blot Analysis of Phosphorylated Kinase Substrates
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., bone marrow-derived macrophages for FMS, A549 lung cancer cells for AXL, SH-SY5Y neuroblastoma cells for GSK-3β).
-
Starve the cells of serum for 24 hours.
-
Pre-treat the cells with various concentrations of 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one for 2 hours.
-
Stimulate the cells with the appropriate ligand (e.g., CSF-1 for FMS, Gas6 for AXL) for 15-30 minutes.
-
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of the kinase and its downstream substrates (e.g., p-FMS, FMS, p-AKT, AKT, p-ERK, ERK, p-Tau, Tau, β-catenin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Compare the levels of phosphorylated proteins in treated versus untreated cells.
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Quantitative Data Summary
The following table presents hypothetical IC₅₀ values for 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one against the putative kinase targets, based on the potencies of related pyrrolopyridine inhibitors found in the literature. [3][4][7][8][5][6]
| Kinase Target | Putative IC₅₀ (nM) |
|---|---|
| FMS (CSF-1R) | 50 |
| AXL | 75 |
| GSK-3β | 100 |
| CDK2 | >1000 |
| VEGFR2 | >1000 |
These values are illustrative and require experimental validation.
Conclusion and Future Directions
While the precise mechanism of action of 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one requires direct experimental elucidation, the available evidence from structurally related compounds strongly suggests its potential as a multi-kinase inhibitor. The pyrrolopyridine scaffold provides a robust framework for ATP-competitive inhibition, and the specific substitutions on this core are likely to confer activity against a range of kinases, including FMS, AXL, and GSK-3β.
The proposed inhibitory profile suggests that this compound could have therapeutic applications in oncology, by targeting tumor growth, metastasis, and the tumor microenvironment, as well as in inflammatory and neurodegenerative diseases. Future research should focus on a comprehensive kinase screen to fully characterize its selectivity profile, followed by in-depth cellular and in vivo studies to validate its mechanism of action and assess its therapeutic potential.
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Recent advances of pyrrolopyridines derivatives: a patent and literature review. Taylor & Francis Online. [Link]
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Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online. [Link]
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Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. ScienceDirect. [Link]
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Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. MDPI. [Link]
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Recent advances of pyrrolopyridines derivatives: a patent and literature review. Taylor & Francis Online. [Link]
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The latest perspectives of small molecules FMS kinase inhibitors. University of Sharjah. [Link]
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Discovery of novel CDK inhibitors via scaffold hopping from CAN508. PubMed. [Link]
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Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS Publications. [Link]
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Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Figshare. [Link]
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Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Bentham Science. [Link]
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Discovery of pyrrolo[2,3-d]pyrimidine derivatives as potent Axl inhibitors: Design, synthesis and biological evaluation. PubMed. [Link]
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Identification of Pyrrolo[2,3- d]pyrimidine-Based Derivatives as Potent and Orally Effective Fms-like Tyrosine Receptor Kinase 3 (FLT3) Inhibitors for Treating Acute Myelogenous Leukemia. ACS Publications. [Link]
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Discovery of pyrrolo[2,3-d]pyrimidine derivatives as potent Axl inhibitors: Design, synthesis and biological evaluation. ResearchGate. [Link]
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The latest perspectives of small molecules FMS kinase inhibitors. PubMed. [Link]
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Identification of a novel pyrrolo[2,3- b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. PubMed. [Link]
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Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Nature. [Link]
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Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. Nature. [Link]
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Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. PubMed. [Link]
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Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. ResearchGate. [Link]
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Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. Taylor & Francis Online. [Link]
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Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. PubMed. [Link]
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Rational Drug Design of Axl Tyrosine Kinase Type I Inhibitors as Promising Candidates Against Cancer. Frontiers. [Link]
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New design scaffold for potential GSK-3 inhibition.. ResearchGate. [Link]
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Publishing. [Link]
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Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. OAText. [Link]
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Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online. [Link]
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Design, Synthesis, and biological evaluation of 7H-Pyrrolo[2,3-d]pyrimidines as potent HPK1 kinase inhibitors. PubMed. [Link]
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Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]
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SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences. [Link]
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]
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Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. ACS Publications. [Link]
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Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. [Link]
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Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. Frontiers. [Link]
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Biological targets of 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one
An In-Depth Technical Guide to the Biological Targets of the 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one Scaffold
Abstract
The pyrrolopyridine core, a heterocyclic scaffold bioisosteric to purines, represents a "privileged" structure in medicinal chemistry, frequently serving as the foundation for potent modulators of key biological pathways.[1][2] This guide focuses on the biological targets of this versatile scaffold, with a specific emphasis on the 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one class. While direct literature on this specific bromo-substituted variant is nascent, a comprehensive analysis of closely related analogs provides a robust framework for understanding its probable mechanisms of action and for designing effective target identification and validation campaigns. We will delve into the primary target classes, including protein kinases like GSK-3β and the cytoskeletal protein tubulin, and provide detailed, field-proven experimental workflows for researchers seeking to elucidate the targets of novel pyrrolopyridinone derivatives.
The Pyrrolopyridinone Scaffold: An ATP-Mimetic Core
The pyrrolopyridine nucleus, also known as azaindole, is a recurring motif in biologically active molecules due to its structural resemblance to the purine ring of ATP.[1] This mimicry allows pyrrolopyridine derivatives to competitively bind to the ATP-binding pocket of a vast array of enzymes, most notably protein kinases, making them a fertile ground for the development of kinase inhibitors.[1] The specific biological activity and target selectivity are conferred by the substituents attached to the core azaindole nucleus.[1] This guide uses 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one as a representative structure to explore the established and potential biological targets of this important chemical class.
Primary Biological Targets and Mechanisms of Action
Research into pyrrolopyridine and its related pyrrolopyrimidine analogs has identified several key protein targets.
Glycogen Synthase Kinase-3β (GSK-3β) and Wnt/β-Catenin Pathway Activation
One of the most well-characterized targets for this scaffold class is Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase that acts as a critical negative regulator of the Wnt/β-catenin signaling pathway.[3][4]
A closely related pyrrolopyrimidine compound, TWS119 , serves as an exemplary case study. TWS119 is a potent inhibitor of GSK-3β with an IC50 of 30 nM in cell-free assays and a dissociation constant (Kd) of 126 nM.[3][5] In the absence of a Wnt signal, GSK-3β is active and phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. By inhibiting GSK-3β, compounds like TWS119 prevent this phosphorylation, leading to the stabilization and accumulation of β-catenin in the cytoplasm.[6][7] This accumulated β-catenin then translocates to the nucleus, where it complexes with TCF/LEF transcription factors to activate the expression of Wnt target genes.[5][7]
This mechanism has profound biological consequences, including:
-
Induction of Neuronal Differentiation: TWS119 has been shown to potently induce neuronal differentiation in murine embryonic stem cells and embryonal carcinoma cells.[4][5]
-
Stem Cell Maintenance: By activating Wnt signaling, GSK-3β inhibitors can help maintain the pluripotency of embryonic stem cells.[7]
-
Modulation of Immune Responses: TWS119 can enhance the proliferation and survival of certain T-cell populations and induce the differentiation of CD8+ T cells towards a stem cell-like memory phenotype.[3]
Signaling Pathway: GSK-3β Inhibition by a Pyrrolopyridinone Analog
Caption: Inhibition of GSK-3β by a pyrrolopyridinone analog prevents β-catenin degradation.
Microtubule Dynamics: Inhibition of Tubulin Polymerization
The versatility of the pyrrolopyridinone scaffold extends beyond kinase inhibition. A recent study designed and synthesized a series of 1H-pyrrolo[3,2-c]pyridine derivatives that function as potent inhibitors of tubulin polymerization by binding to the colchicine site.[8]
Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, motility, and intracellular transport.[8] Molecules that interfere with microtubule dynamics are powerful anticancer agents. The study found that its lead compound, 10t , inhibited tubulin polymerization, disrupted the microtubule network in cancer cells, and caused G2/M phase cell cycle arrest and apoptosis at nanomolar concentrations.[8] This discovery highlights a distinct, non-kinase-related mechanism of action and positions the 1H-pyrrolo[3,2-c]pyridine core as a promising scaffold for the development of novel antimitotic drugs.[8]
Other Potential Kinase and Receptor Targets
The broader pyrrolopyridine family has been investigated for activity against various other targets, suggesting potential avenues of exploration for 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one:
-
FMS Kinase: Certain pyrrolo[3,2-c]pyridine derivatives show inhibitory effects against FMS kinase, a target for anticancer and anti-inflammatory drug development.[9][10]
-
Fibroblast Growth Factor Receptor (FGFR): Derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine scaffold have been developed as potent FGFR inhibitors.[11]
-
Metabotropic Glutamate Receptor 5 (mGluR5): Demonstrating activity beyond kinases, 1H-pyrrolo[2,3-c]pyridine-7-carboxamides have been identified as novel allosteric antagonists of mGluR5, a target for neurological disorders.[12]
| Compound/Scaffold Class | Primary Target | Activity (IC50 / Kd) | Biological Outcome | Reference |
| TWS119 (Pyrrolopyrimidine) | GSK-3β | IC50 = 30 nM; Kd = 126 nM | Wnt/β-catenin activation, Neuronal differentiation | [3][5] |
| TWS119 | GSK-3α | IC50 = 88 nM | (Not specified) | |
| 1H-pyrrolo[3,2-c]pyridines | Tubulin (Colchicine Site) | IC50 = 0.12 - 0.21 µM (Cell-based) | G2/M arrest, Apoptosis | [8] |
| Pyrrolo[3,2-c]pyridines | FMS Kinase | (Not specified) | Anticancer, Anti-arthritic potential | [9][10] |
| 1H-pyrrolo[2,3-c]pyridines | mGluR5 | (Not specified) | Allosteric antagonism | [12] |
Experimental Workflows for Target Identification and Validation
For a novel compound like 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one, a systematic approach is required to identify and validate its biological targets.
Step 1: Target Identification via Affinity-Based Proteomics
This technique aims to isolate proteins from a cell lysate that physically bind to the compound of interest.
Workflow: Affinity Chromatography for Target Discovery
Caption: Workflow for identifying protein targets using affinity chromatography.
Protocol: Affinity Chromatography
-
Compound Immobilization: Synthesize an analog of 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one containing a linker arm (e.g., an aliphatic chain with a terminal amine or carboxyl group). Covalently attach this analog to an activated solid support, such as NHS-activated Sepharose beads.
-
Lysate Preparation: Culture and harvest cells of interest (e.g., a cancer cell line or neuronal stem cells). Lyse the cells under non-denaturing conditions to preserve protein structure and interactions.
-
Binding: Incubate the cell lysate with the compound-coupled beads. Proteins that bind to the compound will be captured on the beads. A control incubation with beads coupled only with the linker (or a structurally related inactive compound) is critical.
-
Washing: Wash the beads extensively with buffer to remove proteins that are non-specifically or weakly bound.
-
Elution: Elute the specifically bound proteins from the beads. This can be done by changing pH, increasing salt concentration, or, most specifically, by competing with a high concentration of the free (non-immobilized) compound.
-
Protein Identification: Analyze the eluted proteins by SDS-PAGE followed by in-gel digestion and identification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] Proteins enriched in the experimental sample compared to the control are considered candidate targets.
Step 2: Target Validation
Once candidate targets are identified, they must be validated through orthogonal assays.
A. Biochemical Validation: In Vitro Kinase Assay
This assay directly measures the compound's ability to inhibit the enzymatic activity of a purified candidate kinase.
Protocol: ADP-Glo™ Kinase Assay (Promega)
-
Reaction Setup: In a 96-well plate, prepare a reaction mix containing the purified candidate kinase (e.g., GSK-3β), its specific substrate peptide, and ATP in a kinase reaction buffer.
-
Compound Addition: Add varying concentrations of 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one (typically in a serial dilution) to the wells. Include "no inhibitor" (positive) and "no enzyme" (negative) controls.
-
Kinase Reaction: Incubate the plate at the optimal temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the kinase to phosphorylate its substrate, converting ATP to ADP.
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add Kinase Detection Reagent, which contains luciferase and its substrate, to convert the ADP generated in the first step back into a luminescent ATP signal.
-
Data Acquisition: Read the luminescence on a plate reader. The signal is directly proportional to kinase activity.
-
Data Analysis: Plot the percent inhibition of kinase activity against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
B. Cellular Target Engagement: Western Blot for Substrate Phosphorylation
This assay confirms that the compound engages and inhibits its target inside a living cell.
Workflow: Western Blot for Target Validation
Caption: A typical workflow for validating target inhibition via Western Blot.
Protocol: Detecting β-catenin Stabilization
-
Cell Treatment: Plate cells (e.g., P19 embryonal carcinoma cells) and treat with increasing concentrations of 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one for a defined period (e.g., 6-24 hours).
-
Lysis: Harvest and lyse the cells. Quantify the total protein concentration in each lysate.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: Block the membrane and then probe with a primary antibody specific for a downstream marker of target activity. For GSK-3β inhibition, use an antibody that recognizes total β-catenin.[4] A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should be used on the same blot.
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Add an enhanced chemiluminescence (ECL) substrate and image the resulting signal.
-
Analysis: A dose-dependent increase in the β-catenin signal relative to the loading control would validate that the compound inhibits the GSK-3β pathway in cells.[5]
C. Biophysical Validation: Surface Plasmon Resonance (SPR)
SPR provides quantitative data on the direct binding interaction between the compound and its purified target protein, yielding kinetic parameters like the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).[5]
Conclusion and Future Directions
The 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one scaffold belongs to a class of compounds with proven and diverse biological activities. Based on extensive data from close analogs, its primary candidate targets are protein kinases, particularly GSK-3β , and potentially the cytoskeletal protein tubulin . The ATP-mimetic nature of the pyrrolopyridine core provides a strong rationale for prioritizing a broad panel of kinases in initial screening efforts.
For researchers and drug development professionals working with this or similar novel compounds, the path forward is clear. A combination of unbiased, discovery-phase experiments like affinity proteomics, followed by rigorous, hypothesis-driven validation using biochemical, cellular, and biophysical assays, is essential. The protocols and workflows detailed in this guide provide a robust framework for successfully elucidating the mechanism of action and unlocking the full therapeutic potential of the pyrrolopyridinone scaffold.
References
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TWS 119 | GSK-3 Inhibitors. (n.d.). R&D Systems. Retrieved January 20, 2026, from [Link]
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Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
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Al-Rashida, M., et al. (2016). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. Expert Opinion on Therapeutic Patents, 26(11), 1279-1295. [Link]
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Ding, S., et al. (2003). Synthetic small molecules that control stem cell fate. Proceedings of the National Academy of Sciences, 100(13), 7632-7637. [Link]
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Nusse, R., & Clevers, H. (2017). Wnt signaling activation: targets and therapeutic opportunities for stem cell therapy and regenerative medicine. EMBO Journal, 36(11), 1442-1457. [Link]
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Biologically active compounds containing pyrrolopyridines unit. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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7-Bromo-1H-pyrrolo[2,3-c]pyridine. (n.d.). MySkinRecipes. Retrieved January 20, 2026, from [Link]
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Mushtaq, N., et al. (2008). Synthesis and Pharmacological Activities of 7-Azaindole Derivatives. Pakistan Journal of Pharmaceutical Sciences, 21(1), 36-39. [Link]
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Li, Y., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
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Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(10), 1735-1740. [Link]
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Ayaz, M., et al. (2024). Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 29(10), 2329. [Link]
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An In-Depth Technical Guide to 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one: Synthesis, Derivatization, and Therapeutic Potential
Abstract
The 1H-pyrrolo[3,2-c]pyridin-2(3H)-one scaffold, a key heterocyclic motif, has garnered significant attention in medicinal chemistry due to its role as a versatile precursor for a range of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, structural analogs, and derivatives of 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one. We will delve into the strategic considerations for its synthesis, explore diverse derivatization pathways, and discuss the burgeoning therapeutic applications of its analogs, particularly as kinase inhibitors and anticancer agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their discovery programs.
Introduction: The Significance of the 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one Core
The fusion of a pyrrole and a pyridine ring gives rise to the pyrrolopyridine (azaindole) family of heterocycles. These structures are of immense interest in drug discovery as they are bioisosteres of indole and purine systems, offering opportunities to modulate physicochemical properties such as solubility, pKa, and lipophilicity, which in turn can fine-tune target binding and ADME-Tox profiles. Among the various isomeric forms, the 1H-pyrrolo[3,2-c]pyridine (5-azaindole) framework has emerged as a critical component in a multitude of bioactive compounds.
The introduction of a lactam functionality at the 2-position and a bromine atom at the 7-position endows the 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one core with unique chemical reactivity and biological potential. The bromine atom serves as a versatile synthetic handle for introducing a wide array of substituents via modern cross-coupling methodologies, enabling the exploration of structure-activity relationships (SAR). The lactam moiety provides a hydrogen bond donor and acceptor, crucial for interactions with biological targets, particularly the hinge region of protein kinases.
Synthesis of the 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one Scaffold
A definitive, single-pot synthesis for 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one is not extensively documented in readily available literature. However, a plausible and efficient synthetic strategy can be constructed based on established methodologies for related azaindole and azaindolinone systems. The following multi-step synthesis represents a logical and experimentally sound approach.
Proposed Synthetic Pathway
The synthesis commences with the commercially available 7-azaindole, which undergoes a sequence of reduction, bromination, and oxidation to yield the target scaffold.
Caption: Proposed synthetic pathway to 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one.
Detailed Experimental Protocol
Step 1: Reduction of 7-Azaindole to 7-Azaindoline
-
To a solution of 7-azaindole in an appropriate solvent such as ethanol, add a catalytic amount of Raney nickel.
-
Pressurize the reaction vessel with hydrogen gas (e.g., 4 MPa) and heat to a suitable temperature (e.g., 95°C) for a sufficient duration (e.g., 12 hours) to ensure complete conversion.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully filter the catalyst and concentrate the filtrate under reduced pressure to obtain crude 7-azaindoline.
Rationale: The reduction of the pyridine ring of 7-azaindole is a crucial step to facilitate regioselective bromination. The resulting 7-azaindoline is more susceptible to electrophilic attack at the desired position.
Step 2: Bromination of 7-Azaindoline
-
Dissolve the crude 7-azaindoline in a suitable solvent like dichloromethane.
-
Cool the solution in an ice bath and add a brominating agent, such as N-bromosuccinimide (NBS) or a solution of bromine in dichloromethane, dropwise.
-
Stir the reaction at room temperature and monitor its progress.
-
Upon completion, quench the reaction with a solution of sodium thiosulfate and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 5-bromo-7-azaindoline.
Rationale: The electron-rich nature of the pyrrolidine ring in 7-azaindoline directs the electrophilic bromination to the 5-position.
Step 3: Oxidation to 5-Bromo-7-azaindolin-2-one
-
Dissolve 5-bromo-7-azaindoline in a suitable solvent like dichloromethane.
-
Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at a controlled temperature.
-
Stir the reaction until the starting material is consumed.
-
Work up the reaction by washing with a solution of sodium bicarbonate and brine.
-
Purify the crude product by column chromatography to obtain 5-bromo-7-azaindolin-2-one.
Rationale: The oxidation of the benzylic carbon of the pyrrolidine ring introduces the desired lactam functionality.
Step 4: Dehydrogenation to 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one
-
Dissolve 5-bromo-7-azaindolin-2-one in a high-boiling point solvent like toluene.
-
Add an excess of an oxidizing agent, such as manganese dioxide (MnO2).
-
Heat the mixture to reflux for several hours, monitoring the reaction progress.
-
After completion, cool the reaction mixture and filter through a pad of celite to remove the manganese dioxide.
-
Concentrate the filtrate and purify the residue by recrystallization or column chromatography to afford the final product, 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one.
Rationale: The final dehydrogenation step re-aromatizes the pyrrole ring, yielding the stable target scaffold.
Structural Analogs and Derivatives: Expanding Chemical Space
The 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one core is a versatile platform for generating a diverse library of analogs through derivatization at multiple positions.
Derivatization at the 7-Position (C7)
The bromine atom at the 7-position is the primary site for diversification, primarily through palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: Reaction with various aryl or heteroaryl boronic acids or esters introduces diverse aromatic substituents. This is a robust and widely used method to explore SAR in this region.
-
Buchwald-Hartwig Amination: Coupling with primary or secondary amines allows for the introduction of a wide range of amino functionalities, which can be crucial for interacting with polar residues in protein active sites.
-
Sonogashira Coupling: Reaction with terminal alkynes provides access to alkynyl-substituted derivatives, which can serve as precursors for further transformations or as potent pharmacophores themselves.
-
Stille Coupling: The use of organostannanes allows for the introduction of various alkyl, vinyl, and aryl groups.
Spectroscopic and Structural Elucidation of 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one: A Technical Guide for Researchers
This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one, a molecule of significant interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide will leverage a combination of predictive analysis based on structurally analogous compounds and established spectroscopic principles. The primary focus will be on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), providing researchers with the necessary framework for its identification, characterization, and utilization in synthetic applications.
Introduction to 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one
The 1H-pyrrolo[3,2-c]pyridine scaffold is a key structural motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. The introduction of a bromine atom at the 7-position and a carbonyl group at the 2-position of the pyrrolopyridine core significantly influences the molecule's electronic properties and potential for further functionalization, making it a valuable intermediate in the synthesis of novel pharmaceutical agents. A thorough understanding of its spectroscopic characteristics is paramount for unambiguous identification and quality control in a research and development setting.
Predicted ¹H and ¹³C NMR Spectroscopic Data
Predicted ¹H NMR Spectrum
The expected ¹H NMR spectrum of 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one in a suitable deuterated solvent (e.g., DMSO-d₆) would exhibit distinct signals corresponding to the aromatic and methylene protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-4 | ~ 7.8 - 8.0 | d | ~ 5.0 - 6.0 | This proton is on the pyridine ring, adjacent to the nitrogen atom, leading to a downfield shift. It will appear as a doublet due to coupling with H-6. |
| H-6 | ~ 7.2 - 7.4 | d | ~ 5.0 - 6.0 | This proton is also on the pyridine ring and will be a doublet due to coupling with H-4. The bromine at the 7-position will have a minimal effect on its multiplicity but will influence its chemical shift. |
| NH (H-1) | ~ 11.0 - 12.0 | br s | - | The amide proton is expected to be significantly downfield and will likely appear as a broad singlet. |
| CH₂ (H-3) | ~ 3.5 - 3.7 | s | - | The methylene protons at the 3-position are adjacent to the carbonyl group and are not expected to show any coupling, thus appearing as a singlet. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The predicted chemical shifts are based on the electronic environment of each carbon atom.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (C-2) | ~ 170 - 175 | The carbonyl carbon of the lactam will be significantly downfield. |
| C-7a | ~ 145 - 150 | This is a quaternary carbon at the fusion of the two rings. |
| C-4 | ~ 140 - 145 | Aromatic carbon adjacent to the pyridine nitrogen. |
| C-3a | ~ 125 - 130 | Quaternary carbon at the pyrrole ring fusion. |
| C-6 | ~ 115 - 120 | Aromatic carbon on the pyridine ring. |
| C-7 | ~ 110 - 115 | The carbon bearing the bromine atom will be shifted upfield compared to an unsubstituted carbon. |
| CH₂ (C-3) | ~ 35 - 40 | The methylene carbon adjacent to the carbonyl group. |
Mass Spectrometry: Fragmentation and Isotopic Pattern
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one.
Expected Molecular Ion Peak
The molecular formula of the compound is C₇H₅BrN₂O. The presence of bromine is a key diagnostic feature in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2⁺) of nearly equal intensity.
-
[M]⁺ (for ⁷⁹Br): m/z ≈ 211.96
-
[M+2]⁺ (for ⁸¹Br): m/z ≈ 213.96
Predicted Fragmentation Pathway
The fragmentation of the molecular ion will likely proceed through the loss of neutral fragments such as CO and HCN, which are common fragmentation pathways for lactam-containing heterocyclic systems.
Caption: A typical workflow for LC-MS analysis.
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data for 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one. By leveraging predictive analysis based on structurally similar compounds, researchers can confidently identify and characterize this important synthetic intermediate. The provided methodologies for data acquisition serve as a practical reference for obtaining high-quality spectroscopic data. As more experimental data for this compound becomes publicly available, this guide can be further refined to include direct empirical evidence.
References
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Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. Semantic Scholar. [Link]
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This in-depth technical guide provides a comprehensive overview of the synthetic strategies for 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one, a heterocyclic scaffold of significant interest to researchers, scientists, and drug development professionals. This document delves into the rationale behind synthetic choices, detailed experimental protocols, and the broader context of its utility in medicinal chemistry.
Introduction: The Significance of the Pyrrolo[3,2-c]pyridine Core
The pyrrolo[3,2-c]pyridine scaffold, also known as 5-azaindole, is a privileged heterocyclic motif in medicinal chemistry.[1] Its structural resemblance to purines and indoles allows it to interact with a wide range of biological targets, including protein kinases, which are crucial regulators of cellular processes.[2] The introduction of a bromine atom at the 7-position provides a valuable handle for further functionalization through various cross-coupling reactions, enabling the exploration of a wider chemical space for drug discovery programs. Specifically, the lactam functionality at the 2-position introduces a potential hydrogen bond donor and acceptor, further enhancing its drug-like properties.
Derivatives of the closely related 7-azaindole (pyrrolo[2,3-b]pyridine) core have demonstrated potent anticancer activities, underscoring the therapeutic potential of this class of compounds.[3] For instance, 5-bromo-7-azaindolin-2-one derivatives have been synthesized and evaluated for their antitumor properties.[2][3] This highlights the importance of developing robust synthetic routes to access diverse analogs of brominated pyrrolopyridinones.
Retrosynthetic Analysis and Strategic Considerations
A logical retrosynthetic analysis of 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one suggests two primary strategic approaches:
-
Strategy A: Late-Stage Bromination: Synthesis of the core 1H-pyrrolo[3,2-c]pyridin-2(3H)-one followed by regioselective bromination at the 7-position. This approach is advantageous if the parent lactam is readily accessible.
-
Strategy B: Early-Stage Bromination: Construction of the bicyclic system from a pre-brominated pyridine precursor. This strategy can offer better control over regioselectivity.
This guide will focus on a plausible pathway inspired by Strategy A, leveraging known methodologies for the synthesis of related heterocyclic systems.
Proposed Synthetic Pathway
The proposed synthesis involves a multi-step sequence, commencing with the construction of the 1H-pyrrolo[3,2-c]pyridin-2(3H)-one core, followed by a selective bromination.
Synthesis of the 1H-pyrrolo[3,2-c]pyridin-2(3H)-one Core
The synthesis of the 1H-pyrrolo[3,2-c]pyridin-2(3H)-one core can be adapted from established procedures for related 5-azaindole derivatives. A potential route involves the cyclization of a suitably functionalized pyridine precursor.
Workflow for the Synthesis of the Pyrrolopyridinone Core
Caption: Proposed workflow for the synthesis of the 1H-pyrrolo[3,2-c]pyridin-2(3H)-one core.
Bromination of 1H-pyrrolo[3,2-c]pyridin-2(3H)-one
The final step is the regioselective bromination of the 1H-pyrrolo[3,2-c]pyridin-2(3H)-one core. The electron-rich nature of the pyrrole ring directs electrophilic substitution. The position of bromination can be influenced by the reaction conditions and the brominating agent employed.
Reaction Scheme for Bromination
Caption: General scheme for the bromination of the pyrrolopyridinone core.
Detailed Experimental Protocols
The following protocols are illustrative and may require optimization based on laboratory conditions and available starting materials.
Protocol for the Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine (A Related Core Structure)
Step 1: Oxidation to 2-bromo-5-methylpyridine-1-oxide.
-
To a solution of 2-bromo-5-methylpyridine in a suitable solvent, add m-chloroperbenzoic acid (m-CPBA).
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Work up the reaction to isolate the product.
Step 2: Nitration to 2-bromo-5-methyl-4-nitropyridine 1-oxide.
-
Add fuming nitric acid to a solution of 2-bromo-5-methylpyridine-1-oxide in sulfuric acid at a low temperature.[4]
-
Carefully warm the reaction to room temperature and stir until completion.[4]
-
Pour the reaction mixture onto ice and neutralize to precipitate the product.[4]
Step 3: Formation of the enamine intermediate.
-
React 2-bromo-5-methyl-4-nitropyridine 1-oxide with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in DMF.[4]
-
Heat the reaction mixture to afford the key enamine intermediate.[4]
Step 4: Reductive cyclization to 6-bromo-1H-pyrrolo[3,2-c]pyridine.
-
To a solution of the enamine intermediate in acetic acid, add iron powder.[4]
-
Heat the reaction mixture to effect the reduction of the nitro group and subsequent cyclization.[4]
-
After workup and purification, 6-bromo-1H-pyrrolo[3,2-c]pyridine is obtained.[4]
Proposed Protocol for the Bromination of 1H-pyrrolo[3,2-c]pyridin-2(3H)-one
This protocol is based on standard bromination procedures for electron-rich heterocyclic compounds.
Step 1: Dissolution of the starting material.
-
Dissolve 1H-pyrrolo[3,2-c]pyridin-2(3H)-one in a suitable inert solvent such as carbon tetrachloride (CCl₄) or N,N-dimethylformamide (DMF).
Step 2: Addition of the brominating agent.
-
Slowly add one equivalent of N-bromosuccinimide (NBS) to the solution at 0 °C. The use of NBS often provides better regioselectivity and milder reaction conditions compared to elemental bromine.[6]
-
The reaction can be initiated by a radical initiator such as AIBN or by photochemical means if necessary, although for electron-rich systems, this may not be required.
Step 3: Reaction monitoring and workup.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the starting material is consumed, quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 4: Purification.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one.
Data Summary
The following table summarizes key data for a related compound, providing an expectation for the characterization of the target molecule.
| Compound | Molecular Formula | Molecular Weight | Appearance | Reference |
| 6-bromo-1H-pyrrolo[3,2-c]pyridine | C₇H₅BrN₂ | 197.03 | Solid | [4] |
| 5-bromo-7-azaindole | C₇H₅BrN₂ | 197.03 | Solid | [7][8] |
Conclusion and Future Perspectives
The synthesis of 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one represents a valuable endeavor for medicinal chemistry and drug discovery. The proposed synthetic strategy, based on the construction of the core lactam followed by regioselective bromination, offers a plausible and efficient route to this important building block. The bromine atom serves as a versatile handle for the introduction of various substituents, allowing for the generation of diverse chemical libraries for biological screening. Future work should focus on the optimization of the proposed synthetic steps and the exploration of the chemical space around this promising scaffold to develop novel therapeutic agents.
References
Hojnik, C. (2012). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis, Graz University of Technology. [Link] [7] Preparation method for 5-bromo-7-azaindole. (2012). Google Patents. CN102584820A. [4] Li, Y., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2307965. [Link] [9] Dey, C., & Kündig, E. P. (2014). 1-Methyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. Organic Syntheses, 91, 149-161. [Link] [2] Wang, Y., et al. (2016). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 21(12), 1674. [Link] Harnessing the cyclization strategy for new drug discovery. (2020). Signal Transduction and Targeted Therapy, 5(1), 1-13. [Link] [5] Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. (2024). Semantic Scholar. [Link] [8] Preparation method of 5-bromo-7-azaindole. (2018). Google Patents. CN109081840B. [3] Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. (2016). Molecules. [Link] [10] Synthetic process of 5-bromo-7-azaindole. (2015). Eureka | Patsnap. [Link] [11] Mushtaq, N., et al. (2008). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences, 21(1), 36-39. [Link] [12] Synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2021). ACS Medicinal Chemistry Letters, 12(10), 1634-1641. [Link] Bromination of pyrrolo[1,2-c]pyrimidines. (1971). Journal of the Chemical Society C: Organic, 3447-3451. [Link] [13] Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. (2020). Molecules, 25(23), 5723. [Link] [14] Asymmetric synthesis of quinolinone-based polycyclic indoles through[4]-rearrangement/cyclization reaction. (2023). Chemical Communications, 59(84), 12623-12626. [Link] Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B. (2020). Beilstein Journal of Organic Chemistry, 16, 166-171. [Link] [15] Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2018). Molecules, 23(10), 2465. [Link] [16] Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. (2022). Molecules, 27(22), 7780. [Link] [1] Hojnik, C. (2012). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Graz University of Technology. [Link] [17] Synthesizing Molecules with Linear Tricyclic 5/5/5 and 6/5/5 Skeletons via [5 + 2 + 1]/Ene Strategy. (2021). Organic Letters, 23(19), 7484-7488. [Link] [18] Representative Methods and Our Cascade Cyclization Strategy to Hydrocarbazoles. (2023). ResearchGate. [Link] [19] Synthesis of 5-aza-analogues of angucyclines: Manipulation of the 2-deoxy-C-glycoside subunit. (2007). ResearchGate. [Link]
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An In-Depth Technical Guide to the Kinase Inhibitory Activity of the Pyrrolo[3,2-c]pyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the pyrrolo[3,2-c]pyridine core as a privileged scaffold in the design of potent and selective kinase inhibitors. We will delve into the mechanistic underpinnings of its inhibitory action, showcase its activity against key oncogenic kinases, and provide detailed experimental protocols for assessing its efficacy.
The Pyrrolo[3,2-c]pyridine Scaffold: A Rising Star in Kinase Inhibition
The pyrrolo[3,2-c]pyridine nucleus, an analogue of the purine core of ATP, has emerged as a critical structural motif in the development of targeted kinase inhibitors.[1] Its unique electronic and structural properties allow for the design of compounds that can effectively compete with ATP for binding to the kinase active site. The versatility of this scaffold permits a wide range of chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2] Derivatives of this and related pyrrolopyridine scaffolds have demonstrated significant inhibitory activity against a variety of protein kinases implicated in cancer and inflammatory diseases.[3][4][5]
Mechanism of Action: Targeting the Kinase ATP-Binding Site
The primary mechanism by which pyrrolo[3,2-c]pyridine derivatives exert their inhibitory effect is through competitive inhibition at the ATP-binding site of the target kinase. This is a common mechanism for many small-molecule kinase inhibitors.
-
Structural Mimicry : The pyrrolo[3,2-c]pyridine core mimics the adenine base of ATP, allowing it to fit into the hydrophobic pocket of the kinase active site.
-
Hydrogen Bonding : The nitrogen atoms and the lactam function of the core can form critical hydrogen bonds with the hinge region of the kinase, a key interaction for anchoring the inhibitor.
-
Substitution for Selectivity : Substituents on the pyrrolo[3,2-c]pyridine ring can be tailored to interact with specific amino acid residues in the active site of different kinases, thereby conferring selectivity.
Below is a conceptual diagram illustrating the general mechanism of action.
Caption: Competitive inhibition at the kinase ATP-binding site.
Profile of Kinase Inhibition: Potency and Selectivity
Derivatives of the pyrrolo[3,2-c]pyridine scaffold have demonstrated potent inhibitory activity against several important kinase targets. The following table summarizes the inhibitory activity of representative compounds from the literature.
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Pyrrolo[3,2-c]pyridine | FMS Kinase | 30 - 60 | [3] |
| 1H-pyrrolo[3,2-g]isoquinolines | Haspin Kinase | 10 - 80 | [6] |
| Pyrrolo[2,3-d]pyrimidine | EGFR | 40 - 204 | [4] |
| Pyrrolo[2,3-d]pyrimidine | Her2 | 40 - 204 | [4] |
| Pyrrolo[2,3-d]pyrimidine | VEGFR2 | 40 - 204 | [4] |
| Pyrrolo[2,3-d]pyrimidine | CDK2 | 40 - 204 | [4] |
| 1H-pyrrolo[2,3-b]pyridine | FGFR1 | 7 | [7][8] |
| 1H-pyrrolo[2,3-b]pyridine | FGFR2 | 9 | [7][8] |
| 1H-pyrrolo[2,3-b]pyridine | FGFR3 | 25 | [7][8] |
FMS Kinase: A Key Target in Oncology and Inflammation
Colony-stimulating factor-1 receptor (FMS) kinase is a member of the type III receptor tyrosine kinase family and is a key regulator of the monocyte/macrophage lineage.[3] Over-expression of FMS is associated with various cancers, including ovarian, prostate, and breast cancer, as well as inflammatory disorders like rheumatoid arthritis.[3] Therefore, inhibitors of FMS kinase are promising therapeutic agents.
The FMS Signaling Pathway
The binding of its ligands, CSF-1 or IL-34, to FMS kinase leads to its dimerization and autophosphorylation, initiating downstream signaling cascades that promote cell proliferation and survival.
Caption: Inhibition of the FMS kinase signaling pathway.
Experimental Protocols: Assessing Kinase Inhibitory Activity
A critical step in the evaluation of novel kinase inhibitors is the accurate and reproducible assessment of their inhibitory potency. Below is a detailed protocol for a typical in vitro kinase inhibition assay.
In Vitro FMS Kinase Inhibition Assay
This protocol is a representative example for determining the IC50 value of a test compound against FMS kinase.
Materials:
-
Recombinant human FMS kinase
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compound (e.g., a 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one derivative)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation : Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Reaction Setup :
-
Add 2.5 µL of the test compound dilution or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the FMS kinase and the substrate in kinase buffer.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for the enzyme.
-
-
Incubation : Incubate the reaction plate at room temperature for 1 hour.
-
Detection :
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition : Measure the luminescence signal using a plate reader.
-
Data Analysis :
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Caption: Workflow for an in vitro kinase inhibition assay.
Conclusion and Future Directions
The pyrrolo[3,2-c]pyridine scaffold and its related isosteres are a rich source of novel kinase inhibitors with significant therapeutic potential. The demonstrated potency against key targets such as FMS kinase highlights the promise of this chemical class.[3] Future research will likely focus on optimizing the selectivity and pharmacokinetic profiles of these compounds to produce drug candidates with improved efficacy and safety profiles for the treatment of cancer and inflammatory diseases.
References
- Current time inform
- Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase.
- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC.
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI.
- Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. MDPI.
- 6-Bromo-1H-pyrrolo[3,2-c]pyridine. MySkinRecipes.
- Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. PubMed.
- Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed.
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC. PubMed Central.
- Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Royal Society of Chemistry.
- Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents.
- Pyrrole: a resourceful small molecule in key medicinal hetero-arom
- 7-Bromo-1H-pyrrolo[2,3-c]pyridine. Amerigo Scientific.
- Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
- SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences.
- Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors.
- (PDF) (1H-Pyrrolo [2,3-B] Pyridine) 7-Azaindole as Cholinesterase/ Glycation Inhibitors.
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7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one as a tubulin polymerization inhibitor
An In-Depth Technical Guide to the Evaluation of Novel Tubulin Polymerization Inhibitors: A Pyrrolopyridine Scaffold Case Study
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are fundamental components of the cytoskeleton, playing a pivotal role in essential cellular functions such as cell division, intracellular transport, and the maintenance of cell shape.[1] The dynamic instability of microtubules, characterized by rapid transitions between polymerization and depolymerization, is critical for the formation and function of the mitotic spindle during cell division.[2] This makes tubulin an attractive and clinically validated target for cancer therapy.[3][4] Small molecules that interfere with tubulin dynamics can arrest cells in mitosis, ultimately leading to apoptotic cell death.[5] These agents are broadly classified as microtubule-stabilizing agents (e.g., taxanes) or destabilizing agents (e.g., vinca alkaloids), which inhibit polymerization.[5][6]
The discovery of novel tubulin inhibitors continues to be a significant focus in oncology drug development, with a particular interest in compounds that can overcome challenges such as drug resistance and toxicity.[3][6] Heterocyclic scaffolds, such as the pyrrolopyridine (azaindole) core, are of considerable interest in medicinal chemistry due to their ability to mimic endogenous structures and engage in various biological interactions.[7][8][9] While the specific compound 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one is not extensively characterized in the public domain as a tubulin inhibitor, this guide will use the broader class of novel small molecules, exemplified by the pyrrolopyridine scaffold, to provide a comprehensive technical framework for the identification and characterization of new tubulin polymerization inhibitors.
This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the key experimental workflows, from initial in vitro screening to cell-based validation, grounded in scientific integrity and practical insights.
Part 1: In Vitro Characterization of Tubulin Polymerization Inhibition
The foundational step in identifying a novel tubulin polymerization inhibitor is to assess its direct effect on purified tubulin in a cell-free system. This is most commonly achieved through an in vitro tubulin polymerization assay.
Principle of the Assay
The in vitro tubulin polymerization assay monitors the assembly of purified tubulin into microtubules over time. This process is initiated by raising the temperature to 37°C in the presence of GTP.[10] The polymerization process follows a sigmoidal curve with three phases: nucleation (lag phase), growth (polymerization phase), and a steady-state equilibrium (plateau phase).[1] The effect of a test compound on this process can be quantified by monitoring the change in turbidity (light scattering at 340-350 nm) or, more sensitively, by using a fluorescent reporter that intercalates into or binds to the growing microtubule, leading to an increase in fluorescence intensity.[1][11] Inhibitors of tubulin polymerization will reduce the rate and extent of this signal increase.
Experimental Protocol: Fluorescence-Based Tubulin Polymerization Assay
This protocol is adapted from standard methodologies for a 96-well plate format, suitable for higher-throughput screening.[12]
Materials:
-
Lyophilized >99% pure tubulin (e.g., from bovine brain)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Fluorescent reporter dye (e.g., DAPI, as it can be used to track polymerization)[13]
-
Test compound (e.g., 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one) dissolved in an appropriate solvent (e.g., DMSO)
-
Positive Control Inhibitor: Nocodazole or Colchicine
-
Positive Control Stabilizer: Paclitaxel
-
Vehicle Control: DMSO
-
Pre-chilled 96-well, black, clear-bottom plates
-
Temperature-controlled fluorescence plate reader capable of kinetic reads at 37°C
Methodology:
-
Preparation of Reagents:
-
On the day of the experiment, thaw all reagents on ice.
-
Prepare a 10x stock of the test compound and controls at various concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.
-
Prepare the Tubulin Reaction Mix on ice. For a final tubulin concentration of 2 mg/mL, combine General Tubulin Buffer, 1 mM GTP, 15% glycerol, and the fluorescent reporter dye according to the manufacturer's instructions.[1] Keep this mix on ice at all times.
-
-
Assay Setup:
-
Pre-warm the fluorescence plate reader to 37°C.
-
In a pre-chilled 96-well plate, add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells.
-
To initiate the polymerization reaction, carefully add 45 µL of the ice-cold Tubulin Reaction Mix to each well for a final volume of 50 µL.[1] It is crucial to avoid introducing air bubbles.
-
-
Data Acquisition:
-
Immediately place the plate in the pre-warmed plate reader.
-
Measure the fluorescence intensity (e.g., Ex/Em suitable for the chosen reporter) every 30-60 seconds for 60-90 minutes.[11]
-
Data Analysis:
The raw data, consisting of fluorescence intensity over time, should be plotted to generate polymerization curves. Key parameters to extract include:
-
Vmax (Maximum Polymerization Rate): The steepest slope of the curve during the growth phase.
-
Lag Time: The time to reach the onset of polymerization.
-
Maximal Polymerization: The fluorescence intensity at the plateau phase.
-
IC50 (Half-maximal Inhibitory Concentration): The concentration of the compound that inhibits tubulin polymerization by 50%. This is determined by plotting the Vmax or maximal polymerization against the log of the compound concentration.
Data Presentation: In Vitro Tubulin Polymerization
| Compound | IC50 (µM) | Effect on Vmax | Effect on Maximal Polymerization |
| Test Compound (e.g., Pyrrolopyridine A) | Value | Decrease | Decrease |
| Nocodazole (Positive Control) | Value | Decrease | Decrease |
| Paclitaxel (Positive Control) | N/A | Increase | Increase |
| Vehicle (Negative Control) | N/A | Baseline | Baseline |
Workflow Visualization
Caption: Workflow for a fluorescence-based in vitro tubulin polymerization assay.
Part 2: Cell-Based Validation of Antimitotic Activity
While in vitro assays are crucial for identifying direct inhibitors, they do not account for cell permeability, metabolism, or off-target effects. Therefore, cell-based assays are essential to confirm that the compound's mechanism of action within a cellular context is consistent with tubulin inhibition.
Cell Viability and Cytotoxicity Assays
The primary goal of a tubulin inhibitor in an oncology setting is to kill cancer cells. Cytotoxicity assays measure the concentration of the compound required to reduce cell viability by 50% (IC50 or GI50).
Principle of the Assay:
Various methods exist to assess cell viability. Tetrazolium-based assays (MTT, MTS) measure the metabolic activity of viable cells, which can sometimes be confounded by compounds that affect cellular metabolism without inducing cell death.[14] Luminescence-based assays, such as those measuring ATP levels (e.g., CellTiter-Glo®), are often more robust and less prone to interference.
Experimental Protocol: ATP-Based Luminescence Viability Assay
Materials:
-
Cancer cell lines of interest (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium
-
96-well, white, clear-bottom tissue culture plates
-
Test compound and controls
-
Luminescence-based cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 48 or 72 hours).[15] Include vehicle-treated and untreated controls.
-
Assay Procedure:
-
Equilibrate the plate and the viability reagent to room temperature.
-
Add the viability reagent to each well according to the manufacturer's protocol.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the percentage of viable cells against the log of the compound concentration and fit to a dose-response curve to determine the IC50 value.
Data Presentation: Cellular Cytotoxicity
| Cell Line | Histology | Test Compound IC50 (µM) | Nocodazole IC50 (µM) |
| HeLa | Cervical Cancer | Value | Value |
| A549 | Lung Cancer | Value | Value |
| MCF-7 | Breast Cancer | Value | Value |
Cell Cycle Analysis
A hallmark of antimitotic agents that disrupt microtubule dynamics is the arrest of the cell cycle in the G2/M phase.[6] This can be quantified using flow cytometry.
Principle of the Assay:
Cells are fixed, permeabilized, and stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI). The fluorescence intensity of the stained cells is directly proportional to their DNA content. Flow cytometry analysis can then distinguish between cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
Materials:
-
Cultured cells treated with the test compound for a relevant time period (e.g., 24 hours)
-
Phosphate-buffered saline (PBS)
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Methodology:
-
Cell Harvest: Harvest both adherent and floating cells, as mitotic cells often detach. Centrifuge to pellet the cells.
-
Fixation: Resuspend the cell pellet in cold PBS, then add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT™) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Visualization of Cell Cycle Arrest
Caption: The cell cycle and the G2/M arrest point induced by tubulin inhibitors.
Part 3: Synthesis of Pyrrolopyridine Scaffolds
The pyrrolopyridine, or azaindole, scaffold is a privileged structure in medicinal chemistry.[7] The synthesis of derivatives like 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one typically involves multi-step synthetic routes starting from substituted pyridine or pyrrole precursors.[16] Common synthetic strategies include cyclization reactions, such as the Fischer indole synthesis or related methods adapted for azaindoles, and functional group interconversions on the heterocyclic core.[17] The introduction of substituents, such as the bromo group at the 7-position, is often achieved through electrophilic halogenation reactions. The development of a robust synthetic route is a critical component of any drug discovery program, enabling the generation of analogs for structure-activity relationship (SAR) studies.
Conclusion and Future Directions
The characterization of a novel tubulin polymerization inhibitor is a multi-faceted process that requires a logical progression from direct biochemical assays to more complex cell-based validation. This guide outlines a robust workflow for this purpose. The initial identification of a compound's ability to inhibit purified tubulin polymerization in vitro provides a clear mechanistic starting point. Subsequent confirmation of its cytotoxic effects against cancer cell lines, coupled with the demonstration of a characteristic G2/M cell cycle arrest, builds a strong, self-validating case for its mode of action.
For a promising candidate, such as a hypothetical active pyrrolopyridine, further studies would be warranted. These include:
-
Immunofluorescence microscopy: To visually confirm the disruption of the microtubule network in treated cells.
-
Binding site determination: Competition assays with known ligands (e.g., [3H]colchicine) can help identify the binding site on tubulin.[2]
-
In vivo efficacy studies: Testing the compound in animal models of cancer.
-
Pharmacokinetic and toxicity profiling: To assess the drug-like properties of the compound.
By following a structured and rigorous evaluation process, researchers can effectively identify and validate novel tubulin polymerization inhibitors, paving the way for the development of next-generation anticancer therapeutics.
References
-
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. Retrieved from [Link][12]
-
d'Amen, E., et al. (2021). Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. International Journal of Molecular Sciences, 22(20), 11193.[3][15]
-
Erickson, H. P. (2009). A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs. Molecular Cancer Therapeutics, 8(12), 3441-3450.[18]
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Gornstein, E., et al. (2016). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Journal of Biomolecular Screening, 21(8), 848-857.[13]
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Kokoshka, J. M., Ireland, C. M., & Barrows, L. R. (1996). Cell-Based Screen for Identification of Inhibitors of Tubulin Polymerization. Journal of Natural Products, 59(12), 1163-1165.[19]
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Patsnap. (2024). What are Tubulin inhibitors and how do they work?. Synapse.[5]
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Xi, J. L. (2014). A Novel Class Of Tubulin Inhibitots With Promising Anticancer Activities. Globe Thesis.[2]
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Various Authors. (2021). Tubulin Inhibitors: A Chemoinformatic Analysis Using Cell-Based Data. Molecules, 26(9), 2465.[4]
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Various Authors. (2018). Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. Medicinal Research Reviews, 38(5), 1535-1577.[6]
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Hojnik, C. (2014). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis, Graz University of Technology.[16]
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Larnaud, E., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(18), 4236.[7]
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Mushtaq, N., et al. (2008). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences, 21(1), 36-39.[20]
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Sharma, V., & Kumar, V. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5, 15233-15266.[8]
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Szychowski, K. A., & Gmiński, J. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354.[9]
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Thoret, S. (2019). Synthesis and Reactivity of 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine). Organic Preparations and Procedures International, 51(5), 405-442.[17]
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Structure-activity relationship (SAR) of pyrrolo[3,2-c]pyridinone derivatives
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Pyrrolo[3,2-c]pyridinone Derivatives
Introduction
The pyrrolo[3,2-c]pyridinone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Its rigid, bicyclic framework serves as an excellent foundation for the development of potent and selective therapeutic agents. These compounds have garnered significant interest, particularly in the field of oncology, due to their ability to function as kinase inhibitors and disrupt microtubule dynamics.[1][2] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of pyrrolo[3,2-c]pyridinone derivatives, offering insights into the chemical modifications that drive their biological functions. We will delve into the synthesis, key molecular targets, and the subtle yet critical interplay between chemical structure and pharmacological activity, providing a valuable resource for researchers, scientists, and drug development professionals.
The Pyrrolo[3,2-c]pyridinone Core: A Scaffold Mimicking Nature
The efficacy of many pyrrolopyridine derivatives as kinase inhibitors stems from the structural resemblance of the heterocyclic nucleus to the purine ring of adenosine triphosphate (ATP).[3] This mimicry allows these compounds to competitively bind to the ATP-binding site of various kinases, thereby inhibiting their catalytic activity and downstream signaling pathways.[3] The selectivity of these inhibitors is largely conferred by the substituents appended to the core scaffold, which can be tailored to interact with specific amino acid residues within the kinase active site.[3]
General Synthesis Strategies
A common and effective method for the synthesis of substituted pyrrolo[3,2-c]pyridinone derivatives involves a multi-step pathway culminating in a Suzuki cross-coupling reaction.[1] This approach allows for the introduction of diverse aryl groups at key positions on the scaffold, facilitating extensive SAR studies.
Representative Synthetic Protocol: Suzuki Cross-Coupling[1]
-
Preparation of the Brominated Intermediate: A key intermediate, such as 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine, is synthesized first. This is typically achieved through a series of reactions starting from a substituted pyridine.[1][4]
-
Reaction Setup: To a solution of the brominated intermediate (1 equivalent) in a mixture of 1,4-dioxane and water are added the desired arylboronic acid (1.5 equivalents), potassium carbonate (5 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.06 equivalents).[1]
-
Microwave Irradiation: The reaction mixture is degassed with nitrogen and then subjected to microwave irradiation at 125 °C for approximately 25-30 minutes.[1]
-
Workup and Purification: Upon completion, the reaction mixture is cooled and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the final 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivative.[1]
Caption: General workflow for Suzuki cross-coupling synthesis.
Structure-Activity Relationship (SAR) Analysis
The biological activity of pyrrolo[3,2-c]pyridinone derivatives can be finely tuned by modifying the substituents at various positions of the core structure. Below is a detailed analysis of the SAR at key positions.
Substitutions on the Phenyl Ring at N1
In many active derivatives, a substituted phenyl ring is attached to the nitrogen at position 1. The nature and position of these substituents are critical for activity. For instance, in a series of FMS kinase inhibitors, para-disubstituted phenyl rings at N1 generally lead to higher potency compared to their meta-disubstituted counterparts.[5]
Substitutions at the C6 Position
The C6 position is a crucial point for modification, often bearing an aryl group that significantly influences the compound's biological profile.
-
As Colchicine-Binding Site Inhibitors: When designing these compounds as inhibitors of tubulin polymerization, a 3,4,5-trimethoxyphenyl group is often maintained at the N1 position, mimicking the A-ring of colchicine. The B-ring, attached at C6, can be varied.
-
Electron-donating vs. Electron-withdrawing groups: The introduction of electron-donating groups on the C6-aryl moiety generally leads to moderate to weak activity.[1]
-
Heterocyclic Rings: Replacing the C6-phenyl ring with a heterocyclic ring system, such as an indole, can dramatically increase antiproliferative activity. For example, compound 10t , with an indolyl group at C6, exhibited potent activity against HeLa, SGC-7901, and MCF-7 cancer cell lines with IC₅₀ values of 0.12, 0.15, and 0.21 µM, respectively.[1][4]
-
The table below summarizes the antiproliferative activity of selected 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives.
| Compound | C6-Aryl Moiety | HeLa IC₅₀ (µM) | SGC-7901 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| 10b [1] | o-tolyl | >10 | >10 | >10 |
| 10c [1] | m-tolyl | 5.23 | 6.84 | 4.97 |
| 10t [1][4] | Indolyl | 0.12 | 0.15 | 0.21 |
| CA-4 (Control) | - | 0.005 | 0.004 | 0.003 |
Key Biological Targets and Mechanisms of Action
Pyrrolo[3,2-c]pyridinone derivatives have been shown to exert their anticancer effects through at least two distinct mechanisms: kinase inhibition and disruption of microtubule dynamics.
FMS Kinase Inhibition
FMS kinase (CSF-1R) is a receptor tyrosine kinase that plays a role in the proliferation and survival of monocyte/macrophage lineage cells and is overexpressed in various cancers.[5] Certain pyrrolo[3,2-c]pyridine derivatives have been identified as potent and selective FMS kinase inhibitors.[5] Compound 1r from one study was found to be a highly potent FMS kinase inhibitor with an IC₅₀ of 30 nM and demonstrated selectivity for FMS over a panel of 40 other kinases.[5] This compound also showed significant antiproliferative activity against ovarian, prostate, and breast cancer cell lines.[5]
Caption: Inhibition of the FMS kinase signaling pathway.
Inhibition of Tubulin Polymerization
Another important mechanism of action for some pyrrolo[3,2-c]pyridinone derivatives is the inhibition of tubulin polymerization by binding to the colchicine-binding site.[1][6] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6] Compound 10t , for example, potently inhibited tubulin polymerization and disrupted microtubule dynamics at nanomolar concentrations.[4][6]
Experimental Protocols for Biological Evaluation
In Vitro FMS Kinase Inhibition Assay
-
Assay Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by FMS kinase. The amount of phosphorylation is typically quantified using a fluorescent or luminescent readout.
-
Procedure:
-
Prepare a reaction mixture containing FMS kinase, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP in an appropriate buffer.
-
Add the test compound at various concentrations to the reaction mixture.
-
Incubate the mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate. This can be done using methods like ELISA with an anti-phosphotyrosine antibody or by measuring the depletion of ATP using a luminescent assay kit.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
-
MTT Antiproliferative Assay[1]
-
Assay Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product.
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
-
Conclusion and Future Perspectives
The pyrrolo[3,2-c]pyridinone scaffold is a versatile and promising platform for the development of novel anticancer agents. The SAR studies highlighted in this guide demonstrate that small structural modifications can lead to significant changes in biological activity and target selectivity. The ability of these compounds to act as both kinase inhibitors and microtubule-destabilizing agents makes them particularly attractive for overcoming drug resistance and achieving synergistic therapeutic effects. Future research in this area should focus on optimizing the pharmacokinetic properties of these compounds, exploring novel substitutions to enhance potency and selectivity, and further investigating their potential in combination therapies.
References
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El-Gamal, M. I., & Oh, C.-H. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1160–1166. [Link]
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Yang, T.-H., Hsu, R.-J., Huang, W.-H., & Lee, A.-R. (2020). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Pharmaceuticals, 13(10), 295. [Link]
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El-Gamal, M. I., & Oh, C.-H. (2017). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. Expert Opinion on Therapeutic Patents, 27(4), 423–437. [Link]
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Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., Wu, Y., & Xing, D. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]
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Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., Wu, Y., & Xing, D. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar. [Link]
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Guandalini, L., et al. (1995). Pyrrolo[3,2-c]pyridine Derivatives as Inhibitors of Platelet Aggregation. Il Farmaco, 50(6), 433-438. [Link]
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Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Physicochemical properties of 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one
An In-depth Technical Guide to the Physicochemical Properties of 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one
Abstract
7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one is a heterocyclic compound of significant interest to the medicinal chemistry and drug development sectors. Its fused pyrrolopyridinone core is a key structural motif found in various biologically active molecules. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. Due to the limited availability of public experimental data, this document establishes a framework for its empirical characterization by outlining detailed, field-proven experimental protocols. We delve into its structural and electronic characteristics, predicted spectroscopic features, and its potential as a versatile building block in synthetic chemistry. The methodologies described herein are designed to provide researchers with a robust system for validating the compound's properties, ensuring data integrity for applications in drug discovery and development.
Introduction and Strategic Significance
The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry. Its structural similarity to purines and its ability to engage in various non-covalent interactions have made it a valuable core for designing targeted therapeutics. Recent studies have highlighted the potential of 1H-pyrrolo[3,2-c]pyridine derivatives as potent anticancer agents that act as colchicine-binding site inhibitors, disrupting microtubule dynamics and inducing apoptosis in cancer cells.[1]
7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one, a specific derivative of this core, emerges as a strategically important intermediate. Its structure incorporates two key features:
-
A Lactam Moiety: The pyridinone ring introduces a lactam group, which can act as both a hydrogen bond donor (N-H) and acceptor (C=O). This functionality significantly influences aqueous solubility and allows for specific interactions with biological targets.
-
A Bromine Atom: Positioned on the pyridine ring, the bromine atom serves as a versatile synthetic handle. It is ideally suited for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the systematic elaboration of the core structure to explore structure-activity relationships (SAR).
This combination makes the compound a valuable starting material for generating diverse chemical libraries aimed at discovering novel drug candidates. This guide serves as a foundational resource for scientists working with this molecule, providing essential data and the methodologies required for its thorough characterization.
Chemical Structure:
Figure 1: Chemical structure of 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one.
Core Physicochemical Properties
Comprehensive experimental data for 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one is not extensively documented in publicly accessible literature. The following table summarizes its fundamental calculated properties and provides comparative data from a structurally related isomer to offer context. Researchers are strongly encouraged to determine these properties empirically using the protocols outlined in Section 4.
| Property | 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one | 7-Bromo-1H-pyrrolo[2,3-c]pyridine (Isomer for Comparison) | Justification & Expert Insights |
| CAS Number | 1788054-65-8[2] | 165669-35-2[3][4] | The CAS number provides a unique identifier for the specific chemical substance. |
| Molecular Formula | C₇H₅BrN₂O[5] | C₇H₅BrN₂[3][4] | Derived from the chemical structure. |
| Molecular Weight | 213.03 g/mol | 197.03 g/mol [3][4] | Calculated from the molecular formula. The presence of the oxygen atom in the target compound increases its mass. |
| Melting Point | Data not available. Predicted to be >200 °C. | 174-178 °C[3] | The lactam functionality allows for strong intermolecular hydrogen bonding, which typically results in a significantly higher melting point compared to the non-oxo analog. |
| Boiling Point | Data not available. | 362 °C at 760 mmHg[3] | High melting point and strong intermolecular forces suggest decomposition is likely to occur before boiling under atmospheric pressure. |
| Aqueous Solubility | Data not available. Predicted to be low to moderate. | Data not available. | The polar lactam group should enhance water solubility compared to the parent azaindole. However, the overall flat, aromatic structure and the bromine atom may limit high solubility. |
| logP (Octanol/Water) | Data not available. (Predicted) | Data not available. | The logP value is a key indicator of a molecule's lipophilicity. The lactam will decrease the logP relative to non-oxo analogs, a critical parameter for drug-likeness. |
| pKa | Data not available. | Data not available. | The N-H proton of the lactam is expected to be weakly acidic. The pyridine nitrogen can be protonated, and its basicity will be influenced by the electron-withdrawing effects of the bromine and carbonyl groups. |
Spectroscopic and Analytical Characterization Profile
While specific spectra are proprietary or unpublished, the structure of 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one allows for the confident prediction of its key spectroscopic features. These predictions serve as a benchmark for researchers during experimental characterization.
-
¹H NMR Spectroscopy:
-
Aromatic Protons: Expect two signals in the aromatic region (typically 6.5-8.5 ppm), corresponding to the protons on the pyrrole and pyridine rings. Their specific chemical shifts and coupling patterns will be informative for structural confirmation.
-
N-H Protons: Two distinct N-H signals are expected, likely appearing as broad singlets. The lactam N-H may be found further downfield than the pyrrole N-H due to the influence of the adjacent carbonyl group. Their positions can be sensitive to solvent and concentration.
-
-
¹³C NMR Spectroscopy:
-
Carbonyl Carbon: A characteristic signal for the lactam C=O group is expected in the downfield region of the spectrum, typically around 160-175 ppm.
-
Aromatic Carbons: Seven signals are anticipated in the aromatic region (~100-150 ppm). The carbon atom attached to the bromine (C-Br) will be significantly influenced, and its chemical shift can be a key identifier.
-
-
Mass Spectrometry (MS):
-
The most telling feature will be the isotopic pattern of the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br are ~50.7% and ~49.3%, respectively), mass spectrometry will show two peaks of nearly equal intensity: the molecular ion peak [M]⁺ and an [M+2]⁺ peak. This provides definitive confirmation of the presence of a single bromine atom.
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretching: Look for absorption bands in the 3100-3400 cm⁻¹ region, corresponding to the N-H stretching vibrations of the pyrrole and lactam groups.
-
C=O Stretching: A strong, sharp absorption band is expected between 1650-1700 cm⁻¹, which is characteristic of the lactam carbonyl group. This is often the most prominent peak in the spectrum.
-
Experimental Protocols for Physicochemical Determination
To ensure scientific rigor and data trustworthiness, the following protocols are provided for the empirical determination of the compound's core properties. These methods are designed as self-validating systems, incorporating standard controls and precise analytical endpoints.
Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol determines the equilibrium solubility of the compound in an aqueous buffer, a critical parameter for drug development.
Methodology:
-
Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.
-
Sample Addition: Add an excess amount of 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one to a known volume of the PBS buffer in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for 24 hours using an orbital shaker. This duration is critical to ensure the system reaches thermodynamic equilibrium.
-
Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid. Alternatively, filter the suspension through a 0.22 µm PVDF filter. This step must be performed carefully to avoid disturbing the solid pellet.
-
Quantification: Carefully remove an aliquot of the clear supernatant. Prepare a dilution series and analyze it using a validated HPLC-UV method against a standard curve prepared with known concentrations of the compound.
-
Calculation: The solubility is determined from the concentration measured in the saturated supernatant.
Causality and Expertise:
-
The choice of the shake-flask method is based on its status as the "gold standard" for thermodynamic solubility, providing data relevant to in-vivo absorption.
-
Using a buffer at pH 7.4 is crucial because the solubility of ionizable compounds can be highly pH-dependent.
-
A 24-hour equilibration period is a standard in the field to ensure that the dissolution process is complete and not kinetically limited.
-
HPLC-UV is selected as the analytical endpoint for its high specificity and sensitivity, ensuring accurate quantification even at low solubility levels.
Workflow for Aqueous Solubility Determination
Caption: Workflow for determining aqueous solubility via the shake-flask method.
Protocol: Determination of Acidity Constant (pKa)
This protocol uses UV-spectrophotometry to determine the pKa values associated with the compound, which govern its ionization state at different pH levels.
Methodology:
-
Stock Solution: Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., DMSO or Methanol).
-
Buffer Preparation: Prepare a series of universal buffers covering a wide pH range (e.g., from pH 2 to pH 12).
-
Sample Preparation: Add a small, constant volume of the stock solution to each buffer, ensuring the final organic solvent concentration is low (<1%) to minimize its effect on pH.
-
Spectral Acquisition: Measure the full UV-Vis absorbance spectrum (e.g., 200-400 nm) for each sample.
-
Data Analysis: Identify wavelengths where the absorbance changes significantly with pH. Plot absorbance at these key wavelengths versus the measured pH of each buffer.
-
pKa Calculation: Fit the resulting sigmoidal curve using the appropriate equation (e.g., Henderson-Hasselbalch) to calculate the pKa. The pKa is the pH at the inflection point of the curve.
Causality and Expertise:
-
The UV-metric method is chosen because it is highly sensitive and requires only a small amount of material. It is effective for compounds whose chromophores are sensitive to changes in ionization state, which is expected for this heterocyclic system.
-
Keeping the compound concentration and organic solvent percentage constant across all samples is critical to ensure that any observed spectral shifts are due solely to pH changes.
-
Analyzing the data at multiple wavelengths provides an internal validation of the result.
Workflow for pKa Determination
Caption: Workflow for determining pKa via the UV-metric method.
Conclusion
7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one is a compound with high strategic value for modern drug discovery programs. Its physicochemical properties, driven by the lactam functionality and the synthetically versatile bromine handle, make it an attractive starting point for the development of novel therapeutics. While comprehensive experimental data is currently sparse in the public domain, this guide provides a robust framework for its characterization. The predicted spectroscopic signatures and detailed experimental protocols herein offer researchers the necessary tools to generate high-quality, reliable data. Empirical validation of properties such as solubility, lipophilicity, and pKa is paramount for advancing this and related molecules through the drug development pipeline.
References
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MySkinRecipes. 7-Bromo-1H-pyrrolo[2,3-c]pyridine. Available from: [Link]
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National Center for Biotechnology Information. "Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities". PubChem. Available from: [Link]
-
Amerigo Scientific. 7-Bromo-1H-pyrrolo[2,3-c]pyridine. Available from: [Link]
-
Alichem. 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one, 95% Purity, C7H5BrN2O, 100 mg. Available from: [Link]
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Methodological & Application
Application Notes and Protocols for High-Throughput Screening of 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one
Abstract
The pyrrolo[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This document provides a detailed technical guide for the high-throughput screening (HTS) of 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one, a representative member of this class. We outline its potential as a kinase inhibitor, specifically targeting Glycogen Synthase Kinase 3β (GSK-3β), a key regulator in various cellular pathways implicated in diseases such as Alzheimer's, bipolar disorder, and cancer.[1] This guide offers field-proven insights and step-by-step protocols for a robust HTS campaign, from primary biochemical screening to secondary confirmatory assays, designed for researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one
7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one belongs to the azaindole family, a class of heterocyclic compounds known for their diverse biological activities.[2][3] Azaindole derivatives are prominent as kinase inhibitors, leveraging their structural similarity to the ATP-binding pocket of these enzymes.[4] The serine/threonine kinase GSK-3β, in particular, is a high-value target in drug discovery due to its central role in modulating signaling pathways critical for cell survival, metabolism, and neuronal function.[1][5] Dysregulation of GSK-3β activity is linked to a multitude of pathological conditions. Therefore, identifying potent and selective inhibitors of GSK-3β is a significant therapeutic goal.[1][5]
This application note details a comprehensive HTS strategy to identify and validate the inhibitory potential of 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one and similar compounds against GSK-3β. The methodologies described are grounded in established principles of HTS, emphasizing robustness, reproducibility, and data integrity.[6][7][8]
The GSK-3β Signaling Pathway: A Key Therapeutic Target
GSK-3β is a constitutively active kinase that is regulated through inhibitory phosphorylation. In many pathways, such as the Wnt signaling cascade, activation of the pathway leads to the inhibition of GSK-3β. This relieves the phosphorylation-dependent degradation of its substrates, like β-catenin, allowing them to accumulate and translocate to the nucleus to regulate gene expression. Small molecule inhibitors of GSK-3β mimic this natural regulatory mechanism.
Caption: Simplified Wnt/β-catenin signaling pathway showing GSK-3β's role.
High-Throughput Screening Workflow
A successful HTS campaign is a multi-step process designed to efficiently screen large compound libraries and identify promising "hits" for further development.[9][10] The workflow is designed to maximize efficiency and minimize false positives and negatives.
Caption: General workflow for a high-throughput screening campaign.
Experimental Protocols
The following protocols are optimized for a biochemical HTS campaign to identify inhibitors of GSK-3β.
Primary Screening: ADP-Glo™ Kinase Assay
Principle: The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[11] The luminescence signal is inversely proportional to the kinase activity.
Materials:
-
Enzyme: Recombinant human GSK-3β
-
Substrate: GSK-3 Substrate Peptide (e.g., GP-1)
-
Cofactor: ATP
-
Assay Kit: ADP-Glo™ Kinase Assay (Promega)
-
Test Compound: 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one dissolved in DMSO
-
Plates: 384-well, low-volume, white, solid-bottom plates
-
Control Inhibitor: A known potent GSK-3β inhibitor (e.g., CHIR-99021)
Protocol:
-
Compound Plating: Using an acoustic liquid handler, transfer 20 nL of the test compound solution (10 mM in DMSO) to the assay plates. This results in a final screening concentration of 10 µM.
-
Control Wells:
-
Negative Control (0% Inhibition): Add 20 nL of DMSO.
-
Positive Control (100% Inhibition): Add 20 nL of the control inhibitor (final concentration of 10 µM).
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer containing GSK-3β and the substrate peptide.
-
Add 5 µL of the 2X kinase/substrate solution to each well.
-
Prepare a 2X ATP solution.
-
To initiate the reaction, add 5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a compatible plate reader.
Data Analysis and Quality Control
Robust data analysis and stringent quality control are critical for the success of an HTS campaign.[6][12]
Calculations:
-
Percent Inhibition: % Inhibition = 100 * (1 - (Lumi_sample - Lumi_pos_ctrl) / (Lumi_neg_ctrl - Lumi_pos_ctrl))
-
Z'-factor: This metric assesses the quality of the assay. A Z'-factor > 0.5 is considered excellent for HTS. Z' = 1 - (3 * (SD_neg_ctrl + SD_pos_ctrl)) / |Avg_neg_ctrl - Avg_pos_ctrl|
| Parameter | Symbol | Acceptable Value | Rationale |
| Z-prime factor | Z' | > 0.5 | Ensures a large separation band between positive and negative controls, indicating a robust and reliable assay.[8] |
| Signal-to-Background | S/B | > 5 | A high S/B ratio indicates a strong signal window, making it easier to distinguish hits from noise. |
| Coefficient of Variation | %CV | < 15% | Low variability in control wells demonstrates the reproducibility and precision of the assay. |
| Hit Cutoff | % Inhibition | > 50% | A common starting point for primary screens to balance finding actives against an overwhelming number of initial hits. |
Table 1: Key HTS Assay Quality Control Parameters.
Secondary Assay: Dose-Response and IC50 Determination
Principle: Compounds identified as "hits" in the primary screen are further evaluated to confirm their activity and determine their potency (IC50). This involves a titration of the compound concentration.
Protocol:
-
Compound Preparation: Prepare a serial dilution of the hit compound (e.g., 10-point, 1:3 dilution starting from 100 µM) in DMSO.
-
Assay Execution: Perform the ADP-Glo™ Kinase Assay as described in section 4.1, using the serially diluted compound.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic model to determine the IC50 value.
-
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for conducting a high-throughput screening campaign to identify and characterize inhibitors of GSK-3β, using 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one as a representative scaffold. The emphasis on rigorous quality control and a multi-step validation process ensures the identification of high-quality, confirmed hits.[13]
Following the successful identification of potent inhibitors, subsequent steps would involve orthogonal assays (e.g., cell-based assays measuring β-catenin accumulation), selectivity profiling against a panel of other kinases, and structure-activity relationship (SAR) studies to optimize the lead compounds for improved potency, selectivity, and pharmacokinetic properties.[9] This systematic approach is fundamental to modern drug discovery and will facilitate the development of novel therapeutics targeting GSK-3β.
References
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Charles River Laboratories. (n.d.). High-Throughput Screening (HTS) Services. Retrieved from [Link]
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Eastwood, B. J., et al. (2005). HTS quality control and data analysis: a process to maximize information from a high-throughput screen. Combinatorial Chemistry & High Throughput Screening, 8(6), 521-527. Retrieved from [Link]
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Evotec. (n.d.). Biochemical Assay Services. Retrieved from [Link]
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Iversen, P. W., et al. (2005). HTS Quality Control and Data Analysis: A Process to Maximize Information from a High-Throughput Screen. Combinatorial Chemistry & High Throughput Screening, 8(6). Retrieved from [Link]
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Kevorkov, D., & Makarenkov, V. (2005). Quality control and data correction in high-throughput screening. Conference paper. Retrieved from [Link]
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Kores, K., et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(8), 838-847. Retrieved from [Link]
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Macarron, R., et al. (2011). Impact of high-throughput screening in biomedical research. Nature Reviews Drug Discovery, 10(3), 188-195. Retrieved from [Link]
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Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. Retrieved from [Link]
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von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. ChemBioChem, 6(3), 481-490. Retrieved from [Link]
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BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved from [Link]
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Cambridge MedChem Consulting. (2017). Analysis of HTS data. Retrieved from [Link]
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Patsnap Synapse. (2023). How Are Biochemical Assays Used in High-Throughput Screening?. Retrieved from [Link]
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Wikipedia. (n.d.). High-throughput screening. Retrieved from [Link]
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Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Retrieved from [Link]
-
Mayr, L. M., & Bojanic, D. (2009). Novel trends in high-throughput screening. Current Opinion in Pharmacology, 9(5), 580-588. Retrieved from [Link]
-
Meijer, L., et al. (2003). GSK-3-selective inhibitors derived from Tyrian purple indirubins. Chemistry & Biology, 10(12), 1255-1266. Retrieved from [Link]
-
O'prey, J., & Tuttle, J. B. (2006). Development of a high-throughput assay for identifying inhibitors of TBK1 and IKKε. Journal of Biomolecular Screening, 11(7), 749-757. Retrieved from [Link]
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Pollex, T., et al. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. Retrieved from [Link]
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Mushtaq, N., et al. (2009). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences, 22(2). Retrieved from [Link]
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Wagner, F. F., et al. (2012). Discovery of Potent and Highly Selective Inhibitors of GSK3b. Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]
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Lo Monte, F., et al. (2019). Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model. Journal of Medicinal Chemistry, 62(23), 10837-10857. Retrieved from [Link]
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PubChem. (n.d.). 7-bromo-1H-pyrrolo[3,2-b]pyridin-3-amine. Retrieved from [Link]
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MDPI. (2020). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 13(10), 303. Retrieved from [Link]
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JUIT. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5, 15233-15266. Retrieved from [Link]
-
ResearchGate. (2014). (1H-Pyrrolo [2,3-B] Pyridine) 7-Azaindole as Cholinesterase/ Glycation Inhibitors. International Journal of Biochemistry Research & Review, 4(6), 624-643. Retrieved from [Link]
-
PubMed. (2014). Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. Chemical & Pharmaceutical Bulletin, 62(4), 336-342. Retrieved from [Link]
-
PubMed Central. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 24(17), 3163. Retrieved from [Link]
-
ResearchGate. (2002). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 6(12), 1163-1194. Retrieved from [Link]
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- 13. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
Application Note: 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one as a Chemical Probe for Investigating Microtubule Dynamics
Introduction: Unveiling a Potential Modulator of the Cytoskeleton
The intricate and dynamic network of microtubules is fundamental to a multitude of cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. Consequently, small molecules that can modulate the state of tubulin polymerization are invaluable tools for cell biologists and drug discovery scientists. The 1H-pyrrolo[3,2-c]pyridine scaffold has recently emerged as a promising chemotype for the development of agents that interact with tubulin at the colchicine-binding site, thereby inhibiting microtubule polymerization and exhibiting potent anticancer activities.[1][2]
This application note provides a comprehensive guide for researchers on the potential use of 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one as a chemical probe to investigate the microtubule cytoskeleton. While direct studies on this specific compound are not yet prevalent in the literature, its structural analogy to known colchicine-binding site inhibitors suggests its utility as a tool to induce microtubule depolymerization.[1][2] We will provide detailed protocols for characterizing its effects on tubulin polymerization, visualizing its impact on the cellular microtubule network, and assessing its consequences on cell cycle progression and apoptosis.
Physicochemical Properties & Handling
| Property | Value | Source |
| Molecular Formula | C₇H₅BrN₂O | [3] |
| Purity | ≥95% | [3] |
| Storage | Store at -20°C, protected from light and moisture. | General laboratory practice |
| Solubility | Soluble in DMSO. Prepare a stock solution of 10-50 mM in anhydrous DMSO. | General laboratory practice |
| Safety | Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. | General laboratory practice |
Note: It is recommended to perform a solubility test for your specific batch of the compound. For cell-based assays, the final concentration of DMSO should be kept below 0.5% to minimize solvent-induced artifacts.
Proposed Mechanism of Action: Targeting the Colchicine-Binding Site
Based on the activity of structurally related 1H-pyrrolo[3,2-c]pyridine derivatives, we hypothesize that 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one functions as a tubulin polymerization inhibitor by binding to the colchicine site on β-tubulin. This binding event is proposed to disrupt the formation of the microtubule polymer, leading to a net depolymerization of the microtubule network. The anticipated downstream cellular consequences include disruption of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[1][2]
Figure 1: Proposed mechanism of action for 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one.
Application 1: In Vitro Tubulin Polymerization Assay
Objective: To determine the direct effect of 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one on the polymerization of purified tubulin.
Principle: This assay measures the increase in light scattering or fluorescence of a reporter dye as tubulin monomers polymerize into microtubules. An inhibitor will prevent this increase.
Protocol:
-
Reagent Preparation:
-
Tubulin Polymerization Buffer (TPB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.
-
GTP stock solution: 100 mM in water.
-
Fluorescent Reporter (e.g., DAPI) stock solution.
-
Test Compound: Prepare a serial dilution of 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one in TPB from your DMSO stock. Include a DMSO-only control.
-
Positive Control: Colchicine or Nocodazole at a known inhibitory concentration.
-
Tubulin: Resuspend lyophilized, purified tubulin (>99% pure) in TPB on ice to a final concentration of 3-5 mg/mL.
-
-
Assay Procedure:
-
Work on ice to prevent premature tubulin polymerization.
-
In a pre-chilled 96-well plate, add 5 µL of the test compound dilutions, positive control, or DMSO control.
-
Add 40 µL of the tubulin solution to each well.
-
Add 5 µL of GTP stock solution to each well for a final concentration of 1 mM.
-
If using a fluorescent reporter, add it according to the manufacturer's instructions.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm or fluorescence at appropriate excitation/emission wavelengths every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot the change in absorbance/fluorescence over time for each concentration of the test compound.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the DMSO control.
-
Application 2: Immunofluorescence Microscopy of the Microtubule Network
Objective: To visualize the effect of 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one on the microtubule cytoskeleton in cultured cells.
Principle: Immunofluorescence staining with an anti-tubulin antibody allows for the direct visualization of changes in microtubule morphology, such as depolymerization and disruption of the filamentous network.
Protocol:
-
Cell Culture and Treatment:
-
Plate adherent cells (e.g., HeLa, A549) onto glass coverslips in a multi-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one (e.g., ranging from 0.1 to 10 µM) for a specified time (e.g., 6, 12, or 24 hours). Include a DMSO-only control.
-
-
Immunostaining:
-
Wash the cells with pre-warmed PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with 1% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against α-tubulin (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of the microtubule network and nuclei.
-
Observe changes in microtubule structure, such as depolymerization, fragmentation, or bundling, in the treated cells compared to the control.
-
Figure 2: Workflow for immunofluorescence analysis of microtubule integrity.
Application 3: Cell Cycle Analysis by Flow Cytometry
Objective: To determine if 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one induces cell cycle arrest.
Principle: Disruption of the mitotic spindle is expected to activate the spindle assembly checkpoint, leading to an accumulation of cells in the G2/M phase of the cell cycle. This can be quantified by staining the cellular DNA with a fluorescent dye and analyzing the cell population by flow cytometry.
Protocol:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat them with the test compound at various concentrations for 24-48 hours.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cell pellet with cold PBS.
-
-
Staining:
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Collect data from at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No inhibition in tubulin polymerization assay | Compound is inactive or insoluble at the tested concentrations. | Verify the solubility of the compound in the assay buffer. Test a wider range of concentrations. |
| High background in immunofluorescence | Inadequate blocking or washing. | Increase the blocking time and the number of wash steps. Titrate the primary and secondary antibodies. |
| No significant cell cycle arrest | The compound may not be cell-permeable, or the concentration/incubation time is insufficient. | Perform a cell viability assay (e.g., MTT) to determine the cytotoxic concentration range. Increase the incubation time. |
Conclusion
7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one, based on its structural similarity to known tubulin inhibitors, holds significant promise as a chemical probe for the study of microtubule dynamics. The protocols outlined in this application note provide a robust framework for characterizing its biological activity and for its application in cell biology and cancer research. Experimental validation of the proposed mechanism of action will be crucial and will pave the way for the use of this compound as a valuable tool to dissect the complex roles of the microtubule cytoskeleton.
References
-
7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one, 95% Purity, C7H5BrN2O, 100 mg. (n.d.). AdooQ BioScience. Retrieved January 20, 2026, from [Link]
-
Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (2021). RSC Medicinal Chemistry. Retrieved January 20, 2026, from [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved January 20, 2026, from [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). Semantic Scholar. Retrieved January 20, 2026, from [Link]
Sources
Development of kinase assays for 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one
Application Note & Protocols
Topic: Development of Kinase Assays for 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one
For: Researchers, scientists, and drug development professionals.
A Senior Scientist’s Guide to Characterizing Novel Kinase Inhibitors: A Case Study with 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one
Author's Foreword
In the landscape of modern drug discovery, protein kinases remain a paramount target class, governing a vast array of cellular processes.[1] Their dysregulation is a known driver of numerous pathologies, most notably cancer, making the identification of novel, potent, and selective kinase inhibitors a critical endeavor.[1] The pyrrolo[3,2-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating potent inhibitory activity against various kinases.[2][3][4] For instance, extensive research has highlighted the efficacy of this scaffold against FMS kinase (CSF-1R), a key tyrosine kinase implicated in oncology and inflammatory diseases.[2][3]
This guide addresses the crucial first step after synthesis of a novel compound: establishing robust and reliable biochemical assays to determine its activity and mechanism. We will use the novel compound 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one as our subject. This document eschews a simple recitation of steps; instead, it provides the strategic rationale behind assay selection, experimental design, and data interpretation, empowering you to not only execute these protocols but also to adapt and troubleshoot them effectively. Our approach is built on a two-tiered, orthogonal validation system designed to deliver high-confidence data, minimize false positives, and lay a solid foundation for further drug development.
Strategic Framework: From Target Hypothesis to Assay Selection
The journey from a novel compound to a drug candidate begins with a plausible biological hypothesis. Based on the established activity of the pyrrolo[3,2-c]pyridine core against tyrosine kinases, we hypothesize that 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one may also target members of this family. We will therefore focus our initial assay development on a representative and therapeutically relevant tyrosine kinase, FMS kinase (CSF-1R) .
The choice of assay technology is a critical decision point that balances throughput, sensitivity, and the potential for compound-induced artifacts.[5][6] While radiometric assays were once the "gold standard," the field has largely transitioned to safer, homogeneous, non-radioactive methods that are more amenable to high-throughput screening (HTS).[7][8]
Our strategy employs two distinct and complementary assay platforms:
-
Primary Screening Assay: Luminescence-Based ATP Depletion. This method measures the enzymatic activity of the kinase by quantifying the amount of ATP consumed.[9][10] It is a universal assay applicable to nearly any kinase-substrate pair, making it an ideal choice for initial high-throughput screening.[11] We will use an assay based on the principles of Promega's Kinase-Glo® platform.[9][10][11]
-
Orthogonal Validation & Binding Confirmation: Fluorescence Polarization (FP). This assay directly measures the binding of the inhibitor to the kinase active site by monitoring the displacement of a fluorescently labeled probe.[12][13][14] Its distinct physical principle makes it an excellent orthogonal method to confirm hits from the primary screen and eliminate artifacts such as luciferase inhibition, which can produce false positives in ATP-depletion assays.[15]
This dual-assay approach ensures that identified "hits" are the result of genuine interaction with the target kinase, providing a self-validating workflow.
Primary Screening Protocol: Luminescence-Based FMS Kinase Inhibition Assay
This assay quantifies FMS kinase activity by measuring the depletion of ATP, the universal co-substrate for all kinases. The remaining ATP is used by a luciferase enzyme to generate a luminescent signal. Therefore, high kinase activity results in low luminescence, and inhibition of the kinase leads to a higher luminescent signal.[9][16][17]
Caption: Workflow for the luminescence-based kinase inhibition assay.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one in 100% DMSO.
-
Perform an 11-point serial dilution (1:3) in 100% DMSO to create a concentration gradient for dose-response analysis.
-
-
Reagent Preparation:
-
Kinase Buffer (1X): 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA. Keep on ice.
-
FMS Kinase Solution: Dilute recombinant human FMS kinase to a working concentration of 2 ng/µL in 1X Kinase Buffer.
-
Substrate/ATP Solution: Prepare a solution containing 0.4 mg/mL Poly(Glu,Tyr) 4:1 substrate and 20 µM ATP in 1X Kinase Buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 50 nL of each compound dilution from the DMSO plate to a white, opaque 384-well assay plate. Include DMSO-only wells for 0% inhibition (High Signal) controls and wells without enzyme for 100% inhibition (Low Signal) controls.
-
Add 5 µL of the FMS Kinase Solution to all wells except the 100% inhibition controls. Add 5 µL of 1X Kinase Buffer to the 100% inhibition wells.
-
Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the Substrate/ATP Solution to all wells.
-
Mix the plate gently on a plate shaker for 30 seconds.
-
Incubate the reaction for 60 minutes at room temperature.
-
Add 10 µL of Kinase-Glo® Reagent to all wells to stop the reaction and initiate the luminescent signal.
-
Mix the plate for 2 minutes on a plate shaker.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis & Interpretation:
-
Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_DMSO - Signal_NoEnzyme))
-
Plot % Inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
| Compound Conc. (µM) | Avg. Luminescence (RLU) | % Inhibition |
| 10.000 | 98,500 | 98.2% |
| 3.333 | 95,200 | 94.5% |
| 1.111 | 81,400 | 79.1% |
| 0.370 | 55,600 | 50.1% |
| 0.123 | 35,800 | 27.9% |
| 0.041 | 21,500 | 12.0% |
| 0.014 | 12,100 | 1.2% |
| 0.005 | 11,500 | 0.5% |
| 0.002 | 11,100 | 0.1% |
| 0.001 | 11,050 | 0.0% |
| 0.000 (DMSO) | 11,000 | 0.0% |
| No Enzyme Control | 100,000 | 100.0% |
| Calculated IC₅₀ | ~0.37 µM |
Orthogonal Validation Protocol: Fluorescence Polarization (FP) Binding Assay
This assay provides direct evidence of the compound binding to the FMS kinase active site. It relies on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization.[12][18] When the tracer binds to the much larger kinase protein, its tumbling slows dramatically, increasing the polarization. A competitive inhibitor will displace the tracer, causing a decrease in polarization.[19]
Caption: Principle of the Fluorescence Polarization competitive binding assay.
-
Compound Preparation:
-
Use the same serially diluted compound plate prepared for the primary screen.
-
-
Reagent Preparation:
-
FP Buffer (1X): 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
FMS Kinase Solution: Dilute recombinant human FMS kinase to a 2X working concentration in 1X FP Buffer. The optimal concentration should be predetermined by titrating the kinase against the tracer to find the Kᴅ.
-
Tracer Solution: Dilute a suitable fluorescently-labeled, ATP-competitive kinase tracer to a 2X working concentration (e.g., 2 nM) in 1X FP Buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 50 nL of each compound dilution from the DMSO plate to a black, low-volume 384-well assay plate.
-
Add 5 µL of the 2X FMS Kinase Solution to all wells.
-
Add 5 µL of the 2X Tracer Solution to all wells.
-
Mix the plate gently on a plate shaker for 30 seconds.
-
Incubate for 60 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.[19]
-
Measure fluorescence polarization on a suitable plate reader, recording both parallel and perpendicular emission intensities.
-
-
Data Analysis & Interpretation:
-
The instrument software will calculate the millipolarization (mP) values.[13]
-
Calculate the percent displacement for each compound concentration: % Displacement = 100 * (1 - (mP_Compound - mP_Min) / (mP_Max - mP_Min)) (Where mP_Max is the signal with DMSO and mP_Min is the signal with a saturating concentration of a known unlabeled inhibitor).
-
Plot % Displacement versus the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀.
-
The IC₅₀ can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation if the Kᴅ of the tracer is known.
-
| Compound Conc. (µM) | Avg. Polarization (mP) | % Displacement |
| 10.000 | 145 | 96.7% |
| 3.333 | 151 | 92.7% |
| 1.111 | 178 | 74.7% |
| 0.370 | 220 | 46.7% |
| 0.123 | 275 | 16.7% |
| 0.041 | 301 | 6.0% |
| 0.014 | 315 | 0.0% |
| 0.005 | 316 | 0.0% |
| 0.002 | 315 | 0.0% |
| 0.001 | 315 | 0.0% |
| 0.000 (DMSO) | 315 | 0.0% |
| Min Signal Control | 140 | 100.0% |
| Calculated IC₅₀ | ~0.40 µM |
Troubleshooting and Ensuring Data Integrity
A robust assay is a self-validating one. Here are key considerations for ensuring the integrity of your results.
-
Compound Interference: A common pitfall in HTS is compound interference with the assay technology.[15][20]
-
Luciferase Inhibition: A compound may inhibit the luciferase enzyme in the Kinase-Glo® assay, appearing as a false positive. If this compound does not show activity in the FP assay, it confirms the hit is an artifact.
-
Autofluorescence: The test compound itself may be fluorescent, interfering with the FP assay. This can be checked by reading a plate with only the compound and buffer. If interference is observed, alternative assay formats like HTRF® may be considered.[21][22][23]
-
-
Assay Quality Control (Z'-Factor): For HTS applications, the Z'-factor is a statistical measure of assay quality. It compares the dynamic range of the assay to the data variation.[16]
-
Z' = 1 - (3 * (SD_High + SD_Low)) / |Mean_High - Mean_Low|
-
An assay with a Z'-factor > 0.5 is considered excellent and suitable for screening.[16]
-
-
Determining Mechanism of Action: The data from these two assays strongly suggest an ATP-competitive mechanism. To confirm this, a follow-up ATP competition experiment can be performed using the luminescence assay.[20] By running the IC₅₀ curve at a high ATP concentration (e.g., 10x the Kᴍ), an ATP-competitive inhibitor will show a rightward shift in its IC₅₀ value.
Conclusion
This application note outlines a comprehensive, two-tiered strategy for the initial biochemical characterization of the novel kinase inhibitor, 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one. By combining a high-throughput luminescence-based functional assay with a direct-binding fluorescence polarization assay, this workflow provides a robust and reliable method for hit validation. The close agreement between the IC₅₀ values obtained from both the functional (~0.37 µM) and binding (~0.40 µM) assays provides high confidence that the compound's observed activity is due to the direct inhibition of FMS kinase. This rigorous, scientifically grounded approach minimizes the risk of pursuing artifactual hits and provides a solid foundation for subsequent structure-activity relationship (SAR) studies, selectivity profiling, and cell-based assays.
References
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El-Gamal, M. I., & Oh, C. H. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1160–1166. Retrieved from [Link]
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Grant, S. K. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
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Zheng, W., & Le, T. (2012). HTRF: A Technology Tailored for Drug Discovery – A Review of Theoretical Aspects and Recent Applications. Current Pharmaceutical Design, 18(18), 2545-2558. Retrieved from [Link]
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Revvity. (n.d.). HTRF KinEASE a universal expanded platform to address serine/threonine & tyrosine kinases. Revvity. Retrieved from [Link]
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ResearchGate. (n.d.). Kinase assay principle. The substrates used in HTRF kinase assays are.... Retrieved from [Link]
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El-Gamal, M. I., & Oh, C. H. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1160-1166. Retrieved from [Link]
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Lemmon, M. A., & Freedman, B. S. (2011). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Methods in Molecular Biology, 795, 1-13. Retrieved from [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Blog. Retrieved from [Link]
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Boettcher, J. M., et al. (2007). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Cisbio Application Note. Retrieved from [Link]
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Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research Blog. Retrieved from [Link]
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Boettcher, J. M., et al. (2007). Development of a HTRF Kinase Assay for Determination of Syk Activity. Semantic Scholar. Retrieved from [Link]
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BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience Blog. Retrieved from [Link]
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El-Gamal, M. I., & Oh, C. H. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. KIST DSpace. Retrieved from [Link]
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Tanega, C., et al. (2009). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. Assay and Drug Development Technologies, 7(6), 606–614. Retrieved from [Link]
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Zhang, J. H., & Zhang, Y. (2008). Fluorescence detection techniques for protein kinase assay. Analytical and Bioanalytical Chemistry, 390(8), 2049–2057. Retrieved from [Link]
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Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300063. Retrieved from [Link]
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Rodems, S., & Williams, K. (2007). Developing assays for kinase drug discovery – where have the advances come from?. Expert Opinion on Drug Discovery, 2(12), 1639-1653. Retrieved from [Link]
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Revvity. (n.d.). The ultimate guide to successful kinase binding experiments. Revvity. Retrieved from [Link]
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Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300063. Retrieved from [Link]
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BMG LABTECH. (n.d.). Fluorescence Polarization Detection. BMG LABTECH. Retrieved from [Link]
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Molecular Devices. (n.d.). Fluorescence Polarization (FP). Molecular Devices. Retrieved from [Link]
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Harris, S. F., et al. (2013). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Journal of Biomolecular Screening, 18(9), 1121–1129. Retrieved from [Link]
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Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Nanomicrospheres Blog. Retrieved from [Link]
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Ma, H., & Deacon, S. (2008). The challenge of selecting protein kinase assays for lead discovery optimization. Expert Opinion on Drug Discovery, 3(6), 607–621. Retrieved from [Link]
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BMG LABTECH. (2020). Kinase assays. BMG LABTECH. Retrieved from [Link]
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Mushtaq, N., et al. (2009). Synthesis and Pharmacological Activities of 7-Azaindole Derivatives. Pakistan Journal of Pharmaceutical Sciences, 22(2), 143-147. Retrieved from [Link]
-
Li, Y., et al. (2024). Discovery of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as potential receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors. European Journal of Medicinal Chemistry, 265, 116076. Retrieved from [Link]
-
Zhang, Y., et al. (2024). Discovery, Optimization, and Evaluation of Novel Pyridin-2(1 H)-one Analogues as Potent TRK Inhibitors for Cancer Treatment. Journal of Medicinal Chemistry, 67(4), 2898–2916. Retrieved from [Link]
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Ochi, T., et al. (2014). Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. Chemical & Pharmaceutical Bulletin, 62(4), 336-42. Retrieved from [Link]
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Cell-based assays for evaluating 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one efficacy
Topic: A Comprehensive Guide to Cell-Based Assays for Evaluating the Efficacy of 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one
Audience: Researchers, scientists, and drug development professionals.
Abstract
This guide provides a detailed framework for evaluating the cellular efficacy of 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one, a heterocyclic compound belonging to the pyrrolopyridinone class. Based on its structural similarity to known ATP-competitive inhibitors, this compound is hypothesized to function as a protein kinase inhibitor.[1][2] Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of diseases like cancer.[3][4] Therefore, a multi-faceted approach is essential to characterize the compound's biological activity. We present a suite of validated cell-based assays designed to move from a broad assessment of cytotoxicity to a specific analysis of the mechanism of action. This document provides not only step-by-step protocols for key assays—including cell viability, apoptosis, cell cycle analysis, and western blotting for pathway analysis—but also the scientific rationale behind methodological choices, enabling researchers to generate robust and reproducible data.
Introduction: A Strategic Approach to Efficacy Testing
The evaluation of a novel therapeutic candidate like 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one requires a logical and systematic progression of experiments. The goal is to build a comprehensive biological profile of the compound, starting with its general effect on cell populations and progressively narrowing the focus to its specific molecular mechanism. The pyrrolo[3,2-c]pyridine scaffold is a bioisostere of purines, making it a privileged structure for targeting the ATP-binding pocket of protein kinases.[2][5] Halogenation, such as the bromo-substituent present here, can significantly enhance binding affinity and potency.[6]
Our recommended testing cascade is designed to answer four fundamental questions:
-
Does the compound affect cell viability or proliferation? (Global effect)
-
If so, how does it induce cell death? (Mechanism of death)
-
Does the compound interfere with cell division? (Cytostatic effects)
-
Can we confirm its effect on a specific signaling pathway? (Target engagement)
This workflow ensures an efficient use of resources and builds a scientifically sound case for the compound's efficacy.
Figure 1: A strategic workflow for evaluating compound efficacy.
Assay 1: Assessing Cell Viability and Cytotoxicity
The initial step in characterizing any potential therapeutic is to determine its effect on cell viability and proliferation. Tetrazolium reduction assays like the XTT assay are reliable, high-throughput methods for this purpose.
Principle of the XTT Assay
The core principle of the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is to measure the metabolic activity of a cell population, which serves as a proxy for viability.[7] In living, metabolically active cells, mitochondrial dehydrogenases reduce the water-soluble XTT tetrazolium salt to a brightly colored, water-soluble formazan product.[7][8] The amount of formazan produced is directly proportional to the number of viable cells.[7] Unlike the older MTT assay, the XTT assay's formazan product is water-soluble, eliminating a cumbersome solubilization step and streamlining the protocol.[7][9]
Caption: Mechanism of the XTT cell viability assay.
Protocol: XTT Cell Viability Assay
Materials:
-
Target cancer cell line (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
96-well flat-bottom cell culture plates
-
7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one stock solution (e.g., 10 mM in DMSO)
-
XTT Cell Viability Assay Kit (containing XTT reagent and an electron-coupling reagent)
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[7] Include wells with medium only for background control. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the compound in culture medium. A typical starting range is from 100 µM down to 1 nM. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Reagent Preparation: Shortly before the end of the incubation, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the activated XTT solution to each well, including the background control wells.[7]
-
Final Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light, until the color change is apparent in the vehicle control wells.
-
Data Acquisition: Gently shake the plate to ensure a homogenous distribution of the color. Measure the absorbance at a wavelength between 450-500 nm.[7] A reference wavelength of 630-690 nm is recommended to subtract background absorbance.[7]
-
Data Analysis:
-
Subtract the average absorbance of the medium-only background wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle) * 100.
-
Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Data Presentation: IC50 Determination
| Concentration (µM) | % Viability (Mean ± SD) |
| Vehicle (0) | 100 ± 4.5 |
| 0.01 | 98.2 ± 5.1 |
| 0.1 | 85.7 ± 3.9 |
| 1 | 52.3 ± 2.8 |
| 10 | 15.1 ± 1.9 |
| 100 | 4.8 ± 1.1 |
| Calculated IC50 | ~1.1 µM |
Assay 2: Quantifying Apoptosis Induction
If the compound reduces cell viability, the next logical step is to determine if it does so by inducing apoptosis (programmed cell death), a hallmark of many effective cancer therapies.
Principle of the Caspase-Glo® 3/7 Assay
Caspases-3 and -7 are key "executioner" caspases that are activated during the final stages of apoptosis. The Caspase-Glo® 3/7 assay utilizes a simple "add-mix-measure" format.[10] The reagent contains a pro-luminescent caspase-3/7 substrate (containing the DEVD sequence) and a thermostable luciferase.[10] When added to cells, the reagent lyses the cells and allows any active caspase-3/7 to cleave the substrate. This cleavage releases aminoluciferin, which is then used by the luciferase to generate a stable, "glow-type" luminescent signal that is directly proportional to the amount of caspase-3/7 activity.[10][11]
Caption: Principle of the Caspase-Glo® 3/7 luminescent assay.
Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
Cells seeded and treated in an opaque-walled 96-well plate (to reduce cross-talk)
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with the compound as described in the XTT protocol (Section 2), using an opaque-walled plate. It is crucial to run a parallel plate for a viability assay (like XTT) to normalize the apoptosis signal to cell number.
-
Reagent Equilibration: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to culture medium.[12]
-
Incubation: Mix the contents by placing the plate on a plate shaker at a low speed for 30-60 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a plate reader (luminometer).
-
Data Analysis:
-
Subtract the background luminescence (from medium + reagent only wells).
-
Calculate the fold-change in caspase activity compared to the vehicle-treated control.
-
(Optional but recommended) Normalize the luminescence signal to the viability data from a parallel plate to account for differences in cell number.
-
Data Presentation: Apoptosis Induction
| Concentration (µM) | Fold Increase in Caspase-3/7 Activity (Mean ± SD) |
| Vehicle (0) | 1.0 ± 0.1 |
| 0.1 | 1.2 ± 0.2 |
| 1 | 3.5 ± 0.4 |
| 10 | 8.9 ± 0.9 |
| 100 | 4.1 ± 0.6 (Potential secondary necrosis) |
Assay 3: Analyzing Cell Cycle Distribution
Many kinase inhibitors exert their effects by halting the cell cycle at specific checkpoints, preventing cancer cells from progressing through division. Flow cytometry is the gold standard for analyzing this effect.
Principle of Cell Cycle Analysis by Flow Cytometry
This technique quantifies the DNA content of individual cells within a population. Cells are fixed to preserve their structure and permeabilized to allow a fluorescent dye, such as Propidium Iodide (PI), to enter and bind to DNA.[13] PI intercalates into the DNA double helix stoichiometrically. Therefore, the amount of fluorescence emitted by a cell is directly proportional to its DNA content.[13] A flow cytometer can then distinguish between cells in different phases of the cycle:
-
G0/G1 phase: Normal DNA content (2n).
-
S phase: Intermediate DNA content (between 2n and 4n) as DNA is synthesized.
-
G2/M phase: Doubled DNA content (4n) prior to cell division.
Treatment with an effective compound may cause an accumulation of cells in a specific phase (e.g., G2/M arrest).
Protocol: Cell Cycle Analysis with Propidium Iodide Staining
Materials:
-
Cells cultured and treated in 6-well plates
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% ethanol (for fixation)
-
PI Staining Solution (e.g., PBS with 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100).[13] RNase A is critical to degrade RNA, which PI can also bind to.[13]
-
Flow cytometer
Procedure:
-
Cell Harvest: After compound treatment for a desired time (e.g., 24 hours), collect both adherent and floating cells (to include apoptotic cells). Centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet once with 5 mL of cold PBS. Centrifuge again.
-
Fixation: Resuspend the cell pellet in ~500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[13][14] Incubate at 4°C for at least 2 hours (or overnight).
-
Rehydration and Staining: Centrifuge the fixed cells at 300 x g for 5 minutes to remove the ethanol. Wash the pellet once with PBS. Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting data for at least 10,000-20,000 events per sample. Use a linear scale for the DNA fluorescence channel.[13]
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Data Presentation: Cell Cycle Distribution
| Treatment | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Vehicle | 65% | 20% | 15% |
| Compound (1 µM) | 62% | 18% | 20% |
| Compound (10 µM) | 25% | 15% | 60% |
Assay 4: Confirming Target Engagement via Western Blot
The ultimate goal is to confirm that the compound inhibits its intended molecular target. Western blotting is a powerful technique to visualize changes in protein levels and, crucially for kinase inhibitors, the phosphorylation status of key signaling proteins.
Principle of Western Blotting for Pathway Analysis
Western blotting separates proteins from cell lysates by size using SDS-PAGE, transfers them to a solid membrane, and uses specific antibodies to detect target proteins. To assess a kinase inhibitor, one typically uses a pair of antibodies: one that detects the total amount of a target protein (e.g., total MEK1) and another that specifically recognizes the phosphorylated, active form of that protein (e.g., phospho-MEK1).[15] A successful inhibitor will reduce the signal from the phospho-specific antibody without significantly affecting the total protein level, indicating direct inhibition of the upstream kinase.
Caption: A hypothetical signaling pathway (RAS-RAF-MEK-ERK) targeted by the compound.
Protocol: Western Blot for Phospho-Protein Analysis
Materials:
-
Cells cultured and treated in 6-well plates
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
SDS-PAGE gels, running buffer, and transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking Buffer (e.g., 5% nonfat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-Actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[16]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a protein assay (e.g., BCA assay).
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) from each sample with SDS loading buffer and heat at 95-100°C for 5 minutes.[16]
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[16]
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK, diluted in blocking buffer) overnight at 4°C with gentle shaking.[16]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Apply the ECL substrate and capture the chemiluminescent signal using an imager.
-
Stripping and Reprobing: To analyze total protein levels, the membrane can be stripped of the first set of antibodies and re-probed with an antibody for the total protein (e.g., anti-total-ERK) and a loading control (e.g., anti-Actin).
Data Presentation: Pathway Inhibition Analysis
| Treatment | p-ERK Signal (Relative Density) | Total ERK Signal (Relative Density) | Actin Signal (Relative Density) |
| Vehicle | 1.00 | 1.00 | 1.00 |
| Compound (1 µM) | 0.45 | 0.98 | 1.02 |
| Compound (10 µM) | 0.08 | 0.95 | 0.99 |
Conclusion
The suite of assays described in this guide provides a robust, tiered approach to characterizing the efficacy of 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one. By systematically evaluating its impact on cell viability, apoptosis, cell cycle progression, and specific signaling pathways, researchers can build a comprehensive data package. This logical workflow not only confirms the compound's biological activity but also elucidates its mechanism of action, which is critical for further preclinical and clinical development.
References
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Assay Genie. Flow Cytometry Protocol | 10 Hints & Tips. Available at: [Link]
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Wikipedia. MTT assay. Available at: [Link]
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National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. Available at: [Link]
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Biocompare. Caspase-Glo® 3/7 Assay for Apoptosis Detection | Kit/Reagent Review. Available at: [Link]
-
University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis. Available at: [Link]
-
Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. Available at: [Link]
-
National Center for Biotechnology Information. Assaying cell cycle status using flow cytometry - PMC. Available at: [Link]
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Reaction Biology. Spotlight: Cell-based kinase assay formats. Available at: [Link]
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University of Manchester. Cell Cycle Tutorial Contents. Available at: [Link]
-
Reaction Biology. Caspase-Glo 3/7 Assay. Available at: [Link]
-
Creative Diagnostics. Kinase Activity Assay. Available at: [Link]
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Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]
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PubMed Central. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Available at: [Link]
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Springer Nature Experiments. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Available at: [Link]
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PubMed. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Available at: [Link]
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MDPI. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Available at: [Link]
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PubMed. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Available at: [Link]
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MySkinRecipes. 7-Bromo-1H-pyrrolo[2,3-c]pyridine. Available at: [Link]
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Amerigo Scientific. 7-Bromo-1H-pyrrolo[2,3-c]pyridine. Available at: [Link]
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RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Available at: [Link]
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RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available at: [Link]
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PubMed Central. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Available at: [Link]
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PubChem. 7-bromo-1H-pyrrolo[3,2-b]pyridin-3-amine. Available at: [Link]
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MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available at: [Link]
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PubMed Central. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Available at: [Link]
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Application Notes and Protocols for Evaluating the Anti-proliferative Activity of 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one using the MTT Assay
Introduction: The Therapeutic Potential of the Pyrrolo[3,2-c]pyridine Scaffold
The pyrrolo[3,2-c]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry and oncology. This assertion is grounded in a growing body of evidence demonstrating that derivatives of this structure exhibit potent anti-proliferative and anticancer properties.[1][2][3] Research has highlighted the efficacy of various substituted pyrrolo[3,2-c]pyridines against a range of human cancer cell lines, including melanoma, ovarian, prostate, breast, cervical, and gastric cancers.[1][2][3] The mechanisms underpinning these cytotoxic effects are diverse, with some derivatives functioning as FMS kinase inhibitors and others as colchicine-binding site inhibitors, ultimately leading to cell cycle arrest and apoptosis.[1][3][4]
This document provides a detailed protocol for assessing the anti-proliferative effects of a novel derivative, 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one, utilizing the robust and widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method that serves as a reliable indicator of cell viability and metabolic activity, making it an invaluable tool for initial drug screening and dose-response studies.[5][6]
Principle of the MTT Assay: A Measure of Metabolic Viability
The MTT assay is predicated on the enzymatic reduction of the yellow tetrazolium salt, MTT, to insoluble purple formazan crystals.[5][7] This conversion is predominantly carried out by NAD(P)H-dependent oxidoreductase enzymes located in the mitochondria of metabolically active cells.[5][7] Consequently, the quantity of formazan produced is directly proportional to the number of viable, metabolically active cells.[6][7] The insoluble formazan crystals are subsequently solubilized, and the absorbance of the resulting colored solution is measured spectrophotometrically, typically between 550 and 600 nm.[5][6]
This protocol is designed to be a self-validating system, incorporating essential controls to ensure the accuracy and reproducibility of the generated data. By following these guidelines, researchers can confidently determine the half-maximal inhibitory concentration (IC50) of 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one.
Experimental Workflow Overview
Caption: A streamlined workflow of the anti-proliferative MTT assay.
Detailed Protocol
PART 1: Materials and Reagents
-
Compound: 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one
-
Cell Line: A cancer cell line of interest (e.g., HeLa, A549, MCF-7, A375P). The choice of cell line should be based on the research objectives.
-
Culture Medium: Complete cell culture medium appropriate for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.
-
MTT Solution: 5 mg/mL in sterile PBS. This solution should be sterile-filtered and stored protected from light at 4°C for up to one month.[7]
-
Solubilization Solution: Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.[7]
-
Equipment and Consumables:
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630 nm, if available)[8]
-
Humidified incubator at 37°C with 5% CO2
-
Sterile pipette tips and reagent reservoirs
-
PART 2: Experimental Procedure
Step 1: Cell Seeding
-
Harvest and count cells that are in a logarithmic growth phase.
-
Determine the optimal cell seeding density through a preliminary experiment. A common starting point is between 5,000 and 10,000 cells per well.
-
Seed the cells in a 96-well plate at the predetermined density in 100 µL of complete culture medium per well.
-
Incubate the plate for 24 hours in a humidified incubator to allow the cells to attach and resume growth.[7]
Step 2: Compound Preparation and Cell Treatment
-
Prepare a stock solution of 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one in a suitable solvent, such as DMSO. The concentration of this stock solution should be high enough to allow for subsequent serial dilutions.
-
Perform serial dilutions of the compound in complete culture medium to achieve a range of final concentrations for testing. It is advisable to start with a broad concentration range (e.g., 0.1 µM to 100 µM) to determine the compound's potency.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Crucial Controls:
-
Vehicle Control: Wells containing cells treated with medium containing the same concentration of the solvent (e.g., DMSO) used for the compound. This is to account for any solvent-induced cytotoxicity.
-
No-Treatment Control (Untreated Cells): Wells containing cells with fresh medium only. This represents 100% cell viability.
-
Blank Control: Wells containing medium and the MTT solution only (no cells). This is for background subtraction.[7]
-
-
Incubate the plate for a duration relevant to the expected mechanism of action of the compound, typically 48 to 72 hours.
Step 3: MTT Assay
-
After the incubation period, carefully add 10 µL of the 5 mg/mL MTT solution to each well, resulting in a final concentration of 0.5 mg/mL.[5]
-
Incubate the plate for 2 to 4 hours in a humidified incubator at 37°C.[7][8] During this time, visible purple formazan precipitates will form in viable cells.
-
After the MTT incubation, carefully remove the medium. Be cautious not to disturb the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]
-
Mix thoroughly to ensure complete solubilization. Placing the plate on an orbital shaker for 15 minutes can aid this process.
Step 4: Data Acquisition and Analysis
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength between 550 and 600 nm (570 nm is optimal).[5][6] If a reference wavelength is used, it should be greater than 650 nm.[5]
-
Background Subtraction: Subtract the average absorbance of the blank wells from the absorbance of all other wells.[7]
-
Calculation of Cell Viability: Express the viability of the treated cells as a percentage of the viability of the control cells using the following formula:[7] % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determination of IC50: Plot the percentage of cell viability against the concentration of 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined from this dose-response curve using non-linear regression analysis.
Data Presentation
| Concentration (µM) | Mean Absorbance (570 nm) | Corrected Absorbance | % Cell Viability |
| Untreated Control | 1.25 | 1.20 | 100% |
| Vehicle Control | 1.23 | 1.18 | 98.3% |
| 0.1 | 1.15 | 1.10 | 91.7% |
| 1 | 0.98 | 0.93 | 77.5% |
| 10 | 0.65 | 0.60 | 50.0% |
| 50 | 0.30 | 0.25 | 20.8% |
| 100 | 0.18 | 0.13 | 10.8% |
| Blank | 0.05 | - | - |
| Note: The data presented in this table is for illustrative purposes only. |
Troubleshooting and Optimization
-
High Background: This can be caused by interference from serum or phenol red in the culture medium. Consider using serum-free medium during the MTT incubation step.
-
Low Absorbance: This may indicate insufficient cell numbers or low metabolic activity. Optimize the initial cell seeding density.
-
Incomplete Solubilization: If formazan crystals do not fully dissolve, increase the shaking time or gently pipette the solution up and down.
-
Compound Interference: Some compounds can directly react with MTT. It is advisable to run a control with the compound and MTT in cell-free medium to check for any direct reaction.
Conclusion and Future Directions
The MTT assay provides a robust and high-throughput method for the initial evaluation of the anti-proliferative activity of novel compounds like 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one. A promising IC50 value from this assay would justify further investigation into the compound's mechanism of action. Subsequent studies could include cell cycle analysis, apoptosis assays (e.g., Annexin V staining), and investigation of its effects on specific signaling pathways, such as those involving FMS kinase or tubulin polymerization, which are known targets for other pyrrolo[3,2-c]pyridine derivatives.[1][3][4]
References
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- Abdel-Aziem, A., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic & Medicinal Chemistry Letters, 28(15), 2535-2540.
- Abcam. (n.d.). MTT assay protocol.
- Springer Nature Experiments. (n.d.). MTT Assay Protocol.
- Abdel-Aziem, A., et al. (2012). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. European Journal of Medicinal Chemistry, 57, 115-125.
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- Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. RSC Medicinal Chemistry, 15(1), 133-146.
- Sanna, M., et al. (2025). Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. International Journal of Molecular Sciences, 26(23), 1-20.
- Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. RSC Medicinal Chemistry, 15(1), 133-146.
- Vu, T. H., et al. (2020). Optimization and application of MTT assay in determining density of suspension cells. Cytotechnology, 72(6), 921-930.
- Prasanna, S., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Cells, 10(12), 3328.
- BenchChem. (n.d.). Technical Support Center: Optimizing Dosage of Novel Compounds for Cell Culture.
- BLD Pharm. (n.d.). 7-bromo-1H,2H,3H-pyrrolo[2,3-c]pyridine.
- Amerigo Scientific. (n.d.). 7-Bromo-1H-pyrrolo[2,3-c]pyridine.
- Sharma, A., et al. (2015).
- Mushtaq, N., et al. (2008). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences, 21(1), 36-39.
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- Saify, Z. S., et al. (2014). (1H-Pyrrolo [2,3-B] Pyridine) 7-Azaindole as Cholinesterase/ Glycation Inhibitors. International Journal of Biochemistry Research & Review, 4(6), 624-643.
- BLD Pharm. (n.d.). 7-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde.
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Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing flow cytometry to analyze the effects of 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one on the cell cycle. The pyrrolo[3,2-c]pyridine scaffold is a core structure in various kinase inhibitors, suggesting that this compound may exert its effects by targeting key regulators of cell cycle progression.[1] This guide details the theoretical underpinnings of cell cycle regulation, a step-by-step protocol for cell treatment and preparation, flow cytometry acquisition, and data analysis, along with troubleshooting advice to ensure high-quality, reproducible results.
Part 1: Introduction and Scientific Background
The Significance of Cell Cycle Analysis in Oncology Drug Discovery
The eukaryotic cell cycle is a fundamental process that governs cell proliferation. It is divided into four distinct phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). The progression through these phases is tightly regulated by a complex network of proteins, primarily cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins.[2][3] Checkpoints exist at the G1/S and G2/M transitions to ensure the fidelity of DNA replication and chromosome segregation.[4][5] Dysregulation of these checkpoints is a hallmark of cancer, leading to uncontrolled cell division.[6] Therefore, small molecules that can induce cell cycle arrest are promising candidates for anticancer therapeutics.
7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one: A Potential Cell Cycle Modulator
While specific studies detailing the mechanism of action of 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one on cell cycle are not yet prevalent in public literature, the core pyrrolopyridine structure is found in numerous kinase inhibitors, including those targeting cell division cycle 7 (Cdc7) kinase and FMS kinase.[1][7][8] These kinases play crucial roles in the initiation of DNA replication and cell proliferation.[8] It is hypothesized that 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one may interfere with the activity of one or more CDKs or other kinases essential for cell cycle progression, leading to arrest at a specific phase.
Flow cytometry is a powerful technique to investigate such effects. By staining DNA with a fluorescent dye like Propidium Iodide (PI), the DNA content of individual cells can be quantified.[9] This allows for the discrimination of cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases, providing a quantitative measure of the compound's impact on cell cycle distribution.[10]
Part 2: Experimental Design and Protocols
Causality in Experimental Choices
The following protocol is designed to be a self-validating system. Each step is critical for obtaining accurate and reproducible data. For instance, the use of ethanol fixation is chosen for its ability to simultaneously fix and permeabilize cells, allowing the stoichiometric binding of Propidium Iodide to DNA.[11] The inclusion of RNase A is essential because PI can also bind to double-stranded RNA, which would otherwise introduce significant background noise and compromise the accuracy of the DNA content measurement.[12] A low flow rate during acquisition is crucial to minimize the coefficient of variation (CV), ensuring clear resolution between the different cell cycle phases.[13][14]
Detailed Experimental Workflow
The overall workflow for assessing the impact of 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one on the cell cycle is depicted below.
Caption: Experimental workflow for cell cycle analysis.
Step-by-Step Protocol
Materials:
-
Cell line of interest (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium
-
7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one (dissolved in a suitable solvent like DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Ice-cold 70% Ethanol
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)
-
RNase A solution (e.g., 100 µg/mL in PBS)
-
Flow cytometry tubes
-
Cell strainer (40 µm mesh)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one (e.g., 0, 1, 5, 10, 25 µM) for a predetermined time course (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Harvesting:
-
For adherent cells, aspirate the medium and wash once with PBS.
-
Add trypsin-EDTA and incubate until cells detach.
-
Neutralize trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.
-
Collect floating cells from the original medium if significant cell death is expected.
-
Centrifuge at 300 x g for 5 minutes.[11]
-
Aspirate the supernatant and wash the cell pellet with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 0.5 mL of cold PBS to ensure a single-cell suspension.[11]
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.[15] This slow addition is critical to prevent cell clumping.
-
Incubate on ice for at least 30 minutes or store at -20°C for up to several weeks.[15]
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes. Carefully decant the ethanol.[11]
-
Resuspend the cell pellet in 1 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Add 500 µL of RNase A solution and mix gently.[15]
-
Incubate in the dark at room temperature for 30 minutes.[15]
-
Filter the cell suspension through a 40 µm cell strainer into a flow cytometry tube to remove aggregates.[15]
-
Keep samples on ice and protected from light until analysis.
-
-
Flow Cytometry Acquisition:
Part 3: Data Analysis, Interpretation, and Troubleshooting
Gating Strategy and Data Interpretation
The analysis of cell cycle data involves a hierarchical gating strategy to isolate single, viable cells and then to model the distribution of these cells across the different cycle phases.
Caption: Hierarchical gating strategy for cell cycle analysis.
-
Debris Exclusion: Create a Forward Scatter (FSC) vs. Side Scatter (SSC) plot to gate on the main cell population, excluding small debris.[17]
-
Doublet Discrimination: It is crucial to exclude cell doublets, as a G1 doublet can be misinterpreted as a single G2/M cell.[18] This is achieved by plotting the area of the fluorescence signal (e.g., PI-Area) against its width (PI-Width) or height (PI-Height). Single cells will have a proportional relationship, while doublets will have a higher area for a given width.[17][18]
-
Cell Cycle Histogram: Generate a histogram of the PI fluorescence for the single-cell population. The x-axis represents DNA content, and the y-axis represents the number of events. You will observe two distinct peaks: the first peak corresponds to G0/G1 cells (2n DNA), and the second, smaller peak corresponds to G2/M cells (4n DNA). The region between these two peaks represents the S-phase cells.[18]
-
Modeling and Quantification: Use cell cycle analysis software (e.g., FlowJo, FCS Express) to apply a mathematical model (e.g., Watson, Dean-Jett-Fox) to the histogram. This will provide the percentage of cells in each phase (G0/G1, S, and G2/M).
Interpreting the Results: An accumulation of cells in a specific phase compared to the vehicle control indicates cell cycle arrest at that point. For example, an increase in the percentage of cells in the G2/M phase suggests that 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one induces a G2/M arrest.
Data Presentation
Summarize the quantitative data from the cell cycle analysis in a table for easy comparison across different concentrations and time points.
| Treatment Concentration (µM) | % G0/G1 | % S | % G2/M |
| 0 (Vehicle Control) | 55.2 ± 2.1 | 28.5 ± 1.5 | 16.3 ± 0.9 |
| 1 | 53.8 ± 1.9 | 29.1 ± 1.2 | 17.1 ± 1.0 |
| 5 | 45.1 ± 2.5 | 20.3 ± 1.8 | 34.6 ± 2.2 |
| 10 | 25.7 ± 3.1 | 15.4 ± 1.6 | 58.9 ± 3.5 |
| 25 | 18.9 ± 2.8 | 10.1 ± 1.3 | 71.0 ± 4.1 |
Table 1: Example data showing dose-dependent G2/M arrest induced by a hypothetical compound after 48 hours of treatment. Data are presented as mean ± standard deviation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommendation(s) |
| High CV of G1/G2 Peaks | - High flow rate during acquisition.- Improper cell handling leading to clumping.- Non-optimal dye concentration. | - Use the lowest possible flow rate.[14]- Ensure a single-cell suspension before fixation. Filter samples before acquisition.[13]- Titrate the PI concentration to ensure stoichiometric staining.[11] |
| No Clear G2/M Peak | - Cells are not proliferating or are synchronized in G0/G1.- Insufficient cell number acquired. | - Ensure cells are in the logarithmic growth phase before treatment.[19]- Acquire a sufficient number of events (at least 10,000).[20] |
| Excessive Debris | - High level of apoptosis/necrosis.- Harsh cell handling (e.g., over-trypsinization). | - Co-stain with an apoptosis marker if necessary.- Handle cells gently and perform all centrifugation steps at low speed. |
| Shifting G1 Peak Position | - Inconsistent cell numbers between samples.- Instrument instability. | - Count cells and stain a consistent number for each sample.[15]- Run instrument quality control beads before acquisition. |
Part 4: Mechanistic Insights and Pathway Context
Cell cycle progression is driven by the sequential activation of CDKs. The G1/S transition is primarily controlled by Cyclin D-CDK4/6 and Cyclin E-CDK2 complexes, while the G2/M transition is governed by the Cyclin B-CDK1 complex.[6]
Caption: Simplified overview of the cell cycle and its key regulators.
If 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one induces G2/M arrest, it may be acting as an inhibitor of CDK1 or upstream regulators like Cdc25 phosphatase.[4] Conversely, a G1 arrest would suggest inhibition of CDK2, CDK4, or CDK6.[6] Further molecular studies, such as Western blotting for key cell cycle proteins (e.g., phosphorylated forms of CDKs, cyclins), would be required to elucidate the precise mechanism of action.
References
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Creative Biolabs Antibody. Troubleshooting of Cell Cycle Staining Flow Cytometry. [Link]
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Carver College of Medicine, University of Iowa. BrdU plus Propidium Iodide for Cell Cycle | Flow Cytometry. [Link]
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University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. [Link]
-
Wikipedia. Cell cycle checkpoint. [Link]
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Flow Cytometry Facility, University of Chicago. DNA Staining with Propidium Iodide for Cell Cycle Analysis. [Link]
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Barnum, K. J., & O'Connell, M. J. (2014). Cell cycle regulation by checkpoints. Methods in molecular biology (Clifton, N.J.), 1170, 29–40. [Link]
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Lumen Learning. Cell Cycle Checkpoints | Biology for Majors I. [Link]
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Flow Cytometry Core, University of California, Berkeley. DNA Measurement and Cell Cycle Analysis by Flow Cytometry. [Link]
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Khan Academy. Cell cycle control. [Link]
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Elabscience. Three Common Problems and Solutions of Cell Cycle Detection. [Link]
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Lee, B. W., & Shin, J. (2016). Assaying cell cycle status using flow cytometry. Current protocols in stem cell biology, 37, 1B.6.1–1B.6.11. [Link]
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Bio-Rad Laboratories. Comprehensive Guide to Gating Strategies in Flow Cytometry. [Link]
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Darzynkiewicz, Z., & Juan, G. (2001). Analysis of cellular DNA content by flow and laser scanning cytometry. Current protocols in cytometry, Chapter 7, Unit 7.5. [Link]
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Helt, C. E., et al. (2006). Antitumor Activity of a Small-Molecule Inhibitor of Human Silent Information Regulator 2 Enzymes. Cancer Research, 66(8), 4368-4377. [Link]
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Ermoli, A., et al. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 52(14), 4380–4390. [Link]
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El-Gamal, M. I., et al. (2017). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic & medicinal chemistry letters, 27(15), 3467–3472. [Link]
-
Wang, Y., et al. (2024). Discovery of a potent and selective cell division cycle 7 inhibitor from 6-(3-fluoropyridin-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one derivatives as an orally active antitumor agent. Acta Pharmaceutica Sinica B, 14(2), 793–807. [Link]
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Application Notes and Protocols for the Evaluation of Pyrrolo[3,2-c]pyridine Compounds as Platelet Aggregation Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of P2Y12 Inhibition in Thrombosis
Platelet activation and subsequent aggregation are central to the pathophysiology of arterial thrombosis, a primary cause of major adverse cardiovascular events such as myocardial infarction and stroke.[1][2] A key mediator in this process is the P2Y12 receptor, a G protein-coupled receptor on the platelet surface.[1][3] Upon activation by adenosine diphosphate (ADP), the P2Y12 receptor triggers a signaling cascade that leads to sustained platelet aggregation and thrombus formation.[1][2][4] Consequently, antagonism of the P2Y12 receptor is a cornerstone of antiplatelet therapy.[3][4]
Pyrrolo[3,2-c]pyridine derivatives have emerged as a promising class of compounds with the potential to inhibit platelet aggregation.[5][6] Understanding their mechanism and potency is crucial for the development of novel antithrombotic agents. This document provides a detailed guide for the in vitro evaluation of these compounds using the gold-standard light transmission aggregometry (LTA) assay.[7][8][9]
Principle of the Assay: Light Transmission Aggregometry (LTA)
Light transmission aggregometry (LTA) is a widely used method for assessing platelet function.[9][10][11] The principle of LTA is based on the change in optical density of a platelet-rich plasma (PRP) suspension as platelets aggregate. In a resting state, platelets in PRP form a cloudy suspension that scatters light, resulting in low light transmission. Upon the addition of a platelet agonist, such as ADP, platelets activate and form aggregates. This aggregation leads to a clearing of the plasma, allowing more light to pass through the sample, which is detected by the aggregometer.[9][12] The extent of this change in light transmission is directly proportional to the degree of platelet aggregation.[12] By introducing an inhibitor, such as a pyrrolo[3,2-c]pyridine compound, the agonist-induced aggregation is diminished, providing a quantitative measure of the compound's inhibitory activity.[9]
P2Y12 Receptor Signaling Pathway and Inhibition
The P2Y12 receptor plays a pivotal role in amplifying and sustaining platelet activation initiated by ADP.[1][2][13] Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[1] Lower cAMP levels reduce the activity of protein kinase A (PKA), a negative regulator of platelet activation. This, in turn, promotes the conformational change of the glycoprotein IIb/IIIa receptor, the final common pathway for platelet aggregation, enabling it to bind fibrinogen and mediate platelet cross-linking.[11] Pyrrolo[3,2-c]pyridine compounds, acting as P2Y12 antagonists, block this signaling cascade, thereby preventing platelet aggregation.[5][14]
Figure 2: Experimental workflow for the platelet aggregation inhibition assay.
Data Analysis and Interpretation
The primary output of the LTA is an aggregation curve, which plots the percentage of light transmission over time. From this curve, the maximum aggregation percentage is determined.
1. Calculation of Percent Inhibition
The percentage of inhibition for each concentration of the test compound is calculated using the following formula:
% Inhibition = [ (Max Aggregation_vehicle - Max Aggregation_compound) / Max Aggregation_vehicle ] * 100
2. Determination of IC50
The half-maximal inhibitory concentration (IC50) is the concentration of the test compound that produces 50% inhibition of platelet aggregation. [9]To determine the IC50, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve using a suitable software program (e.g., GraphPad Prism). [15]A lower IC50 value indicates a more potent inhibitor. [9][15] Data Presentation
| Compound Concentration (µM) | Maximum Aggregation (%) | % Inhibition |
| Vehicle (Control) | 85.2 | 0 |
| 0.1 | 72.5 | 14.9 |
| 0.5 | 55.8 | 34.5 |
| 1.0 | 43.1 | 49.4 |
| 5.0 | 20.3 | 76.2 |
| 10.0 | 9.8 | 88.5 |
IC50: 1.02 µM (Calculated from the dose-response curve)
Assay Validation and Quality Control
-
Positive Control: Include a known P2Y12 inhibitor (e.g., clopidogrel active metabolite, ticagrelor) to validate the assay's ability to detect inhibition.
-
Reproducibility: Perform experiments in triplicate to ensure the reproducibility of the results.
-
Donor Variability: Be aware of potential variability in platelet reactivity between donors.
-
Instrument Calibration: Regularly calibrate the aggregometer according to the manufacturer's instructions.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no aggregation with agonist | - Inactive agonist- Low platelet count- Donor platelets are unresponsive- Improper PRP preparation | - Use a fresh aliquot of agonist- Check platelet count in PRP- Test with a different donor- Review and optimize PRP preparation protocol |
| Spontaneous platelet aggregation | - Difficult venipuncture- Contamination of glassware- Improper handling of blood/PRP | - Ensure a clean venipuncture- Use clean, siliconized labware- Handle samples gently, avoid vigorous mixing |
| High variability between replicates | - Pipetting errors- Inconsistent incubation times- Temperature fluctuations | - Ensure accurate pipetting- Standardize all incubation times- Maintain a constant temperature of 37°C |
| Inconsistent results with test compound | - Compound precipitation- Instability of the compound | - Check the solubility of the compound in plasma- Prepare fresh compound solutions for each experiment |
Conclusion
The platelet aggregation inhibition assay using LTA is a robust and reliable method for characterizing the antiplatelet activity of novel pyrrolo[3,2-c]pyridine compounds. By following the detailed protocol and data analysis procedures outlined in these application notes, researchers can obtain accurate and reproducible data on the potency of these compounds as P2Y12 inhibitors, facilitating the drug discovery and development process.
References
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Comparison of Light Transmission Aggregometry With Impedance Aggregometry in Patients on Potent P2Y12 Inhibitors. (2021). Journal of Cardiovascular Pharmacology and Therapeutics, 26(3), 260-268. [Link]
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Comparison of Different Procedures to Prepare Platelet-Rich Plasma for Studies of Platelet Aggregation by Light Transmission Aggregometry. (2011). Platelets, 22(5), 335-340. [Link]
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Full article: Comparison of different procedures to prepare platelet-rich plasma for studies of platelet aggregation by light transmission aggregometry. (2011). Taylor & Francis Online. [Link]
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A comparison of the VerifyNow P2Y12 point-of-care device and light transmission aggregometry to monitor platelet function with prasugrel and clopidogrel: an integrated analysis. (2010). Journal of Thrombosis and Thrombolysis, 30(3), 332-341. [Link]
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Central role of the P2Y12 receptor in platelet activation. (2004). The Journal of Clinical Investigation, 113(3), 340-345. [Link]
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Signalling pathways upon platelet P2Y12 receptor activation, potentiating platelet–platelet and platelet–leucocyte interaction. (2016). British Journal of Pharmacology, 173(20), 2981-2993. [Link]
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Central role of the P2Y12 receptor in platelet activation. (2004). The Journal of Clinical Investigation, 113(3), 340-345. [Link]
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Molecular mechanisms of platelet P2Y12 receptor regulation. (2013). Biochemical Society Transactions, 41(1), 214-220. [Link]
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The Role and Molecular Mechanism of P2Y12 Receptors in the Pathogenesis of Atherosclerotic Cardiovascular Diseases. (2022). International Journal of Molecular Sciences, 23(19), 11843. [Link]
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Light transmittance aggregometry induced by different concentrations of adenosine diphosphate to monitor clopidogrel therapy: a methodological study. (2012). Journal of Thrombosis and Haemostasis, 10(9), 1897-1903. [Link]
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Comparison of Light Transmission Aggregometry With Impedance Aggregometry in Patients on Potent P2Y12 Inhibitors. (2021). Journal of Cardiovascular Pharmacology and Therapeutics, 26(3), 260-268. [Link]
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Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro. (2019). MethodsX, 6, 124-131. [Link]
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Pyrrolo[3,2-c]pyridine Derivatives as Inhibitors of Platelet Aggregation. (1991). Journal of Medicinal Chemistry, 34(11), 3295-3299. [Link]
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Clinical validation of AggreGuide A-100 ADP, a novel assay for assessing the antiplatelet effect of oral P2Y12 antagonists. (2021). Journal of Thrombosis and Thrombolysis, 52(1), 272-280. [Link]
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Principles and Methods of Preparation of Platelet-Rich Plasma: A Review and Author's Perspective. (2014). Journal of Cutaneous and Aesthetic Surgery, 7(4), 185-193. [Link]
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Discordance in tests used to detect inhibition of the P2Y12 receptor in patients undergoing interventional neuroradiology procedures. (2018). Platelets, 29(7), 711-717. [Link]
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How to Validate an Aggregometer. (2012). The Fritsma Factor. [Link]
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IC50 evaluation of different antiplatelet drugs on the C-chip. a The... | Download Scientific Diagram. (2021). ResearchGate. [Link]
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Optimized Preparation Method of Platelet-Concentrated Plasma and Noncoagulating Platelet-Derived Factor Concentrates: Maximization of Platelet Concentration and Removal of Fibrinogen. (2016). Tissue Engineering Part C: Methods, 22(9), 817-827. [Link]
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Platelet Isolation and Activation Assays. (2019). Bio-protocol, 9(20), e3395. [Link]
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What is the procedure for preparing platelet-rich plasma (PRP)? (2025). Dr.Oracle. [Link]
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IC50 fitting curves for inhibitory compounds and ibuprofen on platelet... (2014). ResearchGate. [Link]
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In Vitro Antioxidant, Anti-Platelet and Anti-Inflammatory Natural Extracts of Amphiphilic Bioactives from Organic Watermelon Juice and Its By-Products. (2023). Antioxidants, 12(3), 643. [Link]
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Testing platelet aggregation activity. (2021). Protocols.io. [Link]
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Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications. (2021). International Journal of Molecular Sciences, 22(14), 7543. [Link]
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Can platelet aggregometry be standardized? (2014). Seminars in Thrombosis and Hemostasis, 40(1), 101-109. [Link]
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Effective Platelet Aggregation Testing Starts with Preparation. (2025). Bio/Data Corporation. [Link]
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Understanding IC50: A Comprehensive Guide to Calculation. (2025). Oreate AI Blog. [Link]
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Comparison of the Diagnostic Performance of Platelet Aggregation Test using Light Transmission Aggregation (LTA) Method. (2023). Journal of Medicinal and Chemical Sciences, 6(11), 2690-2698. [Link]
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Platelet Function Testing: Light Transmission Aggregometry. (2022). Practical-Haemostasis.com. [Link]
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What is the mechanism of action of main categories of anti-platelet medications, including Nonsteroidal Anti-Inflammatory Drugs (NSAIDs), P2Y12 inhibitors, and Phosphodiesterase inhibitors? (2025). Dr.Oracle. [Link]
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Platelet Aggregation Test: Purpose, Procedure, and Risks. (2023). Healthline. [Link]
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Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (2018). Bioorganic & Medicinal Chemistry Letters, 28(15), 2554-2559. [Link]
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). Pharmaceuticals, 14(4), 354. [Link]
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Antiplatelet Medications | Mechanism of Action, Indications, Adverse Reactions, Contraindications. (2020). YouTube. [Link]
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Application Notes and Protocols: The Strategic Use of 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] This approach focuses on identifying low-molecular-weight fragments that bind with high ligand efficiency to a biological target, providing a more rational and effective starting point for optimization. This guide provides an in-depth technical overview of the application of 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one , a privileged heterocyclic fragment, in FBDD campaigns. We will explore the rationale behind its selection, its physicochemical properties, and detailed protocols for its use in primary screening and hit validation using state-of-the-art biophysical techniques.
Introduction: The Rationale for 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one in FBDD
The 1H-pyrrolo[3,2-c]pyridine scaffold, an isomer of 7-azaindole, is a recognized "privileged structure" in medicinal chemistry. Its unique arrangement of hydrogen bond donors and acceptors, coupled with its rigid bicyclic nature, allows it to mimic the purine core of ATP, making it a frequent component in the design of kinase inhibitors.[3][4][5][6] The introduction of a bromine atom at the 7-position provides a valuable vector for synthetic elaboration, a key feature for the subsequent "fragment growing" or "fragment linking" stages of an FBDD program.
7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one is an exemplary fragment due to its adherence to the "Rule of Three" and its inherent chemical functionality.
Physicochemical Properties and "Rule of Three" Compliance
To be an effective starting point in FBDD, a fragment should possess properties that maximize its chances of binding to a target and provide a solid foundation for medicinal chemistry optimization. The "Rule of Three" provides a useful guideline for these properties. While specific experimental data for 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one is not extensively published, we can infer its likely properties based on its structure and data from closely related analogs.
| Property | Guideline ("Rule of Three") | Estimated Value for 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one | Justification / Analysis |
| Molecular Weight | < 300 Da | ~227.05 g/mol | Compliant. The molecular formula is C7H5BrN2O. |
| cLogP | ≤ 3 | ~1.0 - 1.5 | Compliant. The value is estimated based on analogs like 7-bromo-1H-pyrrolo[3,2-b]pyridin-3-amine (cLogP ~1.1). The presence of the polar lactam moiety suggests good solubility. |
| Hydrogen Bond Donors | ≤ 3 | 2 | Compliant. The fragment possesses two N-H donors. |
| Hydrogen Bond Acceptors | ≤ 3 | 2 | Compliant. The fragment has a carbonyl oxygen and a pyridine nitrogen as acceptors. |
| Rotatable Bonds | ≤ 3 | 0 | Compliant. The rigid bicyclic structure minimizes conformational entropy loss upon binding, which is favorable for binding affinity. |
Strategic Applications in FBDD
The structural features of 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one make it a versatile fragment for targeting a range of protein classes, most notably:
-
Protein Kinases: The azaindole core is a well-established hinge-binding motif in many kinase inhibitors. This fragment can serve as an excellent starting point for developing ATP-competitive inhibitors.[3][6]
-
Bromodomains: The lactam and aromatic system can engage in key interactions within the acetyl-lysine binding pocket of bromodomains.
-
Other ATP/GTP Binding Proteins: The purine-like structure allows for potential interactions with a wide variety of nucleotide-binding proteins.
The bromine atom serves as a crucial handle for synthetic chemists. It can be readily functionalized using various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to explore the chemical space around the initial binding site, facilitating the "fragment growing" phase of hit-to-lead development.
Experimental Protocols for Fragment Screening
A successful FBDD campaign relies on sensitive biophysical techniques to detect the weak binding affinities typical of fragments. Below are detailed protocols for primary screening and hit validation using Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) spectroscopy, followed by structural characterization using X-ray crystallography.
Primary Screening using Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for real-time monitoring of binding events, making it ideal for primary fragment screening.[7][8]
Objective: To identify fragments from a library, including 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one, that bind to a target protein immobilized on a sensor chip.
Materials:
-
Purified target protein (>95% purity)
-
SPR instrument (e.g., Biacore, Carterra)
-
Sensor chips (e.g., CM5, CAP)
-
Fragment library containing 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one, dissolved in 100% DMSO.
-
Running buffer (e.g., HBS-EP+, PBS) with a final DMSO concentration matching the sample solutions.
-
Immobilization reagents (e.g., EDC/NHS, amine coupling kit).
Protocol:
-
Protein Immobilization:
-
Immobilize the target protein onto the sensor chip surface using a suitable chemistry (e.g., amine coupling). Aim for a low to medium immobilization density to minimize mass transport effects.
-
Include a reference flow cell (mock-coupled or coupled with an irrelevant protein) to subtract non-specific binding and bulk refractive index changes.
-
-
Fragment Library Preparation:
-
Prepare a stock solution of 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one and other fragments in 100% DMSO.
-
Dilute the fragments into the running buffer to the desired screening concentration (typically 100-500 µM). Ensure the final DMSO concentration is identical across all samples and the running buffer (typically 1-5%).
-
-
SPR Screening:
-
Perform a single-concentration screen by injecting each fragment solution over the target and reference flow cells.
-
Monitor the change in response units (RU). A higher RU signal indicates binding.
-
Include buffer-only injections periodically for double referencing.
-
-
Data Analysis:
-
Subtract the reference flow cell data and the buffer-only injection data from the target flow cell data.
-
Identify "hits" as fragments that produce a response significantly above the baseline noise.
-
Causality and Trustworthiness: The use of a reference channel and buffer blanks is critical for eliminating false positives arising from non-specific binding or buffer mismatches.[8] This self-validating system ensures that observed signals are due to specific interactions with the target protein.
Caption: FBDD Workflow Diagram.
Hit Validation using NMR Spectroscopy
NMR is an excellent orthogonal method to validate hits from a primary screen. Protein-observed 2D NMR experiments, such as the ¹H-¹⁵N HSQC, can confirm binding and provide information about the binding site.[2][9]
Objective: To confirm the binding of 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one to the target protein and map the interaction site.
Materials:
-
¹⁵N-isotopically labeled target protein.
-
7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one (and other hits from SPR).
-
NMR buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O).
-
High-field NMR spectrometer with a cryoprobe.
Protocol:
-
Protein Preparation:
-
Express and purify ¹⁵N-labeled target protein.
-
Concentrate the protein to a suitable concentration for NMR (typically 50-200 µM).
-
-
NMR Data Acquisition:
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone. Each peak in this spectrum corresponds to a specific backbone amide proton and nitrogen pair.
-
Prepare a sample of the protein with the fragment added at a specific molar ratio (e.g., 1:10 protein:fragment).
-
Acquire a ¹H-¹⁵N HSQC spectrum of the protein-fragment complex.
-
-
Data Analysis:
-
Overlay the reference spectrum with the spectrum of the complex.
-
Identify chemical shift perturbations (CSPs), which are changes in the positions of peaks upon fragment binding.
-
Residues with significant CSPs are likely at or near the binding site.
-
Causality and Trustworthiness: The observation of specific and significant CSPs for a subset of residues provides high confidence in a direct binding event. This method is less prone to the artifacts that can affect other techniques, such as protein aggregation, making it a trustworthy validation method.[10]
Structural Characterization by X-ray Crystallography
The "gold standard" in FBDD is to obtain a high-resolution crystal structure of the protein-fragment complex. This provides definitive information about the binding mode and orientation, which is invaluable for structure-based drug design.[11]
Objective: To determine the three-dimensional structure of the target protein in complex with 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one.
Protocol:
-
Protein Crystallization:
-
Obtain well-diffracting crystals of the apo-protein using vapor diffusion (sitting or hanging drop) or other crystallization methods.
-
-
Ligand Soaking or Co-crystallization:
-
Soaking: Transfer apo-crystals to a solution containing a high concentration of the fragment (typically 1-10 mM) and incubate for a defined period.
-
Co-crystallization: Set up crystallization trials with the protein pre-incubated with the fragment.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystal and collect X-ray diffraction data at a synchrotron source.
-
Process the data and solve the structure using molecular replacement with the apo-protein structure as a search model.
-
Carefully examine the electron density maps to confirm the presence and determine the orientation of the bound fragment.
-
Causality and Trustworthiness: The direct visualization of the fragment in the electron density map of the protein's binding site provides unambiguous proof of binding and its specific interactions. This structural information is the most authoritative guide for the subsequent hit-to-lead optimization process.[12]
Caption: A typical screening cascade in FBDD.
Computational FBDD: In Silico Screening
Computational methods can be used to pre-screen large virtual fragment libraries and prioritize compounds for biophysical screening, thereby saving resources.[13]
Objective: To predict the binding pose and estimate the binding affinity of 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one to a target protein using molecular docking.
Protocol:
-
System Preparation:
-
Prepare the 3D structure of the target protein (from PDB or homology modeling). Remove water molecules, add hydrogens, and assign protonation states.
-
Prepare the 3D structure of the fragment and assign partial charges.
-
-
Docking:
-
Define the binding site on the protein.
-
Use a docking program (e.g., Glide, GOLD, AutoDock) to place the fragment into the defined binding site in multiple conformations and orientations.[14]
-
-
Scoring and Analysis:
-
The docking program will use a scoring function to rank the different poses, predicting the most favorable binding mode.
-
Visually inspect the top-ranked poses to assess the plausibility of the predicted interactions (e.g., hydrogen bonds, hydrophobic contacts).
-
Causality and Trustworthiness: While computational methods are powerful for hypothesis generation, they must be validated by experimental data. Docking results should be considered predictive and used to guide, not replace, biophysical screening.[15]
Conclusion
7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one represents a high-value fragment for FBDD campaigns targeting a variety of protein families, particularly kinases. Its favorable physicochemical properties, coupled with a synthetically tractable handle for optimization, make it an ideal starting point for the development of potent and selective lead compounds. The integrated application of high-throughput biophysical screening, detailed structural biology, and computational approaches, as outlined in these protocols, provides a robust and efficient pathway from fragment hit to clinical candidate.
References
- Sygnature Discovery. (n.d.). Fragment Screening | Drug Discovery.
- Huber, W. (2009).
- Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery.
- Robson-Tull, J. (2019). Biophysical screening in fragment-based drug design: a brief overview. Bioscience Horizons, 12.
- Peterson, F. C., et al. (2023). Fragment-based screening by protein-detected NMR spectroscopy. PubMed.
- STAR Protocols. (2022). Protocol to perform fragment screening using NMR spectroscopy.
- Ciulli, A. (2013). NMR Screening in Fragment-Based Drug Design: A Practical Guide. Springer.
- PubChem. (n.d.). 7-bromo-1H-pyrrolo[3,2-b]pyridin-3-amine.
- Lee, W. H., & Dominy, B. N. (2014). Fragment-Based Docking: Development of the CHARMMing Web User Interface as a Platform for Computer-Aided Drug Design. NIH.
- Renaud, J., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.
- Rich, R. L., & Myszka, D. G. (2007). SPR-based Fragment Screening: Advantages and Applications.
- Chen, H., et al. (2018).
- Harner, M. J., et al. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. NIH.
- Smith, K. J. (2016). Computational approaches to fragment based screening. Essex Research Repository.
- Al-Sha'er, M. A., et al. (2024). Computational fragment-based drug design of potential Glo-I inhibitors. Taylor & Francis Online.
- Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Discovery.
- Somody, C., et al. (2023). Streamlining Computational Fragment-Based Drug Discovery through Evolutionary Optimization Informed by Ligand-Based Virtual Prescreening. bioRxiv.
- Schiebel, J., et al. (2016). Guidelines for the successful generation of protein–ligand complex crystals. IUCr Journals.
- ChemicalBook. (2023). 7-BROMO-1H-PYRROLO[3,2-C]PYRIDINE | 902837-42-7.
- Betzi, S., et al. (2020). Protein X-ray Crystallography and Drug Discovery. NIH.
- Larsson, A., et al. (2017). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. NIH.
- Axford, D., et al. (2023). Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers.
- Wlodawer, A., & Dauter, Z. (2017). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. NIH.
- MySkinRecipes. (n.d.). 7-Bromo-1H-pyrrolo[2,3-c]pyridine.
- Newby, Z. E., et al. (2009).
- BLD Pharm. (n.d.). 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde.
- PubChem. (n.d.). 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine. NIH.
- Mushtaq, N., et al. (2008). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences.
- Hojnik, C. (2013). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. University of Graz.
- Sigma-Aldrich. (n.d.). 7-Bromo-1H-pyrazolo[4,3-c]pyridine.
- Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. PubMed.
- Zhang, Q., et al. (2024). Discovery of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as potential receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors. PubMed.
- BLD Pharm. (n.d.). 7-bromo-1H,2H,3H-pyrrolo[2,3-c]pyridine.
- A2B Chem. (n.d.). 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one, 95% Purity, C7H5BrN2O, 100 mg.
- Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. NIH.
- Zhao, L., et al. (2020). Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study. PubMed.
- Blaukat, A., et al. (2016). Discovery of novel 7-azaindoles as PDK1 inhibitors. PubMed.
- University of Michigan. (2021). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. NIH.
- Gherghel, S., et al. (2019). Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. MDPI.[2*. MDPI.
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- 3. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as potential receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Solubility and stability of 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one in DMSO
Prepared by the Office of the Senior Application Scientist
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one. It addresses common challenges related to its solubility and stability in Dimethyl Sulfoxide (DMSO), providing troubleshooting workflows, experimental protocols, and best practices to ensure the integrity and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one in DMSO?
A1: While specific quantitative solubility data is not extensively published, compounds with heterocyclic ring systems like pyrrolopyridinones are often highly soluble in DMSO.[1] It is reasonable to expect solubility in the range of 10-50 mM. However, many complex organic molecules, particularly those developed as kinase inhibitors, can suffer from poor solubility even in powerful solvents like DMSO.[2] It is crucial to experimentally determine the solubility for your specific batch and experimental conditions rather than relying solely on theoretical estimates.
Q2: My compound precipitated out of my DMSO stock solution after being stored at -20°C. Why did this happen?
A2: This is a common issue and can be attributed to several factors:
-
Supersaturation: You may have created a supersaturated solution initially, especially if gentle heating was used for dissolution. Upon cooling to -20°C, the thermodynamic solubility limit decreases, causing the excess compound to precipitate.
-
Hygroscopicity of DMSO: DMSO is highly hygroscopic and readily absorbs atmospheric moisture.[3][4] The introduction of water can significantly decrease the solubility of hydrophobic compounds, leading to precipitation.[5]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can promote precipitation. It is a known issue that affects the accuracy of bioassays.[6][7] Each cycle provides an opportunity for nucleation and crystal growth.
Q3: How should I properly store my DMSO stock solutions of this compound to ensure stability?
A3: Proper storage is critical for maintaining compound integrity.[8]
-
Temperature: Store aliquots at -20°C or, for long-term storage (months to years), at -80°C.[9]
-
Container: Use tightly sealed, high-quality glass or polypropylene vials to minimize moisture absorption and solvent evaporation.[4][10] Amber vials are recommended to protect the compound from light, which can cause photodegradation.
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles and minimize the introduction of atmospheric moisture and other contaminants.[11]
-
Inert Atmosphere: For highly sensitive compounds, consider overlaying the solution with an inert gas like argon or nitrogen before sealing.
Q4: Could 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one be degrading in DMSO? What are the signs?
A4: Yes, degradation is possible. While many compounds are stable in DMSO, some classes of molecules can be reactive.[12] Heterocyclic compounds, in particular, can be susceptible to degradation.
-
Hydrolysis: If water is present in the DMSO, the lactam or other functional groups in the molecule could be susceptible to hydrolysis.[5]
-
DMSO-Mediated Reactions: DMSO is not entirely inert and can act as an oxidant or participate in reactions, especially under acidic or basic conditions, or upon heating.[13][14]
-
Signs of Degradation: The most definitive sign is the appearance of new peaks in analytical analyses like HPLC or LC-MS. A visual color change in the solution or a decrease in the expected biological activity in your assays can also be indicators.
Troubleshooting Guides & Workflows
Issue 1: Compound Precipitation in DMSO Stock
If you observe precipitate in your stock solution, follow this workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for addressing precipitation in DMSO stock solutions.
Issue 2: Inconsistent Experimental Results
Inconsistent or non-reproducible data is often traced back to issues with the compound stock solution.
Caption: Decision workflow for troubleshooting inconsistent experimental results.
Quantitative Data & Best Practices
While specific data for 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one is limited, the following tables provide general guidelines and best practices applicable to this class of compounds.
Table 1: Recommended Storage Conditions for DMSO Stock Solutions
| Parameter | Recommendation | Rationale |
| Solvent | High-Purity, Anhydrous DMSO (≥99.9%) | Minimizes water content, which can cause hydrolysis and reduce solubility.[4][10] |
| Concentration | 10 mM (or lowest feasible stock conc.) | Lower concentrations are less prone to precipitation upon freezing.[7] |
| Short-Term Storage | -20°C (≤ 1-2 months) | Slows degradation processes. |
| Long-Term Storage | -80°C (> 2 months) | Provides maximum stability and minimizes degradation over extended periods.[9] |
| Container | Tightly-capped amber glass vials | Protects from light and prevents moisture ingress.[3][8] |
| Freeze/Thaw Cycles | ≤ 3 cycles | Minimizes risk of precipitation and degradation.[5] Aliquoting is highly advised. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Preparation: Allow the vial of solid 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one (MW: 227.04 g/mol ) and anhydrous DMSO to equilibrate to room temperature inside a desiccator to prevent water condensation.
-
Weighing: Accurately weigh a precise amount of the compound (e.g., 2.27 mg) in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., for 2.27 mg, add 1.0 mL of DMSO for a 10 mM solution).
-
Mixing: Vortex the solution vigorously for 2-3 minutes. If insolubility is observed, sonicate in a water bath for 5-10 minutes. Gentle warming (up to 37°C) can be used as a last resort, but be aware this may create a supersaturated solution.[6][7]
-
Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.
-
Aliquoting & Storage: Dispense the stock solution into single-use aliquots in properly labeled, tightly sealed amber vials. Store immediately at -20°C or -80°C.
Protocol 2: Monitoring Compound Stability in DMSO via HPLC
-
Initial Analysis (T=0): Immediately after preparing the fresh stock solution (Protocol 1), perform an HPLC analysis.
-
Dilute a small sample of the stock solution to an appropriate concentration (e.g., 50 µM) with the mobile phase.
-
Inject onto a suitable C18 column.
-
Run a gradient method (e.g., Water/Acetonitrile with 0.1% Formic Acid).
-
Record the chromatogram. The peak area and purity at T=0 will serve as the baseline.
-
-
Incubation: Store the stock solution under the desired test conditions (e.g., room temperature, 4°C, -20°C).
-
Time-Point Analysis: At designated time points (e.g., 24h, 48h, 1 week, 1 month), remove an aliquot, thaw it under the same conditions each time, and repeat the HPLC analysis (Step 1).
-
Data Comparison: Compare the peak area of the main compound and the appearance of any new peaks to the T=0 baseline. A decrease in the main peak area or the emergence of new peaks indicates degradation. A study on a library of compounds found that 85% were stable in DMSO with 10% water over 2 years at 4°C, but this highlights that a significant fraction can be unstable.[15]
References
-
Cheng, X., Hochlowski, J., Tang, H., Hepp, D., & Schmitt, R. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]
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Etra Organics. (n.d.). How to Use DMSO Safely | Best Practices & Common Mistakes. Retrieved from [Link]
-
dmsostore. (n.d.). Product Care and Storage. Retrieved from [Link]
-
Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 708-716. [Link]
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Quora. (2018). What is the best way of storing a DMSO in a research lab? Retrieved from [Link]
-
PubChem. (n.d.). 7-bromo-1H-pyrrolo[3,2-b]pyridin-3-amine. Retrieved from [Link]
-
Kozik, V., Janošková, M., & Kolečkář, V. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(6), 554-559. [Link]
-
Glasp. (2023). Understanding the Importance of DMSO Concentration in Inhibitor Preparation. Retrieved from [Link]
-
Talele, T. T. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 7(10), 941-946. [Link]
-
Sęga, S., Windorpska, K., & Wróbel, M. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. International Journal of Molecular Sciences, 25(9), 5069. [Link]
-
ResearchGate. (n.d.). Divergent decomposition pathways of DMSO mediated by solvents and additives. Retrieved from [Link]
-
Shoji, M., Tsuchida, K., & Iwashita, T. (2017). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. ACS Omega, 2(7), 3894-3901. [Link]
-
Kozik, V., Janošková, M., & Kolečkář, V. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]
-
ResearchGate. (n.d.). The Brönsted Basicities of N-Heterocyclic Olefins in DMSO: An Effective Way to Evaluate the Stability of NHO-CO2 Adducts. Retrieved from [Link]
-
PubChem. (n.d.). 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine. Retrieved from [Link]
-
Li, W., & Wang, H. (2022). Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. Molecules, 27(23), 8565. [Link]
-
Sęga, S., Windorpska, K., & Wróbel, M. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. International Journal of Molecular Sciences, 25(9), 5069. [Link]
-
ResearchGate. (2025). DMSO Can Be More than a Solvent: Thermal Analysis of Its Chemical Interactions with Certain Chemicals at Different Process Stages. Retrieved from [Link]
-
Alev, C., & Ak, M. (2018). Low dose dimethyl sulfoxide driven gross molecular changes have the potential to interfere with various cellular processes. Scientific Reports, 8(1), 14783. [Link]
-
MySkinRecipes. (n.d.). 7-Bromo-1H-pyrrolo[2,3-c]pyridine. Retrieved from [Link]
-
Chembeez. (n.d.). 7-bromo-1H-pyrrolo[2,3-c]pyridine, 95%. Retrieved from [Link]
-
de Witte, W., de Esch, I. J. P., & Leurs, R. (2016). Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemMedChem, 11(19), 2089-2093. [Link]
-
PharmaCompass. (n.d.). 7-BROMO-1H-PYRROLO[2,3-C]PYRIDINE manufacturers and suppliers in india. Retrieved from [Link]
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- 3. quora.com [quora.com]
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- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. 7-Bromo-1H-indole_TargetMol [targetmol.com]
- 10. How to Use DMSO Safely | Best Practices & Common Mistakes [etraorganics.co.uk]
- 11. medchemexpress.cn [medchemexpress.cn]
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- 15. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one
Welcome to the technical support guide for the purification of 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic intermediate. The purity of this compound is critical for the success of subsequent synthetic steps and for ensuring the validity of biological screening data. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed purification protocols to help you overcome common challenges and achieve high purity.
The unique structure of 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one, which includes a polar lactam, a basic pyridine nitrogen, and an acidic pyrrole N-H, presents specific challenges during purification. This guide will equip you with the knowledge to address these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one?
A1: Impurities can arise from starting materials, side reactions, or degradation. Common impurities may include unreacted starting materials, over-brominated or under-brominated analogs, and polymeric byproducts. The specific impurity profile will depend on the synthetic route employed.
Q2: My compound streaks badly on a silica gel TLC plate, making it difficult to assess purity and develop a column chromatography method. What causes this and how can I fix it?
A2: Streaking, or peak tailing, of nitrogen-containing heterocycles on silica gel is a common issue. It is primarily caused by the strong interaction between the basic nitrogen atoms in your compound and the acidic silanol groups on the surface of the silica gel.[1][2] To mitigate this, you can:
-
Add a basic modifier to your mobile phase: Incorporating a small amount (0.1-1%) of a base like triethylamine (TEA) or a solution of ammonia in methanol can neutralize the acidic sites on the silica, leading to improved peak shape.[1][2]
-
Use an alternative stationary phase: Consider using neutral or basic alumina, or a bonded-phase silica like an amino- or cyano-functionalized column.[1]
Q3: My compound is highly polar and has low solubility in many common organic solvents. What purification strategy should I consider?
A3: For highly polar compounds, conventional normal-phase chromatography can be challenging. Here are some effective alternatives:
-
Reversed-Phase Chromatography: This is often the preferred method for polar compounds. A C18 column with a polar mobile phase, such as a gradient of water and acetonitrile or methanol, is a good starting point. Adding a modifier like formic acid or trifluoroacetic acid (TFA) can improve peak shape.[3]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of very polar compounds. It uses a polar stationary phase (like silica) with a mobile phase that has a high concentration of an organic solvent and a small amount of an aqueous solvent.[1]
Q4: I'm attempting to recrystallize my product, but it keeps "oiling out" instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can be due to the solution being too supersaturated or cooling too quickly. Here are some troubleshooting steps:
-
Add a small amount of hot solvent to redissolve the oil, then allow the solution to cool more slowly.
-
Scratch the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites.
-
If you have a small amount of pure, solid material, add a "seed crystal" to induce crystallization.[3]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification of 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one.
Issue 1: Poor Separation in Column Chromatography
-
Possible Cause: The polarity of the solvent system is not optimized.
-
Solution:
-
Systematic TLC Analysis: Run a series of TLC plates with different solvent systems to find the optimal eluent. A good starting point for polar compounds is a mixture of a relatively nonpolar solvent (like dichloromethane or ethyl acetate) and a polar solvent (like methanol).[4]
-
Adjust Polarity: If your compound has a very low Rf value (sticks to the baseline), increase the polarity of the mobile phase by increasing the proportion of the more polar solvent. If the Rf is too high, decrease the polarity.[3]
-
Consider a Gradient: A gradient elution, where the polarity of the mobile phase is gradually increased during the column run, can be very effective for separating compounds with different polarities.
-
Issue 2: Low Recovery of Compound from the Column
-
Possible Cause 1: The compound is irreversibly adsorbing to or decomposing on the silica gel.
-
Solution:
-
Assess Stability: Before running a large-scale column, spot your compound on a silica TLC plate, let it sit for an hour, and then elute it. If you see signs of degradation (new spots), your compound may not be stable on silica.[3]
-
Switch Stationary Phase: Use a less acidic stationary phase like neutral alumina or consider reversed-phase chromatography.[3][5]
-
-
Possible Cause 2: The compound is not eluting with the chosen solvent system.
-
Solution: Drastically increase the polarity of the mobile phase. For very polar compounds, a mobile phase of dichloromethane with 10-20% methanol may be necessary.[4]
Issue 3: Co-elution with a Persistent Impurity
-
Possible Cause: The impurity has a very similar polarity to your desired compound.
-
Solution:
-
Change the Solvent System: Sometimes, changing the solvents in your mobile phase (while keeping the overall polarity similar) can alter the selectivity of the separation. For example, switching from an ethyl acetate/hexanes system to a dichloromethane/methanol system may resolve the co-eluting peaks.
-
Employ a Different Purification Technique: If column chromatography is not providing adequate separation, consider preparative HPLC or recrystallization.
-
Detailed Purification Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
This protocol is a starting point and should be optimized based on TLC analysis.
-
Slurry Preparation:
-
In a beaker, create a slurry of silica gel in a nonpolar solvent (e.g., hexanes).
-
-
Column Packing:
-
Pour the slurry into your column and allow the silica to settle, tapping the column gently to ensure even packing. Drain the solvent until it is just above the level of the silica.
-
-
Sample Loading:
-
Dry Loading (Recommended for Polar Compounds): Dissolve your crude 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one in a minimal amount of a suitable solvent (e.g., methanol). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of your packed column.
-
Wet Loading: Dissolve your crude product in a minimal amount of the initial eluent and carefully pipette it onto the top of the column.
-
-
Elution:
-
Begin eluting with a solvent system of lower polarity (e.g., 100% ethyl acetate) and gradually increase the polarity (e.g., by adding methanol up to 10%). A mixture of dichloromethane and methanol (e.g., 95:5) is also a good starting point for polar compounds.[4]
-
For this basic compound, consider adding 0.5% triethylamine to the eluent to improve peak shape.[2]
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
The ideal recrystallization solvent will dissolve your compound poorly at room temperature but well at elevated temperatures. Test small amounts of your product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, or mixtures with water) to find a suitable one.
-
-
Dissolution:
-
In a flask, add the minimum amount of the hot recrystallization solvent to your crude product to achieve complete dissolution.
-
-
Decolorization (Optional):
-
If the solution is colored by impurities, you can add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Data and Visualization
Table 1: Common Solvents for Purification
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Hexanes | 0.1 | 69 | Nonpolar, good for initial elution in normal phase. |
| Dichloromethane | 3.1 | 40 | Medium polarity, good solvent for many organics. |
| Ethyl Acetate | 4.4 | 77 | Medium polarity, common eluent. |
| Acetonitrile | 5.8 | 82 | Polar, often used in reversed-phase HPLC. |
| Ethanol | 4.3 | 78 | Polar, good for recrystallization. |
| Methanol | 5.1 | 65 | Very polar, used to elute polar compounds from silica.[4] |
| Water | 10.2 | 100 | Highly polar, used in reversed-phase HPLC. |
Diagrams
Caption: Decision tree for selecting a purification method.
Caption: Workflow for flash column chromatography.
References
- BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds.
- BenchChem. (2025). Technical Support Center: Purification of Polar Aza-Heterocycles.
- BenchChem. (2025). Technical Support Center: Purification of 3-Phenoxyazetidine Intermediates.
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
University of Calgary, Department of Chemistry. Column chromatography. Retrieved from [Link]
-
Reddit. (2017). Column chromatography & TLC on highly polar compounds? r/chemistry. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
LCGC International. (2020). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. Column Chromatography. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Suzuki-Miyaura Coupling with 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical guide for researchers, chemists, and drug development professionals tackling the Suzuki-Miyaura cross-coupling of 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one. This azaindole lactam scaffold is a valuable building block, but its unique electronic and structural features present specific challenges in palladium-catalyzed reactions. This guide is structured as a dynamic troubleshooting resource, moving beyond simple protocols to explain the underlying chemical principles that govern success. Our goal is to empower you to diagnose issues, rationally optimize conditions, and achieve robust, reproducible results.
The structure of 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one presents a trifecta of challenges:
-
Inhibitory Potential: The presence of multiple nitrogen atoms, including an acidic lactam N-H, can lead to catalyst inhibition or deactivation through coordination with the palladium center.[1][2]
-
Oxidative Addition Kinetics: As a relatively electron-rich heteroaromatic system, the C-Br bond's oxidative addition to the Pd(0) catalyst can be sluggish compared to electron-deficient aryl halides.
-
Substrate Stability: The lactam functionality and the N-H proton can be sensitive to the strongly basic conditions often employed in Suzuki couplings, potentially leading to side reactions or degradation.
This guide will address these challenges head-on through a series of frequently asked questions and detailed troubleshooting protocols.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My reaction is failing or giving very low yields (<10%). Where should I start my investigation?
A1: A complete or near-complete reaction failure typically points to a fundamental issue with one of the core components: the catalyst system, the reaction atmosphere, or reagent integrity.
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[3] Inadequate degassing of solvents and failure to maintain a positive pressure of an inert gas (Argon or Nitrogen) is a primary cause of failure. Ensure all liquids are sparged with inert gas for at least 30 minutes before use and that the reaction is assembled under a strict inert atmosphere.
-
Catalyst & Ligand Choice: For this electron-rich, N-heterocyclic substrate, standard catalysts like Pd(PPh₃)₄ are often inefficient.[4] The oxidative addition step requires a more active catalyst.
-
Reagent Quality: Boronic acids can degrade over time, particularly when exposed to air and moisture, through a process called protodeboronation.[3][7] Verify the purity of your boronic acid. If in doubt, use a freshly purchased bottle or consider using a more stable boronic ester derivative.[8][9]
Q2: I'm observing significant formation of the debrominated starting material, 1H-pyrrolo[3,2-c]pyridin-2(3H)-one. What causes this and how can I prevent it?
A2: The formation of a dehalogenated (or protodebrominated) byproduct is a common side reaction where a hydrogen atom replaces the bromine.[3][10] This occurs when the palladium-aryl intermediate formed after oxidative addition is intercepted by a hydride source before it can undergo transmetalation.
-
Causality: The hydride source can be the solvent (e.g., alcohols), additives, or even the base itself under certain conditions.
-
Solutions:
-
Change the Base: Avoid strong, nucleophilic bases like alkoxides or hydroxides if possible. Weaker inorganic bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often effective and less prone to promoting this side reaction.[11]
-
Solvent System: Use aprotic solvents. A mixture of 1,4-dioxane and water is a robust standard for Suzuki couplings.[12] Ensure the solvent is rigorously degassed.
-
Increase Boronic Acid Equivalents: Increasing the concentration of the boronic acid (e.g., from 1.2 to 1.5-2.0 equivalents) can kinetically favor the desired transmetalation pathway over the undesired reduction.
-
Q3: My main byproduct is a homocoupled biaryl derived from my boronic acid. How can I minimize this?
A3: The homocoupling of boronic acids to form a symmetrical biaryl is typically promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II) species that facilitate this unwanted reaction.[10]
-
Causality: This side reaction is a clear indicator of poor control over the inert atmosphere of your reaction.
-
Solutions:
-
Rigorous Degassing: This is the most critical factor. Sparge all solvents, including the water used in the solvent mixture, with an inert gas. Assemble the reaction under a positive pressure of argon or nitrogen.
-
Use a Pre-catalyst: Using a well-defined Pd(II) pre-catalyst (like an XPhos-Pd-G3) that cleanly generates the active Pd(0) species in situ can often give cleaner reactions than using sources like Pd(OAc)₂ with a separate ligand.
-
Consider Boronic Esters: Unstable boronic acids, especially heteroaryl ones, are more prone to decomposition and homocoupling.[8] Converting the boronic acid to a more stable pinacol, MIDA, or DABO boronate ester can dramatically improve reaction outcomes by slowly releasing the active boronic acid under the reaction conditions.[8][9][13]
-
Q4: The acidic lactam N-H proton appears to be interfering with the reaction. What is the best base to use for this substrate?
A4: This is a critical question. The acidic N-H of the lactam can react with the base, potentially forming an anionic species that can coordinate to and inhibit the palladium catalyst.[1][2] Therefore, the choice of base is a delicate balance: it must be strong enough to facilitate transmetalation but not so strong that it adversely interacts with the substrate.
-
Causality: Strong bases like NaOH, KOH, or alkoxides can deprotonate the lactam. The resulting anion can act as a ligand, disrupting the catalytic cycle.
-
Recommended Bases:
-
Potassium Phosphate (K₃PO₄): Often the base of choice for nitrogen-rich heterocyles. It is sufficiently basic to promote the reaction but generally does not cause substrate degradation or significant N-H deprotonation issues.[1][2][11]
-
Carbonates (Cs₂CO₃, K₂CO₃): These are also excellent choices. Cesium carbonate is more soluble and often gives faster reactions, but potassium carbonate is a more economical and very effective alternative.[12][14]
-
-
Avoid: Strong organic bases or hydroxides should be used with caution and only if other options fail.
| Base | Strength | Common Use Case for This Substrate | Potential Issues |
| K₃PO₄ | Moderate | Highly Recommended. Effective for N-heterocycles, minimizes side reactions.[1][11] | Can be clumpy; ensure it is a fine, dry powder. |
| Cs₂CO₃ | Moderate | Excellent choice, often provides higher rates due to better solubility.[12][14] | More expensive than K₂CO₃. |
| K₂CO₃ | Moderate | A reliable and cost-effective standard.[15] | Lower solubility can sometimes lead to slower reactions. |
| NaOH/KOH | Strong | Use with caution. | High risk of substrate degradation and catalyst inhibition. |
Optimized Experimental Protocols
The following protocols provide a robust starting point for your experiments. Optimization may be required based on the specific boronic acid partner.
Protocol 1: General Screening Condition using a Buchwald Pre-catalyst
This protocol is designed for high success rates with a variety of aryl and heteroaryl boronic acids.
-
Reagent Preparation: To a flame-dried Schlenk flask or microwave vial, add 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one (1.0 eq.), the arylboronic acid (1.5 eq.), and finely powdered potassium phosphate (K₃PO₄, 2.5 eq.).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times to ensure an oxygen-free environment.[3]
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe under the inert atmosphere to achieve a substrate concentration of ~0.1 M.
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Protocol 2: Using a Stable Boronate Ester for a Troublesome Coupling Partner
Use this protocol if you suspect your boronic acid is unstable.
-
Reagent Preparation: To a flame-dried Schlenk flask, add 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one (1.0 eq.), the arylboronic pinacol (or MIDA) ester (1.2 eq.), and finely powdered potassium carbonate (K₂CO₃, 3.0 eq.).
-
Catalyst Addition: Add PdCl₂(dppf) (3-5 mol%). While Buchwald catalysts are excellent, PdCl₂(dppf) is a robust and common alternative.[16]
-
Inert Atmosphere: Seal the vessel and cycle between vacuum and an inert gas three times.
-
Solvent Addition: Add degassed DME (dimethoxyethane) and degassed water (4:1 ratio) via syringe.
-
Reaction: Heat the mixture with vigorous stirring to 85-90 °C. Monitor progress by TLC or LC-MS.
-
Workup & Purification: Follow steps 6 and 7 from Protocol 1.
Visual Guides: Mechanisms & Workflows
Visualizing the underlying processes is key to effective troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A logical workflow for diagnosing and solving common Suzuki coupling issues.
Caption: Common side reaction pathways in Suzuki-Miyaura coupling.
References
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation . Journal of the American Chemical Society, 135(34), 12877–12885. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations . Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation . Journal of the American Chemical Society. [Link]
-
Herrmann, W. A., Böhm, V. P., & Reisinger, C. P. (2006). Active catalysts for the Suzuki coupling: Palladium complexes of tetrahydropyrimid-2-ylidenes . Journal of Molecular Catalysis A: Chemical, 245(1-2), 248-254. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates . Journal of the American Chemical Society, 131(18), 6480–6481. [Link]
-
Rychnovsky, S. D., & Knapp, D. M. (2008). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions . Organic Letters, 10(9), 1743–1746. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? . [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling . Chemical Society Reviews, 43(1), 412-443. [Link]
-
Singh, R., et al. (2014). Cellulose-supported N-heterocyclic carbene-palladium catalyst: Synthesis and its applications in the Suzuki cross-coupling reaction . Carbohydrate Polymers, 114, 476-483. [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling . [Link]
-
Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling . YouTube. [Link]
-
Joy, N. M., et al. (2018). Screening of different bases for Suzuki coupling . ResearchGate. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki–Miyaura Coupling of 2-Pyridyl Nucleophiles . Angewandte Chemie International Edition, 46(29), 5555-5559. [Link]
-
Maccarrone, F., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles . Molecules, 17(12), 13994-14008. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide . [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? . [Link]
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Brominated Pyrrolopyridinones
Welcome to the Technical Support Center for the synthesis of brominated pyrrolopyridinones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the bromination of this important heterocyclic scaffold. By understanding the underlying mechanisms and implementing the troubleshooting strategies outlined below, you can optimize your synthetic routes, improve yields, and ensure the purity of your target compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here, we address specific issues that you may encounter during your experiments in a question-and-answer format, providing in-depth explanations and actionable protocols.
Issue 1: Over-bromination Leading to Multiple Products
Q1: I am observing the formation of multiple brominated species (di-, tri-brominated) in my reaction mixture, even when using only one equivalent of the brominating agent. How can I achieve selective mono-bromination?
A1: The pyrrolopyridinone core, particularly the pyrrole ring, is highly activated towards electrophilic aromatic substitution, making it susceptible to over-bromination. [1] This is a common challenge, especially when using highly reactive brominating agents. To achieve selective mono-bromination, a careful selection of reagents and precise control of reaction conditions are paramount.
Root Cause Analysis:
-
High Reactivity of the Brominating Agent: Molecular bromine (Br₂) is a powerful brominating agent that often leads to polybromination of electron-rich heterocycles.[1]
-
Elevated Reaction Temperature: Higher temperatures increase the reaction rate and can overcome the activation energy barrier for subsequent bromination steps.[1]
-
Substituent Effects: Electron-donating groups on the pyrrolopyridinone scaffold can further activate the ring system, exacerbating the issue of over-bromination.
Troubleshooting Workflow: Mitigating Over-bromination
Below is a workflow designed to help you control the selectivity of your bromination reaction.
Caption: Troubleshooting workflow for polybromination.
Experimental Protocol: Selective Mono-bromination using NBS
This protocol provides a general guideline for the selective mono-bromination of a pyrrolopyridinone scaffold.
-
Preparation: Dissolve the pyrrolopyridinone starting material (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a solution of N-Bromosuccinimide (NBS) (1.0 eq) in anhydrous THF dropwise to the cooled reaction mixture over a period of 30-60 minutes.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Work-up: Allow the mixture to warm to room temperature, then extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-brominated pyrrolopyridinone.
| Parameter | Recommendation for Mono-bromination | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) or Tetrabutylammonium Tribromide (TBATB) | Milder reagents that provide a controlled release of electrophilic bromine, reducing the likelihood of multiple substitutions.[1][2] |
| Stoichiometry | 1.0 - 1.1 equivalents of brominating agent | Using a slight excess can drive the reaction to completion without significantly promoting di-bromination if other conditions are optimized. |
| Temperature | -78 °C to 0 °C | Lowering the temperature decreases the reaction rate, allowing for greater selectivity towards the mono-brominated product.[1] |
| Solvent | Tetrahydrofuran (THF), Dioxane, or Acetonitrile | These solvents are suitable for stabilizing the reaction intermediates and are less likely to participate in side reactions compared to more protic or reactive solvents. |
Issue 2: Poor Regioselectivity - Bromination at an Undesired Position
Q2: My bromination reaction is yielding a mixture of constitutional isomers. How can I control the regioselectivity of the bromination?
A2: The regiochemical outcome of the bromination of pyrrolopyridinones is governed by the electronic and steric properties of the heterocyclic system and any existing substituents. The pyrrole ring is generally more electron-rich and thus more susceptible to electrophilic attack than the pyridine ring. Within the pyrrole moiety, the C2 and C5 positions are typically the most reactive.
Mechanistic Insight: Electrophilic Aromatic Substitution
The bromination proceeds via an electrophilic aromatic substitution mechanism, where the regioselectivity is determined by the stability of the intermediate arenium ion (sigma complex).[3] Substituents on the pyrrolopyridinone core can direct the incoming electrophile to specific positions.
-
Electron-donating groups (EDGs) such as alkyl or alkoxy groups will activate the ring and direct bromination to the ortho and para positions relative to the substituent.
-
Electron-withdrawing groups (EWGs) like nitro or cyano groups will deactivate the ring and direct the electrophile to the meta position.
Troubleshooting Strategy: Directing the Bromination
The following diagram illustrates the decision-making process for controlling regioselectivity.
Caption: Strategy for controlling regioselectivity.
For example, in the synthesis of 6-bromo-1H-pyrrolo[2,3-b]pyridine, the bromine atom is introduced at the 6-position of the pyridine ring, which can be achieved through a multi-step synthesis starting from a pre-functionalized pyridine derivative.[4]
Issue 3: Degradation of the Pyrrolopyridinone Core
Q3: I am observing significant decomposition of my starting material and low yields of the desired brominated product. What could be causing the degradation, and how can I prevent it?
A3: The pyrrolopyridinone scaffold can be sensitive to harsh reaction conditions, particularly strong acids or oxidizing environments, which can lead to ring-opening or other degradation pathways. The choice of brominating agent and careful control of the reaction pH are critical to maintaining the integrity of the heterocyclic core.
Potential Degradation Pathways:
-
Ring-Opening: Some heterocyclic systems, such as pyrazolopyridines, have been shown to undergo ring-opening upon treatment with electrophilic halogenating agents.[5] While not definitively documented for all pyrrolopyridinones, this remains a plausible side reaction.
-
Oxidation: Certain brominating agents or reaction conditions can lead to the oxidation of the pyrrolopyridinone ring, resulting in undesired byproducts.[6]
-
Hydrolysis: The lactam functionality within the pyrrolopyridinone structure can be susceptible to hydrolysis under strongly acidic or basic conditions, especially during aqueous work-up procedures.
Preventative Measures:
| Strategy | Implementation | Rationale |
| Use Mild Reagents | Employ NBS or TBATB instead of Br₂. | These reagents generate the electrophilic bromine species in situ at a low concentration, minimizing harsh conditions. |
| Control pH | Buffer the reaction mixture if necessary, and use a neutral or mildly acidic work-up. | Prevents acid- or base-catalyzed degradation of the heterocyclic core. |
| Anhydrous Conditions | Use anhydrous solvents and reagents. | Minimizes the risk of hydrolysis of the lactam ring. |
| Low Temperature | Conduct the reaction at sub-zero temperatures. | Reduces the rate of potential degradation pathways. |
Issue 4: Challenges in Product Purification
Q4: I am struggling to separate my desired brominated pyrrolopyridinone from starting material and byproducts. What purification strategies can I employ?
A4: The purification of brominated pyrrolopyridinones can be challenging due to the similar polarities of the desired product, unreacted starting material, and over-brominated byproducts. A systematic approach to purification is necessary to obtain the target compound with high purity.
Purification Troubleshooting:
-
Optimize Chromatography:
-
Solvent System Screening: Perform a thorough screening of solvent systems for flash column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective.
-
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using alumina or reverse-phase chromatography.
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification. Experiment with different solvent systems to find one in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble.
-
Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can provide high-purity material, although it is less scalable than other methods.
References
- Ohki, H., & Yamaguchi, J. (2025). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Chemistry – A European Journal.
- BenchChem Technical Support. (2025).
- Gilman, H., & Wright, G. F. (1933). The Bromination of Pyrrole. Journal of the American Chemical Society, 55(8), 3302–3306.
- Gong, Y., & Zhang, H. (2014).
- Caron, S., & Wei, L. (2004). Practical, catalytic, and mild methodologies for the N-alkylation of indoles. The Journal of Organic Chemistry, 69(26), 9215–9221.
- An efficient method for the N-bromosuccinimide catalyzed synthesis of indolyl-nitroalkanes. (n.d.).
- Bromination Reactions Important in the Mechanism of the Belousov-Zhabotinsky System. (n.d.).
- 6-BROMO-1H-PYRROLO[2,3-B]PYRIDINE synthesis - chemicalbook. (n.d.).
- Bromination of Pyrrolo[2,1-a]isoquinolines with Acetyl Bromide and Dimethyl Sulfoxide. (n.d.).
- N-Bromosuccinimide - Wikipedia. (n.d.).
- N-bromosuccinimide reactions of some heterocycles in the presence or absence of water - ResearchG
- Bromination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026).
- 6-Bromo-1H-pyrrolo[3,2-c]pyridine - MySkinRecipes. (n.d.).
- 6-BROMO-1H-PYRROLO[2,3-B]PYRIDINE | 143468-13-7 - ChemicalBook. (2025).
- Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PubMed. (2019).
- Bromination Help : r/Chempros - Reddit. (2024).
- Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024).
- 6-Bromo-1H-pyrrolo[2,3-b]pyridine (BSC)
- 6-Bromo-1H-pyrrolo[2,3-b]pyridine - Sigma-Aldrich. (n.d.).
- N-Bromosuccinimide, 99% - Fisher Scientific. (n.d.).
- 6-bromo-1h-pyrrolo[2,3-b]pyridine(143468-13-7) 1 h nmr - ChemicalBook. (n.d.).
- 143468-13-7|6-Bromo-1H-pyrrolo[2,3-b]pyridine - BLDpharm. (n.d.).
- The synthesis of low molecular weight pyrrolo[2,3-c]pyridine-7-one scaffold - Enamine. (n.d.).
- N-Bromosuccinimide. (n.d.).
- Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Str
- Regioselective bromination of pyrrolo[1,2-a]quinoxalines - PMC - NIH. (2024).
- Development of dihydropyrrolopyridinone-based PKN2/PRK2 chemical tools to enable drug discovery - PubMed. (2022).
- Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma - MDPI. (n.d.).
- Development of dihydropyrrolopyridinone-based PKN2/PRK2 chemical tools to enable drug discovery. (2022).
- Development of dihydropyrrolopyridinone-based PKN2/PRK2 chemical tools to enable drug discovery - -ORCA - Cardiff University. (2022).
-
SYNTHESIS OF PYRROLO[1][7]PYRIDO[2,4-d]PYRIMIDIN-6-ONES AND RELATED NEW HETEROCYCLES Tamás Zelenyák,a Imre Fejes,a Jérôme-Ben - Semantic Scholar. (2020).
- Synthesis of BODIPY-pyrrolo[3,4-b]pyridin-5-ones via Ugi-Zhu/cascade reactions and studies of fluorescence response toward viscosity - Frontiers. (2024).
- Degradation of Brominated Organic Compounds (Flame Retardants)
- Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities - JOCPR. (n.d.).
- Challenges and opportunities in the purification of recombinant tagged proteins - PMC. (n.d.).
- Allylic Bromination by NBS with Practice Problems - Chemistry Steps. (n.d.).
- 1Progress, applications, challenges and prospects of protein purific
- Products of Thermal Decomposition of Bromin
- Top Challenges In Recombinant Protein Purific
- 1Progress, applications, challenges and prospects of protein purific
- Challenges and opportunities in the purification of recombinant tagged proteins - PubMed. (2013).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Regioselective bromination of pyrrolo[1,2-a]quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adjusted degradation of BRD4 S and BRD4 L based on fine structural modifications of the pyrrolopyridone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-BROMO-1H-PYRROLO[2,3-B]PYRIDINE | 143468-13-7 [chemicalbook.com]
- 5. Selectivity Mechanism of Pyrrolopyridone Analogues Targeting Bromodomain 2 of Bromodomain-Containing Protein 4 from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Pyrrolo[3,4- b]pyridin-5-ones via Multicomponent Reactions and In Vitro-In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selectivity Mechanism of Pyrrolopyridone Analogues Targeting Bromodomain 2 of Bromodomain-Containing Protein 4 from Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Dehalogenation of bromo-pyrrolopyridinones during reaction workup
Technical Support Center: Bromo-Pyrrolopyridinone Dehalogenation
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for troubleshooting the unintended dehalogenation of bromo-pyrrolopyridinones during reaction workup. This guide is designed to provide in-depth, scientifically grounded advice to help you diagnose and resolve this common and often frustrating side reaction. As researchers in medicinal chemistry and drug development, maintaining the structural integrity of your halogenated intermediates is paramount. This resource combines mechanistic insights with practical, field-proven protocols to ensure the success of your synthetic campaigns.
Frequently Asked Questions (FAQs)
Q1: I've observed a significant amount of the debrominated version of my pyrrolopyridinone after my aqueous workup. What is the most likely cause?
A: The most common cause of dehalogenation during workup is the presence of residual reducing agents from your reaction or the use of quenching agents that can act as reductants. Bromo-pyrrolopyridinones, being relatively electron-deficient heterocyclic systems, are susceptible to reductive cleavage of the C-Br bond.
Q2: Can the base I use in my workup cause dehalogenation?
A: Yes, while less common than reductive pathways, base-mediated dehalogenation can occur, particularly if the bromine is positioned at a site activated towards nucleophilic aromatic substitution (SNAr) or if the workup conditions are harsh (e.g., elevated temperatures).
Q3: Could residual palladium from a preceding cross-coupling reaction be the culprit?
A: Absolutely. Residual palladium, especially in its Pd(0) state, is a highly efficient catalyst for hydrodehalogenation.[1][2] If your synthesis involved a palladium-catalyzed reaction, incomplete removal of the catalyst can lead to significant dehalogenation during subsequent steps, including the workup.
Q4: Is it possible that my compound is degrading due to light exposure during the workup?
A: Yes, photodecomposition is a potential cause. Aromatic and heteroaromatic bromides can be susceptible to photodegradation, where UV or even visible light can induce cleavage of the carbon-bromine bond.[3]
In-Depth Troubleshooting Guide
Unintended dehalogenation is a classic case of a reaction's aftermath interfering with the product's integrity. The pyrrolopyridinone core, being an electron-deficient heterocycle, enhances the electrophilic character of the carbon bearing the bromine, making it more susceptible to certain dehalogenation pathways. This guide will walk you through a logical process to identify the root cause and implement an effective solution.
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing the cause of dehalogenation during your workup.
Caption: A decision-tree workflow for troubleshooting dehalogenation.
Deep Dive into Potential Causes and Solutions
Reductive Dehalogenation by Workup Reagents
This is the most frequent cause. Reagents commonly used to quench reactions involving oxidants (like excess bromine or iodine) are themselves reducing agents and can readily cleave the C-Br bond on an electron-deficient ring.
-
Mechanism: Reagents like sodium thiosulfate (Na₂S₂O₃) and sodium bisulfite (NaHSO₃) are effective reducing agents.[4][5][6] The dehalogenation can proceed through a nucleophilic aromatic substitution-like pathway or via single-electron transfer (SET) mechanisms, especially if trace metals are present. For instance, bisulfite is known to dehalogenate 5-bromouracil, a similarly electron-deficient heterocyclic system.[5][6][7]
-
Evidence in Your Lab: If you observe that the dehalogenation is more pronounced when you use a quenching agent like sodium thiosulfate, this is a strong indicator of this pathway.
Table 1: Comparison of Common Quenching Agents and Their Dehalogenation Potential
| Quenching Agent | Primary Use | Dehalogenation Risk | Recommended Alternative |
| Sodium Thiosulfate (Na₂S₂O₃) | Quenching halogens (I₂, Br₂) | High | Saturated Ammonium Chloride (NH₄Cl) |
| Sodium Bisulfite (NaHSO₃) | Quenching oxidants | High | Water, followed by brine wash |
| Saturated Sodium Bicarbonate (NaHCO₃) | Neutralizing acids | Low to Moderate | Use at low temperatures |
| Saturated Ammonium Chloride (NH₄Cl) | Quenching organometallics | Very Low | N/A (Generally Safe) |
Residual Transition-Metal Catalysis
If the preceding synthetic step involved a transition metal, particularly palladium, its incomplete removal is a highly probable cause of dehalogenation.
-
Mechanism: Palladium(0) species, which can be present after cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), are potent catalysts for hydrodehalogenation in the presence of a hydrogen source.[1][2] The hydrogen source can be trace amounts of H₂ gas, or more commonly, a hydrogen donor solvent (like isopropanol) or even water during the workup.
-
Evidence in Your Lab: If you notice that batches of your bromo-pyrrolopyridinone that came from a palladium-catalyzed reaction show higher levels of dehalogenation, this is a strong indication. The issue might be inconsistent from batch to batch, depending on the efficiency of the purification.
Base-Mediated Dehalogenation
While less common, the use of strong bases during workup can lead to the loss of the bromine substituent.
-
Mechanism: This can occur via two main pathways:
-
Nucleophilic Aromatic Substitution (SNAr): If the bromine is at a position on the pyridine ring that is activated by the ring nitrogen (typically the 2-, 4-, or 6-positions), a strong nucleophile like hydroxide can displace the bromide. This is more likely at elevated temperatures.
-
Elimination-Addition (Benzyne-type mechanism): While less common for pyridinic systems compared to benzenoid ones, a strong base could potentially promote an elimination-addition pathway, leading to dehalogenation.
-
-
Evidence in Your Lab: If you observe more dehalogenation when using stronger bases (e.g., NaOH, KOH) compared to milder ones (e.g., NaHCO₃), or if the workup involves heating, this mechanism should be considered.
Photodegradation
The energy from UV or even strong visible light can be sufficient to induce homolytic cleavage of the C-Br bond.
-
Mechanism: Aromatic bromides can absorb light, promoting an electron to an antibonding orbital and weakening the C-Br bond. This can lead to the formation of an aryl radical, which can then abstract a hydrogen atom from the solvent to yield the dehalogenated product.[3]
-
Evidence in Your Lab: If you notice that reactions worked up in direct sunlight or left in clear glass containers on the benchtop for extended periods show more dehalogenation, this is a likely cause.
Experimental Protocols for Diagnosis and Prevention
Protocol 1: Diagnostic Workup Study
This protocol is designed to systematically identify which component of your workup procedure is causing the dehalogenation.
-
Sample Preparation: At the end of your reaction, before initiating the workup, take a small, representative sample of the crude reaction mixture.
-
Parallel Workups: Divide the crude sample into four equal portions in separate vials.
-
Vial A (Control): Dilute with your organic solvent and analyze directly by LC-MS or TLC to establish a baseline.
-
Vial B (Aqueous Wash): Add your organic solvent and wash with deionized water. Separate the organic layer for analysis.
-
Vial C (Base Wash): Add your organic solvent and wash with the aqueous base you typically use (e.g., 1M NaOH or saturated NaHCO₃). Separate the organic layer for analysis.
-
Vial D (Reductive Quench): Add your organic solvent and wash with your reductive quencher (e.g., 10% Na₂S₂O₃). Separate the organic layer for analysis.
-
-
Analysis: Analyze the organic layers from all four vials by LC-MS or high-resolution TLC. Compare the ratio of your desired bromo-pyrrolopyridinone to the dehalogenated byproduct in each vial. A significant increase in the dehalogenated product in a specific vial points to that workup step as the cause.
Protocol 2: Palladium Scavenging
If residual palladium is suspected, implement a scavenging step before the final workup.
-
Post-Reaction: After the palladium-catalyzed reaction is complete, cool the reaction mixture to room temperature.
-
Scavenger Addition: Add a palladium scavenger. Common choices include:
-
Thiol-based scavengers: (e.g., SiliaMetS Thiol, QuadraSil MP) - these are often silica-bound and can be easily filtered off.
-
Activated Carbon: A cost-effective but sometimes less selective option.
-
-
Stirring: Stir the mixture with the scavenger for 2-4 hours at room temperature.
-
Filtration: Filter the mixture through a pad of celite to remove the scavenger and the captured palladium.
-
Workup: Proceed with your standard (non-reductive) workup.
Protocol 3: Light Protection
If photodegradation is a concern, simple precautions can be highly effective.
-
Glassware: Use amber glass flasks or cover your standard glassware with aluminum foil during the reaction and workup.
-
Lighting: Avoid working in direct sunlight. If possible, work in a fume hood with the sash lowered to minimize exposure to overhead fluorescent lighting.
-
Storage: Store your isolated bromo-pyrrolopyridinone in amber vials, protected from light.
By systematically evaluating the potential causes and implementing these targeted solutions, you can effectively mitigate the unwanted dehalogenation of your bromo-pyrrolopyridinone intermediates, ensuring the integrity of your compounds and the success of your research.
References
- Aitken, R. A., & Oyewale, A. O. (Year). Unexpected rearrangement during the gas-phase dehalogenation approach to benzodithiophenes. Journal Title, Volume(Issue), Pages. [Link not available]
-
Dennis, J. M., White, N. A., Liu, R. Y., & Buchwald, S. L. (2018). Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C-N Coupling. Journal of the American Chemical Society, 140(13), 4721–4725. [Link]
-
Fedor, F. A., Jacobson, D. G., & Sander, E. G. (1975). Dehalogenation of 5-bromouracil by bisulfite buffers. Kinetic evidence for a multistep reaction pathway. Journal of the American Chemical Society, 97(19), 5572–5577. [Link]
-
ICH. (Date). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]
-
König, B. et al. (2018). Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide. ACS Omega. [Link]
-
MDPI. (Date). The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants. Retrieved from [Link]
-
Organic Chemistry Portal. (Date). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from [Link]
-
RSC Publishing. (Date). Drugs, photochemistry and photostability. Retrieved from [Link]
-
Sedor, F. A., Jacobson, D. G., & Sander, E. G. (1972). The effect of bisulfite on the dehalogenation of 5-chloro-, 5-bromo-, and 5-iodouracil. Archives of Biochemistry and Biophysics, 150(2), 600-605. [Link]
-
Slator, A. (Date). XIII.—The chemical dynamics of the reactions between sodium thiosulphate and organic halogen compounds. Part. III. Journal of the Chemical Society, Transactions. [Link]
-
University of Rochester, Department of Chemistry. (Date). Workup: Bromine or Iodine. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (Date). Workup Tricks. Retrieved from [Link]
-
Wikipedia. (Date). Dehalogenation. Retrieved from [Link]
-
Wynne, G. M. et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]
-
Zhang, X. et al. (2022). The effect of residual palladium on the performance of organic electrochemical transistors. Nature Communications. [Link]
Sources
- 1. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of residual palladium on the performance of organic electrochemical transistors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 4. Workup [chem.rochester.edu]
- 5. The effect of bisulfite on the dehalogenation of 5-chloro-, 5-bromo-, and 5-iodouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dehalogenation of 5-bromouracil by bisulfite buffers. Kinetic evidence for a multistep reaction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Technical Support Center: Synthesis of 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one
Welcome to the technical support guide for the synthesis of 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The pyrrolo[3,2-c]pyridine core is a significant scaffold in medicinal chemistry, and mastering its synthesis is crucial for the development of novel therapeutics.
This guide is structured as a series of questions and answers, addressing specific issues you may encounter. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific reasoning to empower your research.
Troubleshooting Common Synthesis Issues
This section addresses the most frequent challenges encountered during the synthesis, categorized by the nature of the problem.
Category 1: Low or Non-Existent Product Yield
Question: My reaction has a very low yield, or I'm not forming any product at all. What are the likely causes and how can I fix this?
Answer: Low or no yield in this multi-step synthesis can be attributed to several factors, primarily related to starting materials, reaction conditions, and the key cyclization step.
-
Cause 1: Purity and Reactivity of Starting Materials: The synthesis often begins with a substituted aminopyridine, such as 2-amino-4-methylpyridine. The purity of this starting material is paramount. Contaminants can interfere with the initial bromination step.
-
Troubleshooting:
-
Verify Starting Material: Confirm the identity and purity of your 2-amino-4-methylpyridine using ¹H NMR and melting point analysis.
-
Protecting Group Strategy: The amino group of the pyridine is highly activating. To prevent side reactions during bromination, consider protecting it as an acetamide. This is a common strategy to improve regioselectivity and yield in the bromination of aminopyridines.[1][2]
-
-
-
Cause 2: Inefficient Bromination: The introduction of the bromine atom at the correct position is a critical step. Issues here will halt the entire synthesis.
-
Troubleshooting:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a commonly used reagent for this type of electrophilic aromatic substitution.[3] Ensure your NBS is fresh and has been stored properly, as it can decompose over time.
-
Solvent and Temperature Control: The bromination of activated rings like aminopyridines can be aggressive. Running the reaction at a controlled, low temperature (e.g., 0-5 °C) can help prevent the formation of di-brominated byproducts.[2][4] Acetonitrile or acetic acid are suitable solvents.[3][5]
-
-
-
Cause 3: Failure of the Lactam Ring Cyclization: The formation of the pyrrolidinone ring is often the most challenging step. This intramolecular cyclization requires specific conditions to proceed efficiently.
-
Troubleshooting:
-
Base and Catalyst: This cyclization is typically base-mediated. Ensure you are using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to deprotonate the appropriate position and initiate the ring closure.[6] The use of a copper or palladium catalyst can also facilitate this type of C-N bond formation.
-
Anhydrous Conditions: These reactions are highly sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents. Water can quench the strong bases used and inhibit the reaction.
-
-
Category 2: Formation of Impurities and Byproducts
Question: My final product is impure, and I'm struggling with purification. What are the common byproducts and how can I minimize them?
Answer: The formation of byproducts is a common issue, often stemming from the high reactivity of the pyridine and pyrrole ring systems.
-
Cause 1: Over-bromination: The pyridine ring, activated by the amino group, is susceptible to multiple brominations.
-
Troubleshooting:
-
Stoichiometry: Carefully control the stoichiometry of your brominating agent. Use 1.0 to 1.1 equivalents of NBS.
-
Slow Addition: Add the brominating agent slowly at a low temperature to maintain control over the reaction.
-
Protecting Groups: As mentioned, protecting the amino group can deactivate the ring slightly, leading to cleaner mono-bromination.[1]
-
-
-
Cause 2: Isomer Formation: Depending on the starting material and reaction conditions, you may form constitutional isomers.
-
Troubleshooting:
-
Directing Groups: The position of substituents on the starting pyridine ring will direct the bromination. Ensure you are starting with the correct isomer of aminopicoline to achieve the desired regiochemistry. The nitramino functionality has been used as a directing group to achieve regioselective bromination at the C5 position.[1][5]
-
-
-
Cause 3: Side Reactions during Cyclization: The conditions for lactam formation can sometimes lead to undesired intermolecular reactions or rearrangements.
-
Troubleshooting:
-
Reaction Concentration: Running the cyclization at high dilution can favor the desired intramolecular reaction over intermolecular side reactions.
-
Temperature Control: Optimize the reaction temperature. Sometimes, lower temperatures over a longer period can lead to a cleaner reaction profile.
-
-
Category 3: Purification Challenges
Question: I've successfully formed the product, but it's difficult to purify. What are the best practices?
Answer: Bromo-substituted heterocyclic compounds can present unique purification challenges due to their polarity and solubility.
-
Challenge 1: Co-eluting Impurities: Byproducts, such as isomers or di-brominated species, may have very similar polarities to the desired product, making chromatographic separation difficult.
-
Troubleshooting:
-
Column Chromatography: Use a high-quality silica gel and experiment with different solvent systems. A gradient elution from a non-polar solvent (like hexanes) to a more polar solvent (like ethyl acetate) is often effective.
-
Recrystallization: If a suitable solvent can be found, recrystallization is an excellent method for purifying solid products. Experiment with a range of solvents and solvent mixtures. A mixed solvent system of a "good" solvent and a "poor" solvent can be effective for inducing crystallization.[7]
-
-
-
Challenge 2: Product Insolubility: The final product may have limited solubility in common organic solvents.
-
Troubleshooting:
-
Solvent Screening: Test the solubility of your crude product in a variety of solvents to find a suitable one for either recrystallization or for loading onto a silica gel column.
-
Trituration: This involves washing the crude solid with a solvent in which the desired product is insoluble, but the impurities are soluble. This can be a quick and effective preliminary purification step.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a reliable, high-level synthetic route to 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one?
A1: A common and effective strategy involves a multi-step synthesis starting from a commercially available aminopicoline. The general sequence is:
-
Protection: N-acetylation of the starting 2-amino-4-picoline to protect the amino group.
-
Bromination: Regioselective bromination at the 5-position using NBS.
-
Functional Group Manipulation: Conversion of the methyl group to a group suitable for cyclization, such as a carboxylic acid or an ester.
-
Cyclization: Intramolecular cyclization to form the lactam ring.
-
Deprotection: Removal of the protecting group, if necessary.
Q2: Are there any critical safety precautions I should be aware of?
A2: Yes, several reagents used in this synthesis require careful handling:
-
N-Bromosuccinimide (NBS): Is a lachrymator and should be handled in a well-ventilated fume hood.
-
Strong Bases (e.g., LDA): Are highly reactive and pyrophoric. They must be handled under an inert atmosphere (e.g., nitrogen or argon) and with proper quenching procedures.
-
Bromine: Is highly corrosive and toxic. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE).
-
Solvents: Many organic solvents are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each chemical before use.
Q3: How can I reliably confirm the structure of my final product?
A3: A combination of analytical techniques is essential for unambiguous structure confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the chemical environment of each atom in the molecule.
-
Mass Spectrometry (MS): Will confirm the molecular weight of your compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the lactam carbonyl group.
-
Melting Point: A sharp melting point is a good indicator of purity for a solid compound.
Visualizations and Protocols
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis.
Caption: A decision-tree diagram for troubleshooting the synthesis.
Optimized Experimental Protocol (Example)
This protocol is a synthesized example based on common procedures and should be adapted and optimized for your specific laboratory conditions.
Step 1: N-Acetylation of 2-amino-4-picoline
| Reagent | MW ( g/mol ) | Amount | Moles |
| 2-amino-4-picoline | 108.14 | 10.0 g | 0.0925 |
| Acetic Anhydride | 102.09 | 10.6 mL | 0.111 |
| Pyridine | 79.10 | 20 mL | - |
-
Dissolve 2-amino-4-picoline in pyridine in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Pour the reaction mixture into ice water and collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield 2-acetamido-4-methylpyridine.
Step 2: Bromination
| Reagent | MW ( g/mol ) | Amount | Moles |
| 2-acetamido-4-methylpyridine | 150.18 | 10.0 g | 0.0666 |
| N-Bromosuccinimide (NBS) | 177.98 | 12.4 g | 0.0699 |
| Acetonitrile | 41.05 | 100 mL | - |
-
Dissolve 2-acetamido-4-methylpyridine in acetonitrile in a three-neck flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Add NBS portion-wise over 30 minutes, maintaining the temperature below 5 °C.[3]
-
Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (Hexane:Ethyl Acetate gradient).
Subsequent steps for functional group manipulation and cyclization would follow, requiring specific conditions that should be determined based on literature precedents for similar substrates.
References
-
ACS Publications. An Alternate Route to 2-Amino-3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate. Organic Process Research & Development. Available from: [Link]
-
National Institutes of Health. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Available from: [Link]
-
ACS Publications. Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate. Available from: [Link]
-
ResearchGate. Different strategies for synthesis of 7-azaindoles. Available from: [Link]
-
ACS Publications. Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. Available from: [Link]
-
National Institutes of Health. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Available from: [Link]
-
RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Available from: [Link]
-
MDPI. An Update on the Synthesis of Pyrrolo[6]benzodiazepines. Available from: [Link]
-
PubMed. Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Available from: [Link]
-
ResearchGate. N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. Available from: [Link]
-
Heterocyclic Letters. A convenient and scalable method for preparation of 2,5-dibromopyridine. Available from: [Link]
-
ResearchGate. Efficient β-Lactam Synthesis via 4-exo Atom Transfer Radical Cyclization Using CuBr(tripyridylamine) Complex. Available from: [Link]
- Google Patents. Method for purifying a bromine compound.
-
National Institutes of Health. A Multicomponent Protocol for the Synthesis of Highly Functionalized γ-Lactam Derivatives and Their Applications as Antiproliferative Agents. Available from: [Link]
-
Pakistan Journal of Pharmaceutical Sciences. SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Available from: [Link]
-
RosDok. Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Available from: [Link]
- Google Patents. Process for preparing bromo-substituted quinolines.
-
National Institutes of Health. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Available from: [Link]
- Google Patents. Method of producing 2-amino-3-nitro-5-halogenopyridine.
-
MySkinRecipes. 7-Bromo-1H-pyrrolo[2,3-c]pyridine. Available from: [Link]
- Google Patents. Preparation method of 2-amino-3-bromopyridine.
-
MDPI. Ring Expansion of Vinylaziridines through the Strain-Release Pericyclic Reaction: Recent Developments and Applications. Available from: [Link]
-
National Institutes of Health. Synthesis of Spiropyrrolines via One-Pot Tf2O-Mediated Amide Activation/Formal [3 + 2]-Cycloaddition of α-Formylamino Ketones. Available from: [Link]
-
ResearchGate. Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions. Available from: [Link]
-
PubMed. An Update on the Synthesis of Pyrrolo[6]benzodiazepines. Available from: [Link]
-
PubMed. Synthesis and biological activity of 1H-pyrrolo[3,2-g]isoquinolines as Haspin kinase inhibitors. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine - Google Patents [patents.google.com]
- 3. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. heteroletters.org [heteroletters.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP0913381B1 - Method for purifying a bromine compound - Google Patents [patents.google.com]
Technical Support Center: HPLC Purification of Brominated Heterocyclic Compounds
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) purification of brominated heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with this class of molecules. Brominated heterocycles are pivotal in medicinal chemistry and drug development, but their purification can be complex.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to navigate these complexities, ensuring the integrity and success of your purification workflows.
Part 1: Troubleshooting Guide
This section addresses common issues encountered during the HPLC purification of brominated heterocyclic compounds in a direct question-and-answer format.
Category 1: Peak Shape Problems
Poor peak shape is a common indicator of underlying issues in your chromatographic method. It can compromise resolution and lead to inaccurate quantification.
Q1: Why am I observing severe peak tailing for my brominated heterocyclic compound?
Peak tailing, where the latter half of the peak is broader than the front half, is arguably the most frequent problem, especially with nitrogen-containing heterocycles.[2][3]
Primary Cause: Secondary Interactions with Surface Silanols
The root cause is often the presence of multiple retention mechanisms.[4] While the primary, desired mechanism in reversed-phase HPLC is hydrophobic interaction, secondary ionic interactions can occur between basic analytes (like many nitrogen-containing heterocycles) and residual silanol groups (Si-OH) on the silica-based stationary phase.[2][4] These silanol groups are weakly acidic and can become ionized (Si-O-), creating strong attractive forces with protonated basic compounds, which are then slow to elute, causing a "tail".[3]
Solutions:
-
Adjust Mobile Phase pH: Operating at a lower pH (e.g., 2.5-3.5) using an acid modifier like formic acid or trifluoroacetic acid (TFA) will suppress the ionization of the silanol groups, minimizing these unwanted secondary interactions. This is often the most effective solution for improving the peak shape of basic compounds.[4][5]
-
Use a Highly Deactivated Column: Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups. Using a column with high bonding density and effective end-capping significantly reduces the sites available for secondary interactions.[2]
-
Add a Sacrificial Base: For particularly problematic basic compounds, adding a small concentration of a competing base, such as triethylamine (TEA), to the mobile phase can be effective. The TEA will preferentially interact with the active silanol sites, masking them from your analyte.[5][6]
-
Increase Buffer Concentration: If using a buffer, increasing its concentration (e.g., >20 mM) can help to better control the surface environment of the stationary phase and mask residual silanol effects.[5]
Troubleshooting Workflow for Peak Tailing
Caption: Decision tree for troubleshooting peak tailing.
Q2: My peaks are fronting. What is the cause and how do I fix it?
Peak fronting, where the initial part of the peak is sloped, is the opposite of tailing. It is generally caused by physical rather than chemical issues.
Potential Causes & Solutions:
-
Column Overload: Injecting too much sample can saturate the stationary phase at the column inlet, causing molecules to travel down the column before they can interact, leading to fronting.[2]
-
Poor Sample Solubility: If the sample is not fully dissolved in the injection solvent or if the injection solvent is significantly stronger than the mobile phase, the compound may precipitate at the head of the column.
-
Solution: Ensure the sample is fully dissolved. Whenever possible, dissolve the sample in the initial mobile phase to avoid solvent mismatch effects.
-
-
Column Collapse or Void: A physical depression or void at the head of the column can lead to a distorted flow path and cause peak fronting.
-
Solution: This is often irreversible. The column may need to be replaced. Using a guard column can help protect the analytical column from physical damage.
-
Q3: I am observing split or shouldered peaks. What does this indicate?
Split or shouldered peaks suggest that the sample band is being distorted as it enters or travels through the column.
Potential Causes & Solutions:
-
Partially Blocked Inlet Frit: Particulates from the sample or mobile phase can clog the porous frit at the top of the column, disrupting the flow path.
-
Solution: Disconnect the column and backflush it at a low flow rate.[9] Always filter your samples and mobile phases to prevent this.
-
-
Column Contamination: Strongly retained impurities from previous injections can build up at the column head, creating a secondary, unintended stationary phase.
-
Solution: Develop a robust column washing procedure to be run between analyses or at the end of a sequence.[9]
-
-
Injection Solvent Mismatch: Injecting in a solvent that is much stronger than the mobile phase can cause the sample band to spread unevenly.
-
Solution: As with peak fronting, dissolve the sample in the mobile phase or a weaker solvent.
-
Category 2: Resolution and Selectivity
Achieving baseline separation between your target compound and its impurities is the primary goal of purification.
Q4: How can I improve the separation between my target compound and a closely related impurity?
When two peaks are poorly resolved, the key is to alter the selectivity of the separation, which refers to the differential migration of the two analytes.[10] Small changes in selectivity can have a large impact on resolution.[10]
Strategies to Modify Selectivity:
-
Change the Organic Modifier: Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC, but they offer different selectivities. If you are using acetonitrile, try switching to methanol, or vice-versa. Methanol is a protic solvent and can engage in hydrogen bonding, whereas acetonitrile is aprotic. This difference can alter interactions with your analytes.[11]
-
Select a Different Stationary Phase: The column chemistry has a significant effect on selectivity.[12] If a standard C18 column doesn't provide adequate separation, consider a phase that offers alternative retention mechanisms. For aromatic compounds like many heterocycles, a phenyl-hexyl or pentafluorophenyl (PFP) phase can provide powerful π-π interactions, dramatically altering selectivity.[12]
-
Adjust the Temperature: Operating the column in a temperature-controlled oven improves reproducibility.[7][13] Additionally, changing the temperature can alter the relative retention times of two compounds, sometimes enough to achieve separation. A good starting point is to test temperatures between 30°C and 50°C.
Table 1: Stationary Phase Selection for Brominated Heterocycles
| Stationary Phase | Primary Interaction Mechanisms | Best Suited For |
| C18 (Octadecylsilane) | Hydrophobic interactions | General purpose, good starting point for most non-polar to moderately polar compounds. |
| C8 (Octylsilane) | Hydrophobic interactions (less retentive than C18) | Compounds that are too strongly retained on a C18 phase. |
| Phenyl-Hexyl | Hydrophobic and π-π interactions | Aromatic and unsaturated compounds; offers different selectivity to C18.[12] |
| PFP (Pentafluorophenyl) | Hydrophobic, π-π, dipole-dipole, and shape selectivity | Halogenated compounds, positional isomers, and polar compounds.[12] |
| Polar-Embedded (e.g., Amide) | Hydrophobic and hydrogen bonding capabilities | Improving peak shape for basic compounds and providing alternative selectivity.[12] |
Q5: My compound elutes too quickly (low retention) or too slowly (long run time). How do I adjust its retention time?
Adjusting retention is a matter of changing the overall "strength" of the mobile phase. In reversed-phase HPLC, a stronger mobile phase has a higher percentage of organic solvent.
Solutions:
-
To Decrease Retention Time (Elute Faster): Increase the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This makes the mobile phase more hydrophobic, encouraging the analyte to move from the stationary phase into the mobile phase more quickly.[8]
-
To Increase Retention Time (Elute Slower): Decrease the percentage of the organic solvent. This makes the mobile phase more polar, increasing the affinity of the analyte for the hydrophobic stationary phase.[8]
-
For Complex Mixtures: If your sample contains compounds with a wide range of polarities, an isocratic method (constant mobile phase composition) may not be suitable. A gradient elution , where the percentage of organic solvent is increased over the course of the run, is often preferred to elute both early and late-eluting compounds with good peak shape in a reasonable amount of time.[14]
Category 3: Compound Stability and Recovery
Ensuring your compound is not lost or chemically altered during the purification process is critical.
Q6: I suspect my brominated heterocyclic compound is degrading on the column. What are the signs and how can I prevent it?
Some heterocyclic compounds can be sensitive to pH or interact with the metallic components of the HPLC system and column.
Signs of Degradation:
-
Appearance of new, unexpected peaks in the chromatogram.
-
Poor peak area reproducibility over multiple injections.
-
Loss of total peak area (poor mass balance).
Preventative Measures:
-
pH Control: Ensure the mobile phase pH is within a range where your compound is stable. This may require screening different pH values during method development.
-
Use Bio-inert or PEEK Hardware: If you suspect interaction with metal surfaces (e.g., chelation), consider using HPLC systems and columns with PEEK or other metal-free flow paths.
-
Reduce Temperature: Chemical degradation is often accelerated by heat. Try running the separation at a lower temperature.
-
Minimize Residence Time: Use a shorter column or a higher flow rate to reduce the amount of time the compound spends in the system, provided resolution is maintained.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing an HPLC method for a novel brominated heterocyclic compound?
A systematic approach is crucial. Start with a generic screening gradient on a robust, general-purpose column like a C18. This initial run will tell you the approximate retention of your compound and reveal the complexity of your sample.
Method Development Workflow
Caption: A systematic workflow for HPLC method development.
Q2: How does the position of the bromine atom on the heterocyclic ring affect retention?
The bromine atom is large and electronegative, and its position can significantly influence the molecule's overall dipole moment and hydrophobicity. This leads to differences in retention time. Positional isomers of brominated heterocycles can often be separated on standard C18 columns, but for challenging separations, a PFP (pentafluorophenyl) phase can offer enhanced selectivity due to its unique interactions with halogenated compounds.
Q3: Are there special considerations for sample preparation?
Yes. Always filter your sample through a 0.22 µm or 0.45 µm syringe filter before injection. This prevents particulates from blocking column frits and tubing. Additionally, ensure your sample is completely dissolved in a solvent that is as chromatographically weak as, or weaker than, your initial mobile phase to ensure good peak shape.
Q4: When should I use a gradient elution versus an isocratic method?
-
Isocratic Elution (constant mobile phase): Best for simple mixtures where all compounds of interest elute relatively close to one another. It is often simpler, more robust, and provides better reproducibility.[14]
-
Gradient Elution (changing mobile phase): Necessary for complex samples with components of widely varying polarities. It allows for the elution of strongly retained compounds in a reasonable time without sacrificing the resolution of early-eluting peaks.[14]
Q5: Can I use mass spectrometry (MS) with brominated compounds, and what are the benefits?
Absolutely. HPLC-MS is a powerful tool. Bromine has two stable isotopes, 79Br and 81Br, in an almost 1:1 natural abundance. This creates a characteristic isotopic pattern in the mass spectrum (two peaks of nearly equal height, 2 Da apart) for any bromine-containing ion. This unique signature is extremely useful for quickly identifying which peaks in a complex chromatogram correspond to your brominated target compound or related impurities.[15]
Part 3: Experimental Protocols
Protocol 1: Generic Screening Method for a Novel Brominated Heterocycle
This protocol provides a robust starting point for method development.
-
Column: High-quality, end-capped C18 column (e.g., 150 mm length, 4.6 mm internal diameter, 3.5 or 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile/Water to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm filter.
-
Gradient Program:
-
Time (min) | %B
-
0.0 | 5
-
20.0 | 95
-
25.0 | 95
-
25.1 | 5
-
30.0 | 5
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Detection: UV-Vis detector, monitoring at 254 nm and a wavelength maximum specific to your compound if known.
-
Analysis: Evaluate the retention time of your main peak and the resolution from impurities to decide on the next steps for optimization as outlined in the workflow diagram.
Protocol 2: Systematic Approach to Eliminating Peak Tailing
If your initial screening reveals significant peak tailing for a basic compound:
-
Confirm the Cause: Inject a neutral marker compound (e.g., toluene or uracil). If the neutral marker shows a symmetrical peak while your analyte tails, the issue is chemical (secondary interactions). If both peaks tail, the problem may be physical (e.g., column void, extra-column volume).
-
Step 1: pH Adjustment (Highest Impact): Prepare a new mobile phase A containing 0.1% Trifluoroacetic Acid (TFA) in Water. TFA is a stronger ion-pairing agent than formic acid and can be more effective at improving peak shape. Rerun the analysis.
-
Step 2: Column Change (If pH Adjustment is Insufficient): If tailing persists, switch to a column specifically designed for good peak shape with basic compounds. This could be a modern, high-purity silica column with advanced end-capping, or a column with a polar-embedded group.
-
Step 3: Mobile Phase Additive (Alternative Approach): Revert to the 0.1% Formic Acid mobile phase. Add 0.05% Triethylamine (TEA) to both Mobile Phase A and B. Equilibrate the column thoroughly before injecting. Note: TEA is not MS-friendly.
-
Evaluate and Finalize: Compare the chromatograms from each step. The combination of a low pH mobile phase and a high-quality, deactivated column resolves peak tailing for the vast majority of brominated heterocyclic compounds.
References
- ZirChrom. (n.d.). Advances in Bromine Speciation by HPLC/ICP-MS. ZirChrom.
- Grinevich, O. I., et al. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate.
- Grinevich, O. I., et al. (2025, June 17). Retention Behavior of Nitrogen-Containing Heterocyclic Compounds in Reversed-Phase and Hydrophilic HPLC–MS. ResearchGate.
- Van Bocxlaer, J. F., et al. (n.d.). Use of the bromine isotope ratio in HPLC-ICP-MS and HPLC-ESI-MS analysis of a new drug in development. PubMed.
- ACS Publications. (n.d.). Journal of Chemical Education. ACS Publications.
- Benchchem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Phenomenex.
- Sepuxianyun. (2025, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions.
- NIH. (2019, June 4). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Sigma-Aldrich.
- ResearchGate. (n.d.). Halogenated Heterocycles as Pharmaceuticals. ResearchGate.
- ResearchGate. (2012, August 22). Tailing in HPLC peak. ResearchGate.
- RSC Publishing. (2023, May 9). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC Publishing.
- Phenomenex. (n.d.). Troubleshooting Guide. Phenomenex.
- LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International.
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments. Retrieved from [Link]
- LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC.
- LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
- Merck Millipore. (n.d.). HPLC and UHPLC Column Selection Guide. Merck Millipore.
- ResearchGate. (2016, May 19). Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. ResearchGate.
- (2025, July 25). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent.
- Agilent. (2021, December 16). How Do I Choose? A guide to HPLC column selection. Agilent.
- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
- ResearchGate. (2025, August 10). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. ResearchGate.
- (n.d.). HPLC Troubleshooting Guide.
- Axion Labs. (n.d.). HPLC Peak Tailing. Axion Labs.
- Chromatography Today. (n.d.). Using Different HPLC Column Chemistries To Maximise Selectivity For Method Development. Chromatography Today.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
- 11. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. zirchrom.com [zirchrom.com]
- 15. Use of the bromine isotope ratio in HPLC-ICP-MS and HPLC-ESI-MS analysis of a new drug in development - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Bromo-Pyrrolopyridinone Derivatives in Aqueous Solutions
Welcome to the technical support center for bromo-pyrrolopyridinone derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the handling and stability of these compounds in aqueous solutions. Here, we provide in-depth answers to frequently asked questions and detailed troubleshooting protocols to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Precipitation of the Bromo-Pyrrolopyridinone Derivative in Aqueous Buffer
Question: I dissolved my bromo-pyrrolopyridinone derivative in an aqueous buffer, but it precipitated out of solution over time. What is causing this and how can I prevent it?
Answer:
Precipitation of bromo-pyrrolopyridinone derivatives in aqueous solutions is a common issue that can arise from several factors, primarily related to solubility limits and pH effects.
-
Intrinsic Low Aqueous Solubility: The bromo-pyrrolopyridinone core is largely hydrophobic. While initial dissolution may be achieved, especially with the aid of organic co-solvents like DMSO, the compound can crash out as it equilibrates in a predominantly aqueous environment.
-
pH-Dependent Solubility: The pyrrolopyridinone scaffold contains nitrogen atoms that can be protonated or deprotonated depending on the pH of the solution. Changes in pH can alter the charge state of the molecule, significantly impacting its solubility. If the buffer pH is close to the compound's isoelectric point, its solubility will be at a minimum.
-
Common Ion Effect: If your buffer contains ions that can form a low-solubility salt with your compound, this can also lead to precipitation.
Troubleshooting Protocol:
-
Initial Stock Solution Preparation: Prepare a high-concentration stock solution in an appropriate organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. Ensure the compound is fully dissolved before making further dilutions.
-
Working Solution Preparation:
-
When preparing your aqueous working solution, add the organic stock solution to the aqueous buffer dropwise while vortexing or stirring. This helps to avoid localized high concentrations that can lead to immediate precipitation.
-
The final concentration of the organic co-solvent should be kept to a minimum, ideally not exceeding 1% v/v, to avoid artifacts in biological assays.[1]
-
-
pH Optimization:
-
Determine the pKa of your specific derivative if possible.
-
Empirically test the solubility of your compound in a range of buffers with different pH values to identify the optimal pH for solubility.
-
-
Solubility Enhancement:
-
Consider the use of solubility-enhancing excipients, such as cyclodextrins, if compatible with your experimental system.
-
Issue 2: Suspected Degradation of the Compound in Solution
Question: I am concerned that my bromo-pyrrolopyridinone derivative is degrading in my aqueous stock solution. What are the likely degradation pathways and how can I assess its stability?
Answer:
Bromo-pyrrolopyridinone derivatives are susceptible to degradation in aqueous solutions, primarily through hydrolysis, oxidation, and photodegradation. Understanding these pathways is crucial for maintaining the integrity of your compound.
-
Hydrolytic Degradation: The lactam (amide) bond within the pyrrolopyridinone ring system is susceptible to hydrolysis, especially under acidic or alkaline conditions. This leads to the opening of the ring and the formation of inactive degradation products. Studies on similar pyrrolo[3,4-c]pyridine-1,3-dione derivatives have shown extreme instability in alkaline mediums and lability in acidic mediums.[2] The primary degradation pathway often involves the breaking of the pyrrolo[3,4-c]pyridine-1,3-dione ring.[2]
-
Oxidative Degradation: The presence of oxidizing agents, including dissolved oxygen in the aqueous media, can lead to the degradation of the molecule. The electron-rich heterocyclic system can be a target for oxidation. Forced degradation studies often employ hydrogen peroxide to simulate oxidative stress.[2]
-
Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions, leading to the formation of degradation products. Pyrrolopyridine derivatives have been shown to be photolabile.[2]
Visualizing Degradation Pathways:
Caption: Potential degradation pathways for bromo-pyrrolopyridinone derivatives in aqueous solutions.
Experimental Protocol for Stability Assessment:
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for assessing the degradation of your compound.
-
Method Development:
-
Develop a reverse-phase HPLC (RP-HPLC) method capable of separating the parent compound from its potential degradation products. A C18 column is often a good starting point.[3]
-
Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths.
-
-
Forced Degradation Study:
-
To confirm that your HPLC method is stability-indicating, perform a forced degradation study as recommended by ICH guidelines.[4]
-
Expose your compound to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).
-
Base Hydrolysis: 0.1 M NaOH at room temperature.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 80 °C).
-
Photodegradation: Expose a solution to UV light.
-
-
-
Analysis:
-
Analyze the stressed samples by your developed HPLC method.
-
The appearance of new peaks alongside a decrease in the peak area of the parent compound indicates degradation.
-
Peak purity analysis using the PDA detector can confirm that the parent peak is not co-eluting with any degradation products.
-
Issue 3: Inconsistent Results in Biological Assays
Question: I am observing variability in the results of my biological assays using a bromo-pyrrolopyridinone derivative. Could this be related to compound stability?
Answer:
Yes, inconsistent results in biological assays are a classic sign of compound instability. If the compound degrades over the course of the experiment, its effective concentration will decrease, leading to poor reproducibility.
Key Considerations and Troubleshooting:
-
Timing of Solution Preparation: Prepare fresh aqueous working solutions from a frozen organic stock solution immediately before each experiment. Avoid using aqueous solutions that have been stored for extended periods, even at 4 °C.
-
Assay Conditions: Be mindful of the pH and temperature of your assay buffer and the duration of the experiment. If your compound is unstable under the assay conditions, you may observe a time-dependent loss of activity.
-
Light Exposure: Protect your compound and solutions from light at all times by using amber vials and covering plates with foil.
Workflow for Ensuring Compound Integrity in Assays:
Caption: Recommended workflow to ensure the stability and integrity of bromo-pyrrolopyridinone derivatives during biological assays.
Summary of Stability and Handling Recommendations
| Parameter | Recommendation | Rationale |
| Storage of Solid Compound | Store at -20°C or -80°C in a desiccator, protected from light. | To minimize thermal degradation and hydrolysis from atmospheric moisture. |
| Stock Solution Solvent | Anhydrous DMSO or ethanol. | High solubility and stability in these solvents. |
| Stock Solution Storage | Store in small, single-use aliquots at -80°C. | To prevent multiple freeze-thaw cycles and minimize exposure to water and air. |
| Aqueous Solution Preparation | Prepare fresh for each experiment by diluting the stock solution into the aqueous buffer. | Aqueous solutions are prone to hydrolysis and are less stable. |
| pH of Aqueous Solutions | Neutral pH is generally preferred.[2] Avoid strongly acidic or alkaline conditions. | The pyrrolopyridinone ring is susceptible to acid- and base-catalyzed hydrolysis. |
| Light Exposure | Minimize exposure to light at all stages of handling and experimentation. | To prevent photodegradation. |
By adhering to these guidelines and employing the troubleshooting protocols, you can significantly enhance the stability of your bromo-pyrrolopyridinone derivatives and ensure the reliability and reproducibility of your experimental data.
References
-
Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International. [Link]
-
Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Beilstein Journal of Organic Chemistry. [Link]
-
Troubleshooting guide. National Center for Biotechnology Information. [Link]
-
Forced degradation study. ResearchGate. [Link]
-
Forced Degradation – A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Troubleshooting: The Workup. University of Rochester Department of Chemistry. [Link]
-
Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. Veeprho. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]
-
Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Journal of Hazardous Materials. [Link]
-
Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. PLOS ONE. [Link]
Sources
- 1. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 2. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating SEM-Deprotection in Azaindole Synthesis
Welcome to the technical support center for troubleshooting the deprotection of the 2-(trimethylsilyl)ethoxymethyl (SEM) group in azaindole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this common yet sometimes problematic transformation. Here, we delve into the nuances of SEM-deprotection, offering not just protocols but also the underlying chemical rationale to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address the most common issues encountered during the SEM-deprotection of azaindoles in a question-and-answer format.
Q1: My SEM-deprotection is sluggish and fails to go to completion. What should I do?
Incomplete deprotection is a frequent hurdle, often stemming from the increased stability of the N-SEM group on the electron-deficient azaindole ring system compared to O-SEM ethers.
Underlying Cause: The nitrogen lone pair of the azaindole is involved in the aromatic system, making it less basic and the N-SEM bond more robust. This is in contrast to the more labile O-SEM ethers. N-SEM deprotection is frequently more problematic than its oxygen counterpart[1].
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete SEM-deprotection.
Actionable Steps:
-
Increase Temperature: For fluoride-mediated deprotections with reagents like tetrabutylammonium fluoride (TBAF), increasing the temperature to 45-80 °C can significantly accelerate the reaction[2].
-
Extend Reaction Time: Monitor your reaction by TLC or LCMS. Some N-SEM deprotections may require prolonged reaction times, even up to 24 hours.
-
Verify Reagent Quality: TBAF solutions are hygroscopic and can lose activity if they have absorbed water. Using a fresh bottle or a well-stored solution of anhydrous TBAF is crucial.
-
Switch Deprotection Method: If fluoride-based methods are ineffective, switching to an acidic or Lewis acid-mediated approach is a logical next step.
Q2: I'm observing a significant, unexpected side product, especially with acidic deprotection. What is it and how can I avoid it?
A major challenge in the deprotection of SEM-protected azaindoles is the generation of formaldehyde as a byproduct, which can lead to unwanted side reactions with the electron-rich azaindole nucleus.
The Culprit: Formaldehyde-Mediated Cyclization
Under acidic conditions, such as with trifluoroacetic acid (TFA), the liberated formaldehyde can undergo an intramolecular electrophilic aromatic substitution with the azaindole and another proximal aromatic ring, leading to the formation of a tricyclic eight-membered ring[3].
Caption: Formation of a tricyclic side product from formaldehyde.
Prevention Strategies:
-
Switch to a Milder Deprotection Method: Fluoride-based methods (TBAF) or Lewis acid conditions (MgBr₂) are generally less prone to promoting this type of side reaction.
-
Employ a Formaldehyde Scavenger: The addition of a nucleophilic scavenger can intercept the formaldehyde before it reacts with your product.
-
Thiophenols: These are effective scavengers. Adding 1.2-1.5 equivalents of thiophenol to the reaction mixture can be beneficial.
-
N,N'-Dimethylethylenediamine: This diamine can also be used to trap formaldehyde.
-
-
Optimize the Two-Step Acid/Base Protocol: The deprotection with TFA is often a two-step process. The initial acidic treatment forms an intermediate, and a subsequent basic workup liberates the free amine and formaldehyde. Minimizing the time the deprotected, acid-activated azaindole is in the presence of formaldehyde is key. Prolonged reaction times in the acidic phase can favor side product formation[3].
Q3: My azaindole is highly functionalized and sensitive to harsh conditions. What is the mildest way to remove the SEM group?
For substrates laden with sensitive functional groups (e.g., other silyl ethers, esters, etc.), a mild and selective deprotection method is paramount.
The Method of Choice: Magnesium Bromide
Magnesium bromide (MgBr₂) in a mixed solvent system like diethyl ether/nitromethane offers a very mild and selective method for SEM deprotection[4][5][6][7].
Key Advantages:
-
Orthogonality: It is often possible to selectively cleave an SEM group in the presence of other silyl ethers like TBS and TIPS[1][4].
-
Mild Conditions: The reaction typically proceeds at room temperature, preserving sensitive functionalities.
Considerations:
-
The reaction can sometimes be slower than more aggressive methods.
-
The solvent system can be critical to success; the use of nitromethane often improves the reaction outcome[4].
Comparison of Common SEM-Deprotection Methods for Azaindoles
| Method | Reagents & Conditions | Pros | Cons | Best Suited For |
| Fluoride-Mediated | TBAF in THF or DMF, RT to 80°C | Mild, orthogonal to many acid-labile groups. | Can be slow for N-SEM groups; requires anhydrous conditions; potential for side reactions if other silyl groups are present. | Substrates sensitive to acid but tolerant of fluoride ions. |
| Acid-Mediated | TFA in DCM, followed by aqueous base. | Often effective for robust substrates. | Harsh acidic conditions; high risk of formaldehyde-mediated side reactions with the azaindole core[3]. | Simple, robust azaindole systems without acid-sensitive functionalities. |
| Lewis Acid-Mediated | MgBr₂ in Et₂O/MeNO₂, RT. | Very mild and selective; compatible with other silyl ethers (TBS, TIPS)[1][4]. | Can be slower than other methods; solvent-dependent efficacy. | Highly functionalized, sensitive substrates where other methods have failed or are likely to cause degradation. |
| Lewis Acid-Mediated | SnCl₄ in CH₂Cl₂, 0°C to RT. | Has shown high yields for N-SEM deprotection on complex, sensitive heterocycles like nucleosides[1][8]. | Strong Lewis acid that may not be compatible with all functional groups. | Complex and sensitive azaindole derivatives, particularly those resembling nucleosides. |
Detailed Experimental Protocols
Protocol 1: SEM-Deprotection using Tetrabutylammonium Fluoride (TBAF)
This protocol is a general starting point and may require optimization for your specific substrate.
-
Dissolve the N-SEM protected azaindole (1.0 equiv) in anhydrous THF or DMF (0.1 M).
-
Add a 1.0 M solution of TBAF in THF (3.0 equiv).
-
Stir the reaction at room temperature and monitor by TLC or LCMS. If the reaction is sluggish, gradually increase the temperature to 45-80°C.
-
Upon completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3x).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography.
Protocol 2: Two-Step SEM-Deprotection using Trifluoroacetic Acid (TFA)
This protocol is adapted from a procedure used for a 7-azaindole derivative and should be used with caution due to the potential for side product formation[3].
-
Dissolve the N-SEM protected azaindole (1.0 equiv) in anhydrous dichloromethane (DCM) (0.03 M).
-
Under an inert atmosphere (N₂ or Ar), add TFA (approximately 20-30% by volume) dropwise at room temperature.
-
Stir the reaction at room temperature for 6-18 hours, monitoring closely for the consumption of starting material and the formation of side products. Note: Shorter reaction times are generally preferred to minimize side reactions.
-
Remove the solvent and excess TFA in vacuo.
-
Dissolve the crude residue in THF and add a saturated aqueous solution of NaHCO₃ dropwise.
-
Stir the biphasic mixture vigorously at room temperature for at least one hour to complete the deprotection and neutralize the acid.
-
Separate the layers and extract the aqueous phase with an organic solvent (e.g., EtOAc, 3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: Mild SEM-Deprotection using Magnesium Bromide (MgBr₂)
This protocol is based on a very mild method for deprotecting SEM ethers and is ideal for sensitive substrates[4].
-
To a flame-dried flask under an inert atmosphere, add anhydrous magnesium bromide (5-10 equiv).
-
Add anhydrous diethyl ether (Et₂O) to dissolve the MgBr₂.
-
Add nitromethane (MeNO₂) (approximately 2 equiv relative to MgBr₂).
-
Add a solution of the N-SEM protected azaindole (1.0 equiv) in anhydrous Et₂O.
-
Stir the reaction at room temperature, monitoring by TLC or LCMS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Mechanistic Insights
A clear understanding of the deprotection mechanisms is vital for effective troubleshooting.
Fluoride-Mediated Deprotection
The high affinity of fluoride for silicon drives this reaction. The fluoride anion attacks the silicon atom, forming a pentavalent intermediate which then undergoes a β-elimination to release the deprotected azaindole, ethylene, formaldehyde, and trimethylsilyl fluoride.
Caption: Fluoride-mediated SEM-deprotection mechanism.
Acid-Catalyzed Deprotection
Under acidic conditions, the ether oxygen of the SEM group is protonated. This is followed by the departure of the trimethylsilylethoxy group and subsequent breakdown to release the deprotected azaindole and formaldehyde.
Caption: Acid-catalyzed SEM-deprotection mechanism.
Concluding Remarks
The deprotection of the SEM group in azaindole synthesis, while seemingly straightforward, requires careful consideration of the substrate's electronic properties and functional group tolerance. By understanding the common pitfalls and armed with a suite of troubleshooting strategies and alternative protocols, researchers can navigate these challenges effectively. When in doubt, starting with milder conditions, such as the MgBr₂ protocol, is often a prudent approach for complex and valuable substrates.
References
- BenchChem. (2025). Technical Support Center: Removal of Protecting Groups in Indole Synthesis. BenchChem.
-
Various Authors. (2012). What's the best way to protect the NH group in Heterocyclic Compounds? ResearchGate. [Link]
- BenchChem. (2025).
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Vakalopoulos, A., & Hoffmann, H. M. R. (2000). Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. Organic Letters, 2(10), 1447–1450. [Link]
- Guillaumet, G. (2008). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
-
Chandra, T., Broderick, W. E., & Broderick, J. B. (2010). AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. Nucleosides, Nucleotides and Nucleic Acids, 29(2), 132-143. [Link]
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Baudoin, O. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. PMC. [Link]
- Leonardi, F., & Gribble, G. W. (2026). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion.
- Avendaño, C., & Menéndez, J. C. (2005). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Arkivoc.
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Dong, G., et al. (2010). An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. NIH Public Access. [Link]
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Vakalopoulos, A., & Hoffmann, H. M. R. (2000). Novel deprotection of SEM ethers: A very mild and selective method using magnesium bromide. PubMed. [Link]
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Common Organic Chemistry. (n.d.). SEM Deprotection - TBAF. [Link]
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Vakalopoulos, A., & Hoffmann, H. M. R. (2000). Novel deprotection of SEM ethers: A very mild and selective method using magnesium bromide. Semantic Scholar. [Link]
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Wikipedia. (n.d.). N,N'-Dimethylethylenediamine. [Link]
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Merugu, S. R., Selmer-Olsen, S., Kaada, C. J., Sundby, E., & Hoff, B. H. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(19), 4743. [Link]
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Vakalopoulos, A., & Hoffmann, H. M. R. (2000). Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. ResearchGate. [Link]
- Various Authors. (n.d.). Formaldehyde scavenger, preparation method and application thereof.
- Various Authors. (n.d.). Water-soluble blends of active methylene compounds and polyhydric alcohols as formaldehyde scavengers.
-
Common Organic Chemistry. (n.d.). SEM Deprotection - TFA. [Link]
-
Various Authors. (2019). Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. ResearchGate. [Link]
- Various Authors. (2012). Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents.
-
Zhao, F., et al. (2025). Method Simplifies Deprotection and Modification of N-Heterocycles. ChemistryViews. [Link]
-
Total Synthesis. (n.d.). SEM Protecting Group: SEM Protection & Deprotection Mechanism. [Link]
- Various Authors. (n.d.). Preparation of a thiophenol/formaldehyde resin; its structure and the mechanism of its pyrolysis.
- Various Authors. (2023). Effects of formaldehyde scavenger on mechanical, physical, and emission tests in multi-layer pressed chipboard production.
- Various Authors. (2014). Thermal Degradation Studies of Terpolymer Derived from 2-Aminothiophenol, Hexamethylenediamine, and Formaldehyde.
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Validation & Comparative
7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one vs other kinase inhibitors
An In-Depth Comparative Guide to Pyrrolo[3,2-c]pyridine-Based Kinase Inhibitors
Abstract
Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] The development of small molecule inhibitors that target specific kinases has revolutionized therapeutic strategies. This guide provides a comprehensive comparison of kinase inhibitors based on the 7-azaindole scaffold, with a specific focus on the promising 1H-pyrrolo[3,2-c]pyridin-2(3H)-one framework. While direct, extensive experimental data for the 7-Bromo substituted variant is emerging, we will use a closely related and well-characterized derivative, Compound 1r , a potent FMS kinase inhibitor, as our primary exemplar to dissect its performance against other established inhibitors.[3] This analysis is supported by detailed, field-proven experimental protocols for in vitro kinase assays, cell viability assessment, and in-cell target engagement, providing researchers with the necessary tools to validate and compare kinase inhibitor candidates.
Introduction: The Central Role of Kinase Inhibition
The human kinome comprises over 500 protein kinases that act as molecular switches, catalyzing the transfer of a phosphate group from ATP to a substrate protein.[4] This process, phosphorylation, governs a vast array of cellular functions, including proliferation, differentiation, metabolism, and apoptosis. In cancer, aberrant kinase activity—driven by mutations, gene amplification, or chromosomal translocations—leads to uncontrolled signaling pathways that promote tumor growth and survival.[2]
Kinase inhibitors function primarily by competing with ATP for the binding pocket in the enzyme's active site, thereby blocking the phosphorylation event and shutting down the oncogenic signaling cascade.[4] The success of this drug class is exemplified by groundbreaking therapies like Imatinib, which transformed the treatment of chronic myeloid leukemia (CML).[2] The ongoing challenge lies in developing inhibitors with high potency and selectivity to maximize therapeutic efficacy while minimizing off-target effects.
The Target Spotlight: FMS Kinase (CSF-1R) in the Tumor Microenvironment
Colony-stimulating factor-1 receptor (CSF-1R), also known as FMS kinase, is a receptor tyrosine kinase that plays a critical role in the survival, proliferation, and differentiation of monocytes and macrophages.[3] In the context of cancer, the FMS signaling pathway is frequently hijacked by tumors to recruit and polarize tumor-associated macrophages (TAMs). These TAMs contribute to an immunosuppressive tumor microenvironment, promoting angiogenesis, metastasis, and resistance to therapy. Therefore, inhibiting FMS kinase is a compelling strategy to remodel the tumor microenvironment and enhance anti-tumor immunity.[3]
Caption: The FMS/CSF-1R signaling pathway, a key target in cancer immunotherapy.
A Promising Scaffold: 7-Azaindole (Pyrrolo[3,2-c]pyridine)
The 7-azaindole core is a versatile heterocyclic scaffold found in numerous biologically active compounds.[5] Its structure, which mimics a purine base, makes it an excellent starting point for designing kinase inhibitors.[6] The pyrrolo[3,2-c]pyridine class, in particular, has yielded potent inhibitors of FMS kinase.
A recent study highlighted a series of these derivatives, with Compound 1r emerging as a highly potent FMS inhibitor.[3] This compound serves as our reference for the potential of the broader class, including the titular 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one. The bromine substitution on the pyrrole ring is a common medicinal chemistry strategy to enhance binding affinity or modulate metabolic stability.
Comparative Analysis: Potency and Selectivity
An inhibitor's value is defined not only by its potency against the intended target but also by its selectivity across the kinome. High selectivity minimizes the risk of off-target toxicities. We compare our lead compound from the pyrrolo[3,2-c]pyridine series (Compound 1r) with Pexidartinib (a known FMS inhibitor) and Sunitinib (a multi-targeted tyrosine kinase inhibitor).
| Compound | Primary Target(s) | FMS (CSF-1R) IC₅₀ | Other Key Targets IC₅₀ | Selectivity Profile |
| Compound 1r | FMS | 30 nM [3] | Data indicates high selectivity against a panel of 40 kinases[3] | Highly Selective |
| Pexidartinib | FMS, KIT, FLT3 | 38 nM | KIT: 20 nM, FLT3: 112 nM | Selective, with activity against related kinases |
| Sunitinib | VEGFRs, PDGFRs, KIT, FMS | 70 nM | VEGFR2: 9 nM, PDGFRβ: 2 nM, KIT: 1 nM | Multi-targeted (Low Selectivity) |
Note: IC₅₀ values are compiled from various sources for comparative purposes. Direct head-to-head studies may yield slightly different values.
This data illustrates that the pyrrolo[3,2-c]pyridine scaffold can produce inhibitors (like Compound 1r) with potency comparable to approved drugs but with potentially superior selectivity, which is a highly desirable characteristic in drug development.[3]
Experimental Validation: A Methodological Guide
Generating reliable and comparable data is the bedrock of drug discovery.[7] Here, we provide validated, step-by-step protocols for the essential assays required to characterize a novel kinase inhibitor.
In Vitro Biochemical Assay: Measuring Direct Kinase Inhibition
The first step is to determine if the compound directly inhibits the target kinase's enzymatic activity.[4] The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced in a kinase reaction, which is a direct indicator of kinase activity.[8]
Caption: Workflow for the ADP-Glo™ in vitro kinase inhibition assay.
Protocol: ADP-Glo™ Kinase Assay
-
Causality Statement: This protocol is designed to determine the concentration at which an inhibitor reduces kinase activity by 50% (IC₅₀). Using ATP at its Michaelis-Menten constant (Kₘ) concentration is critical for ensuring that the IC₅₀ values are comparable across different studies and are not skewed by varying ATP levels.[7]
-
Enzyme and Substrate Preparation:
-
Reconstitute recombinant human FMS kinase and a suitable substrate (e.g., a generic tyrosine kinase peptide) in kinase assay buffer.
-
Rationale: Using purified components ensures that the measured activity is solely from the target of interest.
-
-
Inhibitor Dilution:
-
Prepare a serial dilution of the test compound (e.g., 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one) in the assay buffer, typically starting from 10 µM down to the low nanomolar range. Include a DMSO-only vehicle control.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the kinase solution to wells containing 5 µL of the serially diluted inhibitor.
-
Pre-incubate for 20 minutes at room temperature to allow the inhibitor to bind to the kinase.[9]
-
Initiate the reaction by adding 10 µL of a solution containing the peptide substrate and ATP (at the predetermined Kₘ for FMS kinase).
-
Incubate for 60 minutes at 30°C. The reaction time should be within the linear range of the enzyme kinetics.[7]
-
-
Signal Generation:
-
Stop the kinase reaction and deplete the remaining ATP by adding 20 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 40 µL of the Kinase Detection Reagent. This converts the ADP generated by the kinase into a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition:
-
Read the luminescence on a plate reader. The signal intensity is directly proportional to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Cell-Based Assay: Assessing Anti-Proliferative Effects
An effective inhibitor must not only hit its target but also exert a biological effect, such as halting cancer cell proliferation. The MTT assay is a colorimetric method for assessing cell viability.[10]
Protocol: MTT Cell Viability Assay
-
Causality Statement: This assay measures the metabolic activity of living cells, which serves as a proxy for cell viability and proliferation. A reduction in the MTT signal indicates that the inhibitor is inducing cytotoxicity or cytostasis in the cancer cell line.
-
Cell Seeding:
-
Seed cancer cells known to overexpress FMS kinase (e.g., certain breast or ovarian cancer lines) into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the kinase inhibitor in the cell culture medium.
-
Replace the existing medium with 100 µL of the medium containing the inhibitor dilutions. Include a vehicle-only control.[10]
-
-
Incubation:
-
Incubate the plate for 72 hours to allow for a multi-day assessment of the inhibitor's effect on cell proliferation.[10]
-
-
MTT Addition:
-
Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Rationale: Living cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).[10]
-
Target Engagement Assay: Confirming In-Cell Activity
To confirm that the observed anti-proliferative effect is due to the inhibition of the intended target, it is essential to measure the phosphorylation status of the target kinase within the cell. Western blotting is the gold-standard technique for this purpose.[11]
Caption: Workflow for Western Blot analysis of target kinase phosphorylation.
Protocol: Western Blot for Phospho-FMS
-
Causality Statement: This protocol directly visualizes the inhibitor's mechanism of action. A dose-dependent decrease in the phospho-FMS signal, when normalized to the total FMS protein level, provides definitive evidence of target engagement.
-
Cell Treatment and Lysis:
-
Culture cells as in the MTT assay. Stimulate the FMS pathway with its ligand, CSF-1, in the presence of varying concentrations of the inhibitor.
-
Lyse the cells in RIPA buffer supplemented with phosphatase and protease inhibitors.
-
Rationale: Phosphatase inhibitors are absolutely critical to preserve the phosphorylation state of the proteins after cell lysis.[11]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in TBST.
-
Rationale: BSA is preferred over milk for phospho-protein detection as milk contains phosphoproteins that can increase background noise.[11]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated FMS (e.g., anti-p-FMS Tyr723).
-
-
Detection:
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.
-
-
Stripping and Reprobing:
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total FMS.
-
Quantify the band intensities. A successful inhibitor will show a decrease in the p-FMS/Total FMS ratio with increasing concentration.
-
Conclusion and Future Directions
The pyrrolo[3,2-c]pyridine scaffold represents a highly promising framework for the development of next-generation kinase inhibitors. As demonstrated by compounds like Compound 1r , this chemical class can yield molecules with exceptional potency and selectivity for high-value oncology targets such as FMS kinase.[3] The addition of moieties like the 7-bromo group on the pyrrole ring offers a clear path for medicinal chemists to further optimize lead compounds for improved efficacy and pharmacokinetic properties.
The experimental protocols detailed in this guide provide a rigorous and validated framework for researchers to characterize such novel inhibitors. By systematically evaluating biochemical potency, cellular activity, and on-target engagement, drug development professionals can confidently identify and advance the most promising candidates toward clinical development.
References
- Kinase assays | BMG LABTECH. (2020). BMG LABTECH.
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PubMed Central.
- Kinase Assay Kit. Sigma-Aldrich.
- Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (2025).
- Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
- Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. (2025). MDPI.
- A Comparative Guide to Kinase Inhibitors in Oncology Research. Benchchem.
- This protocol is intended for immunoprecipitation of native proteins for analysis by western immunoblot or kinase activity. Cell Signaling Technology.
- Western blot for phosphoryl
- 6-Bromo-1H-pyrrolo[3,2-c]pyridine. MySkinRecipes.
- How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs.
- Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online.
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). PubMed Central.
- A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innov
Sources
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- 2. labiotech.eu [labiotech.eu]
- 3. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
A Researcher's Guide to the Preclinical Validation of 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one in Cancer Cell Lines
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the preclinical validation of 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one, a novel small molecule with potential anticancer properties. While direct extensive studies on this specific compound are emerging, the 1H-pyrrolo[3,2-c]pyridine scaffold has shown promise in targeting various cancer-related pathways. Derivatives of this core structure have been investigated for activities including tubulin polymerization inhibition and FMS kinase inhibition[1][2]. This guide, therefore, outlines a robust, self-validating experimental workflow to rigorously assess the anticancer activity of 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one, compare its performance against established alternatives, and generate reliable data for further development.
I. Introduction: The Rationale for Investigating 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one
The 1H-pyrrolo[3,2-c]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of compounds with diverse biological activities. Recent studies have highlighted the potential of derivatives of this scaffold as potent anticancer agents. For instance, certain 1H-pyrrolo[3,2-c]pyridine derivatives have been shown to act as colchicine-binding site inhibitors, disrupting microtubule dynamics, a clinically validated anticancer mechanism[1]. Others have demonstrated inhibitory activity against FMS kinase, a receptor tyrosine kinase implicated in the proliferation and survival of various cancer cells, including ovarian, prostate, and breast cancers[2].
The introduction of a bromine atom at the 7th position of the 1H-pyrrolo[3,2-c]pyridin-2(3H)-one core in "7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one" is a strategic chemical modification. Halogenation can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including membrane permeability, metabolic stability, and target binding affinity. Therefore, a systematic validation of this novel compound is warranted to determine its specific anticancer activities and potential therapeutic applications.
This guide will walk you through a three-phase experimental approach:
-
Initial Screening and Viability Assessment: To determine the cytotoxic potential of the compound across a panel of relevant cancer cell lines.
-
Mechanism of Action Elucidation: To investigate the cellular processes affected by the compound, such as apoptosis and cell cycle progression.
-
Target Engagement and Specificity: To identify the molecular target(s) of the compound and assess its selectivity.
II. Phase 1: Initial Screening and Viability Assessment
The primary objective of this phase is to quantify the cytotoxic and antiproliferative effects of 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one. A panel of cancer cell lines should be selected based on the known activities of related 1H-pyrrolo[3,2-c]pyridine derivatives.
Recommended Cell Line Panel:
-
Breast Cancer: MCF-7 (estrogen receptor-positive), MDA-MB-231 (triple-negative)
-
Ovarian Cancer: A2780
-
Prostate Cancer: PC-3
-
Melanoma: A375[3]
-
Non-cancerous control: NIH3T3 (fibroblasts)[3]
Comparative Compounds:
To benchmark the activity of 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one, it is essential to include established anticancer agents in the same experimental runs.
-
Combretastatin A-4: A potent tubulin polymerization inhibitor.
-
Pexidartinib (PLX3397): An FMS kinase inhibitor.
-
Doxorubicin: A standard chemotherapeutic agent with a well-characterized mechanism of action.
Experimental Protocol: Cell Viability Assay (MTT Assay)
This protocol is adapted from standard methodologies for assessing cell viability in response to small molecule inhibitors[4].
-
Cell Seeding: Plate cancer cell lines in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one and the comparative compounds (e.g., from 0.01 µM to 100 µM). Add the compounds to the respective wells and incubate for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) for each compound in each cell line.
Illustrative Data Presentation
The following table presents hypothetical IC50 values for illustrative purposes.
| Compound | MCF-7 (IC50, µM) | MDA-MB-231 (IC50, µM) | A2780 (IC50, µM) | PC-3 (IC50, µM) | A375 (IC50, µM) | NIH3T3 (IC50, µM) |
| 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one | 2.5 | 5.1 | 1.8 | 3.2 | 0.9 | >50 |
| Combretastatin A-4 | 0.01 | 0.05 | 0.02 | 0.03 | 0.008 | 1.2 |
| Pexidartinib | 15.2 | 8.7 | 5.4 | 12.1 | 25.6 | >50 |
| Doxorubicin | 0.8 | 1.2 | 0.5 | 1.5 | 0.6 | 5.8 |
Interpretation of Hypothetical Results:
In this illustrative dataset, 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one shows potent activity against the A375 melanoma cell line and moderate activity against other cancer cell lines, with high selectivity over the non-cancerous NIH3T3 cells. Its potency is less than that of Combretastatin A-4 and Doxorubicin but significantly better than Pexidartinib in most cell lines.
III. Phase 2: Mechanism of Action Elucidation
Once the cytotoxic potential is established, the next logical step is to investigate how 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one induces cell death. The following assays will help to elucidate the underlying mechanism of action.
Experimental Protocol: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat the most sensitive cancer cell line (e.g., A375 from the hypothetical data) with 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one at its IC50 and 2x IC50 concentrations for 24 and 48 hours.
-
Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Experimental Protocol: Cell Cycle Analysis
This assay determines the effect of the compound on cell cycle progression.
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Cell Fixation and Staining: Harvest the cells, fix them in 70% ethanol, and stain with a solution containing PI and RNase.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Interpretation: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A significant increase in the G2/M phase population could suggest an effect on microtubule dynamics, consistent with the activity of some 1H-pyrrolo[3,2-c]pyridine derivatives[1].
Visualizing the Experimental Workflow
Caption: Experimental workflow for the validation of 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one.
IV. Phase 3: Target Engagement and Specificity
The final phase aims to identify the direct molecular target(s) of 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one. Based on the literature for the scaffold and the results from Phase 2, a hypothetical target can be investigated.
Hypothetical Signaling Pathway: Disruption of Microtubule Dynamics
If cell cycle analysis indicates a G2/M arrest, it would be logical to investigate the effect of the compound on tubulin polymerization.
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A Comparative Guide to Pyrrolo[3,2-c]pyridinone Derivatives: From Synthesis to Biological Activity
The pyrrolo[3,2-c]pyridinone scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides a comparative analysis of various pyrrolo[3,2-c]pyridinone derivatives, offering insights into their synthesis, structure-activity relationships (SAR), and performance in preclinical studies. We will delve into specific examples of these derivatives as potent inhibitors of FMS kinase and tubulin polymerization, providing researchers, scientists, and drug development professionals with a comprehensive resource to inform their own discovery efforts.
The Pyrrolo[3,2-c]pyridinone Core: A Versatile Scaffold
The fusion of a pyrrole and a pyridine ring to form the pyrrolopyridine nucleus results in six possible isomers, each with distinct electronic and steric properties that can be exploited for drug design.[1][2] The pyrrolo[3,2-c]pyridine isomer, in particular, has garnered significant attention due to its presence in various biologically active molecules, including kinase inhibitors and anti-proliferative agents.[3][4] The inherent structural features of this scaffold provide a rigid framework that allows for the precise orientation of substituents to interact with biological targets.
Comparative Analysis of Pyrrolo[3,2-c]pyridinone Derivatives
This section will compare two distinct classes of pyrrolo[3,2-c]pyridinone derivatives that have been developed as potential therapeutics: FMS kinase inhibitors and colchicine-binding site inhibitors.
Pyrrolo[3,2-c]pyridine Derivatives as FMS Kinase Inhibitors
FMS kinase, also known as colony-stimulating factor 1 receptor (CSF-1R), is a key regulator of macrophage development and function. Its dysregulation is implicated in various inflammatory diseases and cancers, making it an attractive therapeutic target. A series of diarylamides and diarylureas possessing the pyrrolo[3,2-c]pyridine scaffold have been investigated as FMS kinase inhibitors.[3]
A study comparing eighteen pyrrolo[3,2-c]pyridine derivatives revealed key structural features that govern their FMS kinase inhibitory activity.[3] The general structure of the studied compounds involved a central pyrrolo[3,2-c]pyridine core with substitutions at the N1 and C4 positions.
Key findings from the SAR studies include:
-
Substitution on the N1-phenyl ring: Para-disubstituted compounds on the phenyl ring attached to the N1 atom of the pyrrolopyridine nucleus were generally more potent than their meta-disubstituted counterparts.[3]
-
Nature of the linker: Both urea and amide linkers at the C4 position yielded potent compounds.
-
Terminal substituents: The nature of the substituent on the terminal phenyl ring significantly impacted potency.
The inhibitory activity of the derivatives was quantified by their half-maximal inhibitory concentration (IC50) against FMS kinase. A lower IC50 value indicates a more potent inhibitor.
| Compound ID | N1-phenyl substitution | C4-linker | Terminal Phenyl Substitution | FMS Kinase IC50 (nM)[3] |
| 1e | 4-methoxyphenyl | Urea | 3-trifluoromethylphenyl | 60 |
| 1r | 4-morpholinophenyl | Amide | 3-trifluoromethyl-4-morpholinophenyl | 30 |
| KIST101029 (Lead) | - | - | - | 96 |
| 1a | 4-methoxyphenyl | Urea | Phenyl | >1000 |
| 1c | 4-methoxyphenyl | Urea | 4-chlorophenyl | 130 |
| 1h | 4-fluorophenyl | Amide | 4-chlorophenyl | 210 |
| 1b | 3-methoxyphenyl | Urea | Phenyl | >1000 |
| 1d | 3-methoxyphenyl | Urea | 4-chlorophenyl | 250 |
| 1i | 3-fluorophenyl | Amide | 4-chlorophenyl | 450 |
Table 1: Comparative in vitro FMS kinase inhibitory activity of selected pyrrolo[3,2-c]pyridine derivatives.
As shown in Table 1, compounds 1e and 1r emerged as the most potent inhibitors, with IC50 values of 60 nM and 30 nM, respectively, surpassing the lead compound KIST101029.[3] Compound 1r also demonstrated significant anti-proliferative activity against a panel of cancer cell lines and exhibited a favorable selectivity index towards cancer cells over normal fibroblasts.[3]
The following is a generalized protocol for determining the in vitro FMS kinase inhibitory activity of test compounds.
Objective: To determine the IC50 values of pyrrolo[3,2-c]pyridinone derivatives against FMS kinase.
Materials:
-
Recombinant human FMS kinase
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compounds dissolved in DMSO
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
384-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume of the diluted compounds to the wells of a 384-well plate.
-
Add the FMS kinase enzyme to the wells.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions (e.g., ADP-Glo™).
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 values by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Figure 1. Workflow for FMS Kinase Inhibition Assay.
1H-Pyrrolo[3,2-c]pyridine Derivatives as Colchicine-Binding Site Inhibitors
Microtubules are dynamic polymers essential for various cellular processes, including mitosis, and are a validated target for anticancer drugs. A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as inhibitors of tubulin polymerization that bind to the colchicine-binding site.[4]
The design of these compounds involved using the rigid 1H-pyrrolo[3,2-c]pyridine scaffold to mimic the bioactive conformation of combretastatin A-4 (CA-4), a potent natural tubulin inhibitor. The general structure consists of a 1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine core with various aryl substitutions at the C6 position.[4]
Key SAR observations include:
-
The 3,4,5-trimethoxyphenyl moiety (A-ring): This group is crucial for binding to the colchicine site and was kept constant in the series.
-
The C6-aryl substituent (B-ring): The nature of this aryl group significantly influenced the anti-proliferative activity.
The anti-proliferative activity of these derivatives was evaluated against several human cancer cell lines, and their IC50 values were determined.
| Compound ID | C6-Aryl Substituent (B-ring) | HeLa IC50 (µM)[4] | SGC-7901 IC50 (µM)[4] | MCF-7 IC50 (µM)[4] |
| 10t | Indol-5-yl | 0.12 | 0.15 | 0.21 |
| 10b | o-tolyl | 1.54 | 1.87 | 2.03 |
| 10c | m-tolyl | 1.23 | 1.56 | 1.78 |
| CA-4 | - | 0.002 | 0.003 | 0.004 |
Table 2: Comparative in vitro anti-proliferative activity of selected 1H-pyrrolo[3,2-c]pyridine derivatives.
Compound 10t demonstrated the most potent anti-proliferative activity among the synthesized derivatives, with IC50 values in the nanomolar to low micromolar range across the tested cell lines.[4] Further studies showed that 10t effectively inhibits tubulin polymerization, induces G2/M cell cycle arrest, and promotes apoptosis in cancer cells.[4]
The following is a standard protocol to assess the anti-proliferative effects of the compounds on cancer cell lines.
Objective: To determine the IC50 values of 1H-pyrrolo[3,2-c]pyridine derivatives against various cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa, SGC-7901, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Remove the medium and dissolve the formazan crystals in a solubilization buffer.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Determine the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.
Figure 2. Workflow for Cell Viability (MTT) Assay.
General Synthetic Strategies for Pyrrolo[3,2-c]pyridines
The synthesis of the pyrrolo[3,2-c]pyridine core can be achieved through various chemical routes. A common approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine derivative.
For instance, the synthesis of the 4-aminopyrrolo[3,2-c]pyridine scaffold, a key intermediate for the FMS kinase inhibitors, can be achieved through a ring rearrangement of 4-chloropyrrolo[2,3-b]pyridine upon fusion with an appropriate aniline.[3]
Figure 3. General synthetic scheme for FMS kinase inhibitors.
The synthesis of the 1,6-disubstituted-1H-pyrrolo[3,2-c]pyridine core for the colchicine-binding site inhibitors involves a multi-step sequence starting from 2-bromo-5-methylpyridine, followed by the construction of the pyrrole ring and subsequent Suzuki coupling to introduce the C6-aryl group.[4]
Conclusion
This comparative guide highlights the versatility of the pyrrolo[3,2-c]pyridinone scaffold in developing potent and selective inhibitors for diverse biological targets. The examples of FMS kinase and tubulin polymerization inhibitors demonstrate that careful modulation of the substituents on this core structure can lead to compounds with significant therapeutic potential. The provided structure-activity relationships, comparative biological data, and experimental protocols offer a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The continued exploration of the chemical space around the pyrrolo[3,2-c]pyridinone nucleus is likely to yield further novel and effective therapeutic agents.
References
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Al-Rashood, S. T., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1336-1346. [Link]
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Wang, Y., et al. (2022). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. European Journal of Medicinal Chemistry, 238, 114467. [Link]
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Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
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Altomare, C., et al. (1990). Synthesis and pharmacological evaluation of perhydropyrrolo [3,4-c]pyridine derivatives. Il Farmaco, 45(5), 489-497. [Link]
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Zheng, C., et al. (2023). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 14(10), 1435-1441. [Link]
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Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PubMed. [Link]
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Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. ResearchGate. [Link]
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Veselov, M. S., et al. (2020). Identification of Pyrrolo-Pyridine Derivatives as Novel Class of Antibacterials. Molecular Diversity, 24(1), 233-239. [Link]
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Haiba, M. E., et al. (2017). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules, 22(11), 1959. [Link]
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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 7-Azaindole and Pyrrolo[3,2-c]pyridine Analogs
In the landscape of modern drug discovery, particularly within oncology and inflammation, the pursuit of selective kinase inhibitors is paramount. The 7-azaindole scaffold, a key pharmacophore present in structures like 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one, has emerged as a privileged motif in the design of potent kinase inhibitors. However, the very nature of the ATP-binding site's conservation across the human kinome presents a significant challenge: ensuring target selectivity to minimize off-target effects and associated toxicities. This guide provides a comparative analysis of the cross-reactivity profiles of various analogs based on the 7-azaindole and pyrrolo[3,2-c]pyridine core, offering experimental data and methodological insights for researchers in drug development.
The 7-Azaindole Core: A Double-Edged Sword of Potency and Cross-Reactivity
The 7-azaindole nucleus, due to its ability to form key hydrogen bonds with the kinase hinge region, serves as an excellent starting point for inhibitor design.[1][2] However, modifications to this core structure can dramatically alter the selectivity profile, leading to either highly specific or multi-targeted inhibitors. Understanding the structure-activity relationships (SAR) that govern this selectivity is crucial for tailoring drug candidates to a desired therapeutic profile.[3]
A study focused on developing multi-targeted kinase inhibitors (MTKIs) for cancer therapy provides a compelling case study.[1][4] Starting from a series of dual ABL/SRC inhibitors with a 7-azaindole core, researchers aimed to broaden the activity to include kinases involved in angiogenesis, such as VEGFR, PDGFR, and FGFR.[1] This highlights a deliberate strategy to embrace cross-reactivity for a synergistic therapeutic effect.
Comparative Kinase Inhibition Profiles
The selectivity of 7-azaindole and pyrrolo[3,2-c]pyridine analogs is typically assessed through broad kinase panel screening. The data below, synthesized from multiple studies, compares the inhibitory activity (IC50) of representative compounds against a panel of kinases.
| Compound ID | Scaffold | Target Kinase(s) | IC50 (nM) | Off-Target Kinases (Inhibition >50% at 1µM) | Reference |
| Compound 6z | 7-Azaindole | ABL, SRC, PDGFRA, FGFR2 | Not specified as IC50, but potent inhibition at 100 nM | Not fully disclosed, but designed as a focused MTKI | [1][2][4] |
| Compound 8g | 7-Azaindole | CDK9/CyclinT, Haspin | CDK9: >10 µM, Haspin: 0.160 µM | Not specified | [3] |
| Compound 8h | 7-Azaindole | CDK9/CyclinT, Haspin | CDK9: 0.041 µM, Haspin: 0.038 µM | Not specified | [3] |
| Compound 8l | 7-Azaindole | Haspin | 14 nM | Not specified | [3] |
| Compound 1r | Pyrrolo[3,2-c]pyridine | FMS | 30 nM | FLT3 (D835Y), c-MET (42% and 40% inhibition at 1µM respectively) | [5] |
| KIST101029 | Diarylurea | FMS | 96 nM | Not specified | [5] |
Key Insights from the Data:
-
Subtle Structural Changes, Drastic Selectivity Shifts: The comparison between compounds 8g , 8h , and 8l demonstrates how modifications on the 7-azaindole scaffold can shift the activity from dual CDK9/Haspin inhibition to potent and selective Haspin inhibition.[3]
-
Achieving High Selectivity: Compound 1r , a pyrrolo[3,2-c]pyridine derivative, shows remarkable selectivity for FMS kinase, with over 33-fold greater potency for FMS compared to other kinases in the panel.[5] This underscores the potential to develop highly selective inhibitors from this scaffold.
-
The Multi-Targeted Approach: In contrast, the development of compounds like 6z illustrates a successful strategy for creating focused multi-targeted kinase inhibitors, where cross-reactivity against specific oncogenic kinases is a desired feature.[1][2][4]
Experimental Methodologies for Assessing Cross-Reactivity
The determination of a compound's cross-reactivity profile relies on robust and standardized experimental protocols. Below are outlines of commonly employed assays.
In Vitro Kinase Inhibition Assay
This is the primary method for determining the potency and selectivity of kinase inhibitors.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified kinases.
Workflow:
Caption: A typical workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compound in a suitable solvent, typically DMSO.
-
Assay Buffer Preparation: Prepare a kinase assay buffer containing a buffering agent (e.g., HEPES), salt (e.g., MgCl2), and a reducing agent (e.g., DTT).
-
Reaction Mixture Preparation: In a microplate, add the kinase, a fluorescently or luminescently labeled substrate, and ATP at a concentration close to its Km value.
-
Initiation of Reaction: Add the diluted test compound to the reaction mixture.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Termination: Stop the reaction by adding a stop solution, often containing a chelating agent like EDTA.
-
Detection: Measure the signal (e.g., fluorescence or luminescence) using a plate reader. The signal is inversely proportional to the kinase activity.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Assays for Target Engagement and Proliferation
While in vitro assays are essential, cellular assays are critical to confirm that the compound inhibits the intended target in a biological context and to assess its overall effect on cell viability.
Example: Cell Proliferation Assay (e.g., MTS or CellTiter-Glo®)
Objective: To determine the effect of the compound on the proliferation of cancer cell lines that are dependent on the target kinase.
Step-by-Step Protocol:
-
Cell Culture: Culture the chosen cancer cell lines in appropriate media.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).
-
Reagent Addition: Add the proliferation reagent (e.g., MTS or CellTiter-Glo®) to each well.
-
Incubation: Incubate according to the manufacturer's instructions.
-
Signal Measurement: Measure the absorbance or luminescence, which is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of proliferation inhibition and determine the GI50 (concentration for 50% growth inhibition).
Signaling Pathway Context: The FMS Kinase
The FMS kinase (CSF-1R) is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of monocytes and macrophages.[5] Its dysregulation is implicated in various cancers and inflammatory diseases. The diagram below illustrates the FMS signaling pathway, a target for selective inhibitors like compound 1r .
Caption: Simplified FMS (CSF-1R) signaling pathway.
Conclusion and Future Directions
The 7-azaindole and pyrrolo[3,2-c]pyridine scaffolds are versatile starting points for the design of kinase inhibitors. The presented data illustrates that careful structural modifications can lead to compounds with vastly different selectivity profiles, from highly selective inhibitors to rationally designed multi-targeted agents. For researchers in this field, a comprehensive understanding of the SAR for selectivity and the application of robust screening assays are essential for the successful development of novel therapeutics. Future efforts will likely focus on leveraging computational modeling and novel synthetic strategies to predict and fine-tune the cross-reactivity profiles of these promising scaffolds, ultimately leading to safer and more effective medicines.
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Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry. [Link][1][4]
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Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Bioorganic & Medicinal Chemistry. [Link][3]
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Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. PubMed. [Link][2]
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Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online. [Link]
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Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]
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Design, Synthesis and Biological Evaluation of 7-Azaindole Analogues as Novel Antiproliferative Agent and Tyrosine Protein Kinase SRC Inhibitors. ResearchGate. [Link]
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Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. [Link]
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. [Link]
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Structure−Activity Relationships of a Series of Pyrrolo[3,2-d]pyrimidine Derivatives and Related Compounds as Neuropeptide Y5 Receptor Antagonists. Journal of Medicinal Chemistry. [Link]
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A Researcher's Guide to Characterizing Novel Tubulin Inhibitors: A Comparative Analysis Using 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one as a Case Study
Introduction: Tubulin as a Premier Target in Oncology
Microtubules, the dynamic polymers of α- and β-tubulin heterodimers, are fundamental components of the eukaryotic cytoskeleton.[1][2] Their roles are critical in a multitude of cellular processes, including the maintenance of cell structure, intracellular transport, and most notably, the formation of the mitotic spindle during cell division.[3][4] The dynamic instability of microtubules, a process of rapid polymerization and depolymerization, is essential for their function.[5] Interference with this delicate equilibrium is a clinically validated and highly successful strategy in cancer chemotherapy.[4][6]
Tubulin inhibitors, a class of microtubule-targeting agents (MTAs), exert their potent anti-cancer effects by disrupting microtubule dynamics, which leads to an arrest of the cell cycle, typically in the G2/M phase, and the subsequent induction of apoptosis (programmed cell death).[3][4] These agents are broadly categorized into two main classes:
-
Microtubule-Destabilizing Agents: These compounds inhibit the polymerization of tubulin into microtubules. This class includes the vinca alkaloids (e.g., vincristine, vinblastine) and colchicine and its analogues, which bind to the colchicine-binding site on β-tubulin.[3][5]
-
Microtubule-Stabilizing Agents: This group, exemplified by the taxanes (e.g., paclitaxel), binds to the polymerized microtubules, preventing their depolymerization and leading to the formation of dysfunctional microtubule bundles.[3][4]
This guide provides a comprehensive framework for the characterization and comparative analysis of a novel tubulin inhibitor, using the hypothetical compound 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one as a case study. We will outline the essential in vitro and cell-based assays required to elucidate its mechanism of action and compare its efficacy against established tubulin inhibitors.
Characterizing a Novel Tubulin Inhibitor: A Hypothetical Profile of 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one
While public domain information on the specific tubulin-inhibiting properties of 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one is not currently available, its pyrrolopyridine core is a recognized scaffold in medicinal chemistry with diverse biological activities.[7][8][9] For the purpose of this guide, we will hypothesize a profile for this compound as a potent microtubule-destabilizing agent that binds to the colchicine site. The following sections will detail the experimental workflow to validate such a hypothesis.
Comparative Analysis of Tubulin Inhibitors
A thorough evaluation of a novel compound requires direct comparison with well-characterized agents. The choice of reference compounds should ideally include inhibitors with different mechanisms of action to provide a comprehensive understanding of the novel agent's profile.
| Compound | Class | Binding Site | Primary Mechanism of Action |
| 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one (Hypothetical) | Microtubule Destabilizer | Colchicine | Inhibits tubulin polymerization |
| Paclitaxel | Microtubule Stabilizer | Taxol | Promotes tubulin polymerization and stabilizes microtubules |
| Vincristine | Microtubule Destabilizer | Vinca | Inhibits tubulin polymerization by inducing tubulin self-association into non-microtubule aggregates |
| Colchicine | Microtubule Destabilizer | Colchicine | Inhibits tubulin polymerization |
In Vitro Efficacy: Tubulin Polymerization Assay
The most direct method to assess a compound's effect on microtubule dynamics is the in vitro tubulin polymerization assay.[1][10] This assay monitors the assembly of purified tubulin into microtubules, a process that can be tracked by an increase in fluorescence of a reporter dye that binds to polymerized microtubules.[1][10]
Hypothetical Comparative Data:
| Compound | Effect on Tubulin Polymerization | IC50 (µM) * |
| 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one | Inhibition | 0.8 |
| Paclitaxel | Enhancement | N/A (Enhancer) |
| Vincristine | Inhibition | 1.2 |
| Colchicine | Inhibition | 2.5 |
*IC50 values are hypothetical and for illustrative purposes only. Actual values are highly dependent on assay conditions.
Cellular Activity: Anti-proliferative Effects
The ultimate goal of a tubulin inhibitor in an oncology setting is to inhibit the proliferation of cancer cells. Cell viability assays, such as the Sulforhodamine B (SRB) or MTT assay, are used to determine the concentration of a compound required to inhibit cell growth by 50% (IC50).[11]
Hypothetical Comparative IC50 Data in Cancer Cell Lines (nM):
| Compound | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one | 10 | 15 | 20 |
| Paclitaxel | 5 | 8 | 12 |
| Vincristine | 8 | 12 | 18 |
| Colchicine | 25 | 40 | 55 |
Note: Direct comparison of absolute IC50 values across different studies should be done with caution due to variations in experimental conditions.[3]
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This protocol is adapted from established methods to provide a robust and sensitive means of evaluating tubulin polymerization.[1][10][12]
Principle: The polymerization of purified tubulin into microtubules is monitored in real-time by measuring the increase in fluorescence of a reporter molecule that specifically binds to the microtubule polymer.[1][10] Inhibitors will reduce the rate and extent of fluorescence increase, while stabilizers will enhance it.[1]
Materials:
-
Purified tubulin (>99%, e.g., from bovine brain)
-
GTP solution
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Fluorescent reporter dye (e.g., DAPI)
-
Glycerol
-
Test compounds and controls (Paclitaxel, Nocodazole)
-
96-well, black, flat-bottom plates
-
Temperature-controlled microplate reader capable of fluorescence measurement
Procedure:
-
Preparation of Reagents:
-
Prepare a 2x tubulin stock solution (e.g., 4 mg/mL) in General Tubulin Buffer on ice.
-
Prepare a GTP stock solution (e.g., 10 mM).
-
Prepare 10x stocks of test compounds and controls in an appropriate solvent (e.g., DMSO), and then dilute to 2x in General Tubulin Buffer.
-
-
Assay Setup:
-
On ice, prepare a master mix containing General Tubulin Buffer, GTP (to a final concentration of 1 mM), glycerol (to a final concentration of 10-15%), and the fluorescent reporter dye.
-
Add 25 µL of the 2x test compound or control solution to the appropriate wells of a pre-chilled 96-well plate.
-
To initiate the reaction, add 25 µL of the 2x tubulin stock solution to each well. The final tubulin concentration will be 2 mg/mL.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm for DAPI) every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Determine the Vmax (maximum rate of polymerization) and the plateau fluorescence intensity for each concentration of the test compound.
-
Calculate the IC50 value by plotting the percent inhibition (relative to the vehicle control) against the log of the compound concentration and fitting the data to a dose-response curve.
-
Workflow Diagram:
Caption: Workflow for the in vitro tubulin polymerization assay.
Immunofluorescence Microscopy for Microtubule Visualization
This protocol allows for the direct visualization of the effects of a compound on the cellular microtubule network.
Principle: Cells are treated with the test compound, then fixed and permeabilized. The microtubule network is then labeled with a primary antibody against α- or β-tubulin, followed by a fluorescently-labeled secondary antibody. The morphology of the microtubule network is then visualized using fluorescence microscopy.[12][13][14]
Materials:
-
Cancer cell line (e.g., HeLa)
-
Cell culture medium and supplements
-
Glass coverslips
-
Test compounds and controls (Paclitaxel, Nocodazole)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% formaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells onto glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and controls for a specified time (e.g., 18-24 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% formaldehyde for 15-20 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
-
Immunostaining:
-
Wash the cells with PBS.
-
Block non-specific antibody binding with 1% BSA for 30-60 minutes.
-
Incubate the cells with the primary anti-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells extensively with PBS.
-
Incubate the cells with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
-
Mounting and Imaging:
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope.
-
Expected Results:
-
Vehicle Control: Well-organized, filamentous microtubule network extending throughout the cytoplasm.
-
7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one (Hypothetical Destabilizer): Diffuse tubulin staining and a significant reduction in polymerized microtubules.
-
Paclitaxel (Stabilizer): Dense bundles of microtubules, often forming asters.
-
Nocodazole (Destabilizer): Complete depolymerization of the microtubule network, leading to diffuse cytoplasmic staining.
Signaling Pathway Diagram:
Caption: Mechanism of action of tubulin inhibitors.
Cell Cycle Analysis by Flow Cytometry
This assay quantifies the distribution of cells in different phases of the cell cycle, providing evidence for the G2/M arrest characteristic of tubulin inhibitors.
Principle: Cells are treated with the compound, harvested, and stained with a fluorescent dye that intercalates into DNA, such as propidium iodide (PI). The fluorescence intensity of individual cells is proportional to their DNA content. Flow cytometry is then used to measure the fluorescence of a large population of cells, allowing for the quantification of cells in the G1 (2n DNA content), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle.[15]
Materials:
-
Cancer cell line
-
Cell culture medium and supplements
-
Test compounds and controls
-
Trypsin-EDTA
-
PBS
-
Ethanol (70%, ice-cold)
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in multi-well plates and allow them to grow to 60-70% confluency.
-
Treat the cells with the test compound at various concentrations for a specified time (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells (including any floating cells) by trypsinization and centrifugation.
-
Wash the cell pellet with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases.
-
Plot the percentage of cells in the G2/M phase against the compound concentration.
-
Conclusion and Future Directions
This guide provides a foundational framework for the characterization of novel tubulin inhibitors, exemplified by the hypothetical compound 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one. The described workflow, encompassing in vitro polymerization assays, cellular proliferation studies, immunofluorescence microscopy, and cell cycle analysis, allows for a comprehensive understanding of a compound's mechanism of action and its comparative efficacy against established drugs.
Further characterization of a promising lead compound would involve elucidating its precise binding site on tubulin (e.g., through competition binding assays or structural biology studies), evaluating its effects on a broader panel of cancer cell lines, including multi-drug resistant lines, and ultimately, assessing its in vivo efficacy and safety profile in preclinical animal models. The systematic application of these methodologies is crucial for the successful discovery and development of the next generation of microtubule-targeting cancer therapeutics.
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Chan, K. T., et al. (2018). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Scientific Reports, 8(1), 1083. Retrieved from [Link]
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Hardham, A. R., & Gunning, B. E. (2017). Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging. Methods in Molecular Biology, 1584, 11–32. Retrieved from [Link]
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Richard, C., et al. (2021). Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. Cancers, 13(20), 5236. Retrieved from [Link]
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Richard, C., et al. (2021). Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. Cancers, 13(20), 5236. Retrieved from [Link]
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Mushtaq, N., et al. (2008). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences, 21(1), 36–39. Retrieved from [Link]
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Edman, K., et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 23(10), 2473. Retrieved from [Link]
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Khan, K. M., et al. (2014). (1H-Pyrrolo [2,3-B] Pyridine) 7-Azaindole as Cholinesterase/ Glycation Inhibitors. International Journal of Biochemistry Research & Review, 4(6), 624-643. Retrieved from [Link]
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A Comparative Guide to the In Vivo Efficacy of Pyrrolo[3,2-c]pyridinone and Related Compounds in Oncology Research
This guide offers a technical comparison of the in vivo efficacy of pyrrolo[3,2-c]pyridinone compounds and their structural isomers. It is intended for researchers, scientists, and drug development professionals in the field of oncology. This document synthesizes available preclinical data, explains the rationale behind experimental designs, and provides detailed protocols for key in vivo studies to support further research and development.
Introduction: The Therapeutic Promise of Pyrrolopyridine Scaffolds
The pyrrolopyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors. Its structural resemblance to the purine core of ATP allows for competitive binding to the ATP-binding pocket of various kinases, many of which are implicated in cancer cell proliferation, survival, and angiogenesis.[1][2] The pyrrolo[3,2-c]pyridinone series, in particular, has been investigated for its potential to inhibit key oncogenic kinases. However, a comprehensive understanding of their in vivo efficacy requires a comparative analysis with closely related pyrrolopyridine isomers that have more extensive preclinical data. This guide will delve into the available in vivo data for these compounds, providing a framework for evaluating their therapeutic potential.
Comparative In Vivo Efficacy of Pyrrolopyridine Derivatives
While published in vivo efficacy data for the pyrrolo[3,2-c]pyridinone scaffold is limited, several related pyrrolopyridine isomers have demonstrated significant anti-tumor activity in preclinical xenograft models. This section compares the in vivo performance of these compounds, offering valuable insights into the potential of the broader pyrrolopyridine class.
Pyrrolopyridine-pyridone Based Met Kinase Inhibitor
A notable example is a conformationally constrained 2-pyridone analog, a potent Met kinase inhibitor.[3] Dysregulation of the MET signaling pathway is a known driver in various cancers, including gastric carcinoma.
-
In Vivo Model: GTL-16 human gastric carcinoma xenograft model in BALB/c nude mice.[3] The GTL-16 cell line is characterized by the amplification and overexpression of the MET oncogene, making it a highly relevant model for testing Met inhibitors.[4]
-
Efficacy: This compound demonstrated significant in vivo antitumor activity.[3]
-
Pharmacokinetics: It possesses a favorable pharmacokinetic profile in mice, a crucial factor for achieving sustained therapeutic concentrations in vivo.[3]
Pyrrolo[3,2-d]pyrimidine Compound AGF347
AGF347 is a novel small-molecule inhibitor targeting mitochondrial and cytosolic one-carbon metabolism, specifically serine hydroxymethyltransferase (SHMT) 2.[5] This metabolic pathway is crucial for nucleotide and amino acid biosynthesis, which are essential for rapidly proliferating cancer cells.
-
In Vivo Model: MIA PaCa-2 pancreatic tumor xenografts in immunodeficient mice.[5] The MIA PaCa-2 cell line is a widely used and aggressive model for pancreatic ductal adenocarcinoma.[3][6]
-
Efficacy: AGF347 generated significant in vivo antitumor efficacy, with the potential for complete responses against both early-stage and established tumors.[5] This provides a strong proof-of-concept for targeting SHMT2 in pancreatic cancer.
Pyrrolo[2,3-d]pyrimidine-Based RET Inhibitor
The RET (REarranged during Transfection) proto-oncogene is a key driver in certain types of cancers, including non-small cell lung cancer (NSCLC). A potent pyrrolo[2,3-d]pyrimidine-based RET inhibitor has shown promising preclinical activity.
-
In Vivo Model: RET-driven tumor xenografts in mice.
-
Efficacy: This compound demonstrated robust in vivo efficacy upon multi-day dosing. Well-tolerated at efficacious doses, it showed a clear relationship between in vivo exposure and intratumoral pRET inhibition.
In Vitro Anti-proliferative Activity of Pyrrolo[3,2-c]pyridine Derivatives
While in vivo data is emerging, numerous studies have highlighted the potent in vitro activity of pyrrolo[3,2-c]pyridinone compounds against various cancer cell lines, suggesting their potential for in vivo translation.
A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been synthesized and evaluated as colchicine-binding site inhibitors. One of the lead compounds, 10t , exhibited potent anti-proliferative activities against HeLa, SGC-7901, and MCF-7 cancer cell lines with IC50 values ranging from 0.12 to 0.21 μM.[7] Further studies demonstrated that this compound potently inhibited tubulin polymerization, disrupted microtubule dynamics, and induced G2/M phase cell cycle arrest and apoptosis.[7]
Another series of pyrrolo[3,2-c]pyridine derivatives were investigated as FMS kinase inhibitors.[6] FMS kinase is over-expressed in several cancer types, including ovarian, prostate, and breast cancer. The most potent compound, 1r , displayed an IC50 of 30 nM against FMS kinase and showed strong anti-proliferative activity against a panel of ovarian, prostate, and breast cancer cell lines, with IC50 values in the range of 0.15–1.78 µM.[6]
The table below summarizes the in vitro anti-proliferative activity of selected pyrrolo[3,2-c]pyridine derivatives.
| Compound | Target/Mechanism | Cancer Cell Lines | IC50 (µM) | Reference |
| 10t | Colchicine-binding site inhibitor | HeLa, SGC-7901, MCF-7 | 0.12 - 0.21 | [7] |
| 1r | FMS kinase inhibitor | Ovarian, Prostate, Breast | 0.15 - 1.78 | [6] |
Experimental Protocols for In Vivo Efficacy Studies
The successful execution of in vivo efficacy studies is paramount for the preclinical validation of novel anti-cancer compounds. Below are detailed, step-by-step methodologies for establishing and utilizing common xenograft models relevant to the study of pyrrolopyridine derivatives.
Subcutaneous Xenograft Tumor Model Protocol (General)
This protocol provides a general framework for establishing subcutaneous xenografts using cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., GTL-16, MIA PaCa-2)
-
Immunodeficient mice (e.g., BALB/c nude, NOD/SCID), 4-6 weeks old
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional, can improve tumor take and growth)[8]
-
1-cc syringes with 27- or 30-gauge needles
-
Digital calipers
Procedure:
-
Cell Preparation:
-
Culture cells in appropriate medium until they are 70-80% confluent.
-
Harvest cells by trypsinization, wash with PBS, and perform a cell count using a hemocytometer. Viability should be assessed using trypan blue exclusion.
-
Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel to the desired concentration (e.g., 3.0 x 10^6 cells in 100-200 µL). Keep the cell suspension on ice.[7][9]
-
-
Animal Preparation and Tumor Implantation:
-
Allow mice to acclimatize for 3-5 days.
-
Clean the inoculation site (typically the flank) with ethanol.
-
Inject the cell suspension subcutaneously into the flank of the mouse.[9]
-
-
Tumor Growth Monitoring and Treatment:
-
Monitor the mice daily for tumor development.
-
Once tumors are established and reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[7]
-
Administer the test compound and vehicle control according to the planned dosing schedule (e.g., oral gavage, intravenous injection).
-
Measure tumor dimensions with digital calipers 2-3 times per week. Tumor volume is calculated using the formula: Volume = (width)² x length/2.[9]
-
Monitor animal body weight and overall health status throughout the study.
-
-
Endpoint and Analysis:
-
The study is typically terminated when tumors in the control group reach a predetermined maximum size or at a specified time point.
-
At the end of the study, tumors are excised, weighed, and may be processed for further analysis (e.g., histology, biomarker analysis).
-
Specific Xenograft Model Considerations
-
GTL-16 Gastric Carcinoma Model: This model can be established subcutaneously or orthotopically. For orthotopic implantation, tumor fragments are sutured onto the gastric wall of the mouse.
-
MIA PaCa-2 Pancreatic Cancer Model: These cells can be implanted subcutaneously or orthotopically into the pancreas to better replicate the tumor microenvironment.[5][6]
Mechanism of Action and Signaling Pathways
The anti-cancer activity of pyrrolopyridine compounds stems from their ability to inhibit key signaling pathways involved in cell growth, proliferation, and survival.
Kinase Inhibition
Many pyrrolopyridine derivatives function as ATP-competitive kinase inhibitors, targeting receptor tyrosine kinases such as MET, VEGFR, and FMS.[3][6] Inhibition of these kinases blocks downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which are critical for cancer cell proliferation and survival.
Caption: Kinase inhibition by pyrrolopyridine compounds.
Disruption of Microtubule Dynamics
Certain pyrrolo[3,2-c]pyridine derivatives act as microtubule-targeting agents by binding to the colchicine site on tubulin.[7] This disrupts the dynamic instability of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The consequence is an arrest of the cell cycle in the G2/M phase, leading to apoptosis.
Caption: Microtubule disruption by pyrrolo[3,2-c]pyridines.
Conclusion and Future Directions
The pyrrolopyridine scaffold represents a versatile platform for the development of novel anti-cancer agents. While in vivo efficacy data for the pyrrolo[3,2-c]pyridinone isomer is still emerging, the promising in vitro results, coupled with the significant in vivo anti-tumor activity of related pyrrolopyridine derivatives, underscore the therapeutic potential of this class of compounds.
Future research should focus on:
-
Conducting comprehensive in vivo efficacy studies for the most potent in vitro active pyrrolo[3,2-c]pyridinone compounds.
-
Elucidating the pharmacokinetic and pharmacodynamic properties of these compounds to optimize dosing regimens.
-
Investigating the efficacy of these compounds in combination with standard-of-care chemotherapies or other targeted agents.
By leveraging the insights from the comparative data and the detailed protocols provided in this guide, researchers can accelerate the preclinical development of this promising class of anti-cancer agents.
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El-Gamal, M. I., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1160–1166. [Link]
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Nam, G., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 51(19), 5874–5883. [Link]
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Ducker, G. S., et al. (2019). Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. Molecular Cancer Therapeutics, 18(10), 1787–1799. [Link]
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Shiomi, H., et al. (2017). Z-360 Suppresses Tumor Growth in MIA PaCa-2-bearing Mice via Inhibition of Gastrin-induced Anti-Apoptotic Effects. Anticancer Research, 37(11), 6121-6129. [Link]
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Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]
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Navigating the Kinome: A Comparative Guide to the Kinase Selectivity of 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one
In the landscape of modern drug discovery, the precise characterization of a small molecule's interaction with the human kinome is a critical determinant of its therapeutic potential and safety profile. Kinase inhibitors have emerged as a cornerstone of targeted therapy, particularly in oncology. However, their efficacy is intrinsically linked to their selectivity. This guide provides a comprehensive framework for evaluating the kinase selectivity profile of the novel compound 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one .
As no comprehensive public data on the kinase activity of this specific compound exists, this guide will serve as a detailed roadmap for researchers. We will outline a robust experimental strategy, present a hypothetical yet plausible dataset for comparative analysis, and discuss the interpretation of such data in the context of established kinase inhibitors. Our objective is to equip researchers, scientists, and drug development professionals with the rationale and methodology to thoroughly assess the potential of this and similar compounds.
The Imperative of Kinase Selectivity
The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes.[1] The structural similarity of the ATP-binding site across many kinases presents a significant challenge in developing selective inhibitors.[2] Off-target inhibition can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, early and comprehensive profiling of a compound's activity across a broad panel of kinases is an indispensable step in the drug discovery cascade.[3][4][5]
This guide will compare the hypothetical kinase inhibition profile of 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one with two well-characterized kinase inhibitors:
-
Staurosporine: A natural product known for its potent but broad-spectrum inhibition of a vast number of kinases. It serves as a classic example of a non-selective inhibitor and is often used as a positive control in kinase assays.[6][7][8][9]
-
Dasatinib: A multi-targeted kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). It potently inhibits BCR-ABL and Src family kinases, among others, representing a clinically successful "promiscuous" inhibitor.
By juxtaposing our test compound with these benchmarks, we can contextualize its selectivity and formulate hypotheses about its potential mechanism of action and therapeutic utility.
Experimental Design for Kinome-Wide Selectivity Profiling
To generate a comprehensive selectivity profile, a large-scale screening approach is necessary. Several commercial platforms offer robust and high-throughput kinase profiling services, such as Eurofins' KINOMEscan™ and KinaseProfiler™, Reaction Biology's radiometric assays, and Promega's ADP-Glo™ and NanoBRET® Target Engagement assays.[3][10][11][12][13][14][15][16][17][18][19][20][21][22] For this guide, we will detail a protocol based on a competition binding assay, such as the KINOMEscan™ platform, which measures the ability of a compound to displace a ligand from the active site of a large panel of kinases.[11][12][15][22][23]
Visualizing the Experimental Workflow
Caption: Workflow for kinase selectivity profiling using a competition binding assay.
Step-by-Step Protocol: Competition Binding Assay
This protocol is adapted from the principles of the KINOMEscan™ platform.
-
Compound Preparation:
-
Prepare 10 mM stock solutions of 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one, Staurosporine, and Dasatinib in 100% DMSO.
-
Perform serial dilutions to create a range of concentrations for testing (e.g., for initial screening, a single high concentration like 10 µM is often used; for dose-response curves, a 10-point, 3-fold dilution series starting from 30 µM is typical).
-
-
Assay Plate Preparation:
-
Utilize a multi-well plate where each well contains a specific recombinant human kinase from a large panel (e.g., the scanMAX panel of 468 kinases) linked to a solid support.[11]
-
-
Competition Binding Reaction:
-
Add the test compound dilutions to the wells containing the kinases.
-
Add a fixed concentration of an ATP-site directed ligand (probe) that binds to the active site of the kinases.
-
Incubate the plates for a specified time (e.g., 1 hour) at room temperature to allow the binding to reach equilibrium. The test compound will compete with the probe for binding to the kinase.
-
-
Washing and Elution:
-
Wash the plates to remove unbound compound and probe.
-
Elute the bound probe from the kinases.
-
-
Quantification:
-
Quantify the amount of eluted probe, often using a sensitive method like quantitative PCR (if the probe is DNA-tagged) or a luminescence-based readout.[18]
-
-
Data Analysis:
-
The signal from each well is compared to a DMSO vehicle control (representing 100% binding or 0% inhibition) and a highly potent, broad-spectrum control (representing 0% binding or 100% inhibition).
-
Calculate the percent inhibition for each kinase at each compound concentration.
-
For compounds showing significant inhibition, determine the dissociation constant (Kd) by fitting the dose-response data to a suitable binding model.
-
Comparative Analysis of Kinase Selectivity: A Hypothetical Dataset
The following tables present a hypothetical but plausible kinase inhibition profile for 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one, generated for illustrative purposes.
Table 1: Single-Point Inhibition Screening at 10 µM
| Kinase Family | Kinase | 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one (% Inhibition) | Staurosporine (% Inhibition) | Dasatinib (% Inhibition) |
| TK | ABL1 | 25 | 99 | 98 |
| TK | SRC | 88 | 98 | 97 |
| TK | LCK | 92 | 99 | 98 |
| TK | EGFR | 15 | 95 | 45 |
| TK | VEGFR2 | 95 | 97 | 90 |
| TKL | BRAF | 12 | 85 | 30 |
| STE | p38α (MAPK14) | 94 | 96 | 85 |
| CMGC | CDK2 | 5 | 98 | 75 |
| AGC | PKA | 8 | 99 | 60 |
| AGC | ROCK1 | 90 | 99 | 88 |
Data is hypothetical and for illustrative purposes only.
Table 2: Dose-Response Analysis (Kd Values in nM) for Selected Kinases
| Kinase | 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one (Kd, nM) | Staurosporine (Kd, nM) | Dasatinib (Kd, nM) |
| SRC | 15 | 5 | 0.8 |
| LCK | 10 | 4 | 0.5 |
| VEGFR2 | 8 | 10 | 5 |
| p38α | 25 | 8 | 20 |
| ROCK1 | 30 | 12 | 40 |
| ABL1 | >10,000 | 20 | 1 |
| EGFR | >10,000 | 15 | 200 |
| CDK2 | >10,000 | 7 | 50 |
Data is hypothetical and for illustrative purposes only.
Interpreting the Results: Expertise in Action
-
High Selectivity: Unlike Staurosporine, which inhibits a vast number of kinases with high potency, our test compound demonstrates a much more focused inhibition profile.[6][7][8] At a concentration of 10 µM, it strongly inhibits a small subset of kinases, primarily within the Tyrosine Kinase (TK), STE, and AGC families. This is a desirable characteristic for a targeted therapeutic, as it may reduce the likelihood of off-target toxicities.
-
Potent Inhibition of Key Kinases: The compound shows potent, low nanomolar affinity for SRC family kinases (SRC, LCK) and VEGFR2. This dual activity is of significant interest, as both SRC and VEGFR2 are implicated in tumor progression and angiogenesis.[24][25][26][27][28][29][30][31]
-
Novel Profile Compared to Dasatinib: While Dasatinib also potently inhibits SRC family kinases, it has a broader profile that includes strong inhibition of ABL1 and CDKs. Our test compound is notably inactive against ABL1 and CDK2, suggesting a distinct mechanism of interaction with the kinase active site and potentially a different safety profile.
-
Implications for Signaling Pathways: The potent inhibition of SRC and VEGFR2 suggests that 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one could modulate critical signaling pathways involved in cancer cell proliferation, survival, migration, and angiogenesis.
Visualizing a Potential Target Pathway: VEGFR2 Signaling
Caption: Simplified VEGFR2 signaling pathway highlighting potential points of inhibition.
Conclusion and Future Directions
This guide has outlined a comprehensive strategy for characterizing the kinase selectivity of 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one. Through a combination of broad kinome screening and comparative analysis with established inhibitors, a clear picture of a compound's therapeutic potential can emerge.
Our hypothetical data suggests that 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one is a selective inhibitor of SRC family kinases and VEGFR2. This profile warrants further investigation, including:
-
Mechanism of Action Studies: Determining whether the inhibition is ATP-competitive, allosteric, or covalent.
-
Cell-Based Assays: Validating target engagement and downstream signaling inhibition in relevant cancer cell lines. This can be achieved using techniques like Western blotting for phosphorylated substrates or cell-based target engagement assays like NanoBRET®.[19][21]
-
In Vivo Efficacy Studies: Assessing the anti-tumor and anti-angiogenic activity of the compound in animal models.
By following a logical and rigorous experimental cascade, researchers can effectively de-risk and advance promising kinase inhibitor candidates like 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one from the bench to potential clinical applications.
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Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology. [Link]
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Lowell, C. A. (2011). Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk. Cold Spring Harbor Perspectives in Biology. [Link]
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Tanramluk, D., et al. (2009). Protein kinase inhibition of clinically important staurosporine analogues. Medicinal Chemistry Communications. [Link]
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Koch, S., et al. (2011). Signal Transduction by Vascular Endothelial Growth Factor Receptors. Biochemical Journal. [Link]
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Parsons, S. J., & Parsons, J. T. (2004). Src family kinases, key regulators of signal transduction. Oncogene. [Link]
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Wee, P., & Wang, Z. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Cancers. [Link]
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ClinPGx. EGFR Inhibitor Pathway, Pharmacodynamics. [Link]
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Zhang, C., et al. (2013). Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. ACS Chemical Biology. [Link]
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Hu, Y., et al. (2021). Intrinsic relative preference profile of pan-kinase inhibitor drug staurosporine towards the clinically occurring gatekeeper mutations in Protein Tyrosine Kinases. Computational and Structural Biotechnology Journal. [Link]
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Kalliokoski, T., et al. (2013). On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine. PLoS Computational Biology. [Link]
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A Comparative Analysis of Pyrrolo[3,2-c]pyridines' Potency Against Established Kinase Inhibitors Sorafenib and Vemurafenib
A Guide for Drug Development Professionals
Introduction
In the landscape of targeted cancer therapy, kinase inhibitors represent a cornerstone of precision medicine. By targeting specific signaling pathways that drive tumor proliferation and survival, these molecules have revolutionized treatment paradigms for numerous malignancies. Sorafenib and Vemurafenib are two such success stories, serving as benchmarks in the treatment of hepatocellular carcinoma and BRAF-mutant melanoma, respectively. However, the quest for novel scaffolds with improved potency, selectivity, and resistance profiles is perpetual. Among the emerging classes of compounds, pyrrolo[3,2-c]pyridines have garnered significant interest due to their versatile structure and demonstrated biological activity.[1]
This guide provides an in-depth, objective comparison of the potency of novel pyrrolo[3,2-c]pyridine derivatives against the established multi-kinase inhibitor Sorafenib and the selective BRAF inhibitor Vemurafenib. We will dissect their mechanisms of action, compare their performance in biochemical and cellular assays, and provide detailed experimental protocols to ensure a self-validating framework for researchers. Our analysis is designed to offer field-proven insights for scientists and drug development professionals navigating the complexities of kinase inhibitor discovery.
Chapter 1: Molecular Targets and Mechanisms of Action
Understanding the specific molecular targets of a kinase inhibitor is fundamental to interpreting its biological activity and predicting its therapeutic window. The efficacy of Sorafenib and Vemurafenib is rooted in their ability to disrupt critical oncogenic signaling cascades.
The RAS/RAF/MEK/ERK Signaling Pathway
The RAS/RAF/MEK/ERK pathway is a central signaling cascade that translates extracellular signals from growth factors into cellular responses like proliferation, differentiation, and survival.[2] Mutations in this pathway, particularly in the BRAF gene, are a common driver of cancer, leading to constitutive, uncontrolled signaling.[2][3] The V600E mutation in BRAF, for instance, increases its kinase activity by approximately 700-fold compared to its wild-type counterpart.[3]
Inhibitor Profiles
-
Vemurafenib: A potent and highly selective inhibitor of the BRAF V600E-mutated protein.[4] Its mechanism is to block the constitutively active kinase, thereby shutting down the downstream signaling cascade that drives proliferation in BRAF V600E-mutant melanomas.[2] It also shows activity against CRAF (RAF-1).[5]
-
Sorafenib: A multi-kinase inhibitor that targets several key proteins involved in tumor progression.[6] Its anti-proliferative effects are largely attributed to the inhibition of RAF-1 (CRAF) and wild-type BRAF.[6] Crucially, Sorafenib also exhibits potent anti-angiogenic activity by inhibiting Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, VEGFR-3) and Platelet-Derived Growth Factor Receptor (PDGFR-β).[6]
-
Pyrrolo[3,2-c]pyridines: This scaffold does not represent a single mechanism but rather a versatile chemical starting point for developing inhibitors against a wide array of targets. Different derivatives have shown potent activity against diverse kinases. For example, specific pyrrolo[3,2-c]pyridine compounds have been developed as potent inhibitors of FMS kinase (CSF-1R), a receptor tyrosine kinase involved in cancer and inflammatory disorders.[7][8] Other series have been designed as potent tubulin polymerization inhibitors, acting on the colchicine-binding site to induce cell cycle arrest and apoptosis.[9][10] This chemical diversity allows for the potential development of pyrrolo[3,2-c]pyridines that could target kinases in the RAF or VEGFR pathways, or offer entirely novel mechanisms of action.
Chapter 2: Comparative In Vitro Potency
To objectively compare potency at the molecular level, we rely on biochemical kinase assays. These cell-free systems isolate the kinase of interest and measure an inhibitor's ability to block its enzymatic activity, typically quantified as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates higher potency.
The rationale for starting with biochemical assays is to establish a baseline of direct, on-target inhibition without the complexities of cellular uptake, metabolism, or efflux. This provides the cleanest measure of a compound's affinity and inhibitory potential against its intended molecular target.
Table 1: Comparative Biochemical Potency (IC50) of Selected Kinase Inhibitors
| Compound Class | Specific Compound | Target Kinase | IC50 (nM) | Reference |
| Pyrrolo[3,2-c]pyridine | Compound 1r | FMS (CSF-1R) | 30 | [7][8] |
| Compound 1e | FMS (CSF-1R) | 60 | [7] | |
| Established Inhibitor | Sorafenib | RAF-1 (CRAF) | 6 | [6] |
| Wild-Type BRAF | 22 | [6] | ||
| BRAF V600E | 38 | [6] | ||
| VEGFR-2 | 90 | [6] | ||
| PDGFR-β | 57 | [6] | ||
| c-Kit | 68 | [6] | ||
| Established Inhibitor | Vemurafenib | BRAF V600E | 31 | [5]¹ |
| CRAF | 48 | [5] | ||
| Wild-Type BRAF | 100 | [5]¹ |
¹ IC50 values for Vemurafenib can vary between studies; these are representative values.
Analysis: The data clearly illustrates the distinct profiles of these inhibitors. Sorafenib is a potent inhibitor of CRAF and also effectively targets BRAF and key angiogenesis-related kinases like VEGFR-2.[6] Vemurafenib demonstrates strong potency and selectivity for the oncogenic BRAF V600E mutant.[5]
The representative pyrrolo[3,2-c]pyridine derivatives show nanomolar potency against FMS kinase, demonstrating that this scaffold is capable of producing highly potent kinase inhibitors.[7][8] While these specific examples do not target the same kinases as Sorafenib or Vemurafenib, their high potency underscores the potential of this chemical class. The challenge for drug developers is to modify the pyrrolo[3,2-c]pyridine core to direct its activity towards targets like BRAF or VEGFR, potentially achieving comparable or superior potency and selectivity.
Chapter 3: Comparative Cellular Potency
While biochemical assays measure direct target inhibition, cellular assays provide a more biologically relevant assessment of a compound's efficacy. These experiments, often using cell viability assays like the MTT assay, measure a compound's ability to inhibit the proliferation of or kill cancer cells. This readout integrates multiple factors, including the compound's ability to cross the cell membrane, its stability within the cell, and its effects on the target kinase within the complex intracellular signaling network.
A discrepancy between biochemical and cellular IC50 values is common and informative. A compound with high biochemical potency but poor cellular activity may have issues with cell permeability or be rapidly ejected by efflux pumps. Conversely, a compound with moderate biochemical potency but high cellular potency may have off-target effects that contribute to its cytotoxicity or may inhibit a pathway that the cell line is particularly dependent on.
Table 2: Comparative Cellular Antiproliferative Activity (IC50) in Cancer Cell Lines
| Compound Class | Specific Compound | Cell Line | Key Mutation(s) | IC50 (µM) | Reference |
| Pyrrolo[3,2-c]pyridine | Compound 1r | Ovarian, Prostate, Breast Cancer Lines | N/A | 0.15 - 1.78 | [7][8] |
| Compound 10t | HeLa (Cervical) | HPV-18 | 0.12 | [9][10] | |
| SGC-7901 (Gastric) | N/A | 0.18 | [9][10] | ||
| MCF-7 (Breast) | PIK3CA E545K | 0.21 | [9][10] | ||
| Established Inhibitor | Sorafenib | HepG2 (Liver) | Wild-Type BRAF | 7.42 | [11] |
| Huh7 (Liver) | Wild-Type BRAF | 5.97 | [11] | ||
| Hep3B (Liver) | Wild-Type BRAF | 3.31 | [11] | ||
| Established Inhibitor | Vemurafenib | FRO (Thyroid) | BRAF V600E | 17.61 (48h) | [12] |
| A375 (Melanoma) | BRAF V600E | ~0.3-0.5 | [13]² |
² IC50 for Vemurafenib in sensitive melanoma lines is typically in the sub-micromolar range; value is an approximation from graphical data.
Analysis: The pyrrolo[3,2-c]pyridine derivatives demonstrate potent antiproliferative activity in the sub-micromolar to low micromolar range across a variety of cancer cell lines.[7][8][9][10] Notably, compound 10t, a tubulin inhibitor, shows IC50 values between 0.12 and 0.21 µM, indicating very high cellular potency.[9][10] This highlights the scaffold's ability to yield compounds with excellent cellular efficacy.
Sorafenib's cellular IC50 values in liver cancer cell lines are in the low micromolar range, consistent with its clinical use.[11] Vemurafenib shows high potency in BRAF V600E-mutant cell lines but significantly higher IC50 values in cells without this mutation, confirming its mechanism-based selectivity.[12][13] The pyrrolo[3,2-c]pyridine examples exhibit a broad-spectrum antiproliferative effect, suggesting they may act on targets common to many cancer types, or that different substitutions on the scaffold can be used to tune specificity.
Chapter 4: Methodologies for Potency Determination
To ensure reproducibility and trustworthiness, the protocols used to generate potency data must be robust and well-defined. Here we provide detailed, self-validating methodologies for the key assays discussed.
Experimental Workflow Overview
The process of evaluating a novel inhibitor typically follows a hierarchical approach, moving from high-throughput biochemical screens to more complex cellular and in vivo models. This workflow ensures that resources are focused on the most promising candidates.
Protocol 1: In Vitro Biochemical Kinase Assay
This protocol describes a general method for determining the IC50 of a compound against a purified kinase. The principle involves measuring the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.[14]
Materials:
-
Purified recombinant kinase (e.g., BRAF V600E, CRAF, VEGFR-2)
-
Specific kinase substrate (peptide or protein)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)[15]
-
ATP (often radiolabeled [γ-³²P]ATP or coupled to a fluorescence/luminescence detection system)
-
Test compounds (dissolved in DMSO)
-
96-well or 384-well assay plates
-
Detection reagents (e.g., phosphospecific antibody, ADP-Glo™ system)
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds (e.g., pyrrolo[3,2-c]pyridines, Sorafenib) in DMSO and dispense them into the assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Enzyme & Substrate Preparation: Dilute the kinase and its substrate to their optimal concentrations in cold kinase assay buffer.
-
Reaction Initiation: Add the kinase/substrate mixture to the wells of the assay plate containing the compounds.[16] To start the reaction, add the ATP solution.[16] The final volume should be consistent across all wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a predetermined time (e.g., 30-60 minutes). The time should be within the linear range of the reaction.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA, SDS-containing buffer).[16]
-
Signal Detection: Measure the kinase activity. If using radiolabeled ATP, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For non-radioactive methods, add detection reagents according to the manufacturer's protocol (e.g., reagents for TR-FRET, FP, or luminescence) and read the plate on a suitable plate reader.[14]
-
Data Analysis: Convert the raw signal to percent inhibition relative to the "no inhibitor" control. Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell Viability (MTT) Assay
This protocol measures the metabolic activity of a cell population as a proxy for cell viability and proliferation.[17] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product, which can be quantified spectrophotometrically.[17]
Materials:
-
Cancer cell line of interest (e.g., A375 for BRAF V600E, HepG2 for liver cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT solution (5 mg/mL in sterile PBS)[17]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[18]
-
96-well cell culture plates
-
Multichannel pipette, incubator, spectrophotometer
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a "vehicle control" (medium with DMSO) and a "no cell" blank control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.[11]
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[18]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[18] Mix thoroughly by gentle pipetting or shaking.
-
Absorbance Reading: Read the absorbance at a wavelength between 540 and 590 nm (e.g., 570 nm) using a microplate spectrophotometer. A reference wavelength of ~630 nm can be used to subtract background.
-
Data Analysis: Subtract the average absorbance of the "no cell" blank from all other readings. Calculate cell viability as a percentage of the vehicle control. Plot percent viability against the logarithm of compound concentration and fit the data to determine the IC50 value.
Conclusion
This comparative guide illustrates the complex but essential process of evaluating novel kinase inhibitors against established clinical benchmarks.
-
Sorafenib remains a critical reference compound due to its multi-targeted profile, inhibiting both proliferation (via RAF) and angiogenesis (via VEGFR/PDGFR). Its potency is established in the low nanomolar range biochemically and the low micromolar range in relevant cell lines.[6][11]
-
Vemurafenib exemplifies a highly successful selective inhibitor, with potent activity against the specific BRAF V600E oncogene.[5] Its efficacy is tightly linked to the genetic makeup of the cancer cells.
-
Pyrrolo[3,2-c]pyridines represent a highly versatile and promising scaffold. The data shows that derivatives of this class can be synthesized to produce compounds with potent, sub-micromolar antiproliferative activity in cells.[7][9][10] While the examples cited here target kinases like FMS or cellular components like tubulin, their demonstrated potency validates the scaffold as a strong foundation for future drug discovery efforts.
For researchers in drug development, the path forward involves leveraging the chemical tractability of the pyrrolo[3,2-c]pyridine core to design new derivatives aimed at specific oncogenic kinases. By applying the rigorous biochemical and cellular testing methodologies outlined here, it is possible to systematically compare the potency and selectivity of these novel compounds against the high standards set by Sorafenib and Vemurafenib, ultimately driving the discovery of the next generation of targeted cancer therapies.
References
- Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (URL: )
- Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. (URL: )
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New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - NIH. (URL: [Link])
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Enzyme and cellular potency of VEGFR2 kinase inhibitors - ResearchGate. (URL: [Link])
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IC50 values of sorafenib and its combination with β-caryophyllene,... | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. (URL: [Link])
-
(PDF) Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (URL: [Link])
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - MDPI. (URL: [Link])
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In vitro to in vivo correlation of 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one activity
An In-Depth Guide to Correlating In Vitro Activity with In Vivo Efficacy for Novel Anticancer Agents: A Case Study of the 1H-pyrrolo[3,2-c]pyridine Scaffold
This guide provides a comprehensive framework for establishing a robust in vitro to in vivo correlation (IVIVC) for novel therapeutic candidates, using the promising anticancer agent, 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one, as a focal point. The pyrrolo[3,2-c]pyridine scaffold has recently emerged as a potent inhibitor of tubulin polymerization, positioning it as a valuable asset in oncology research.[1]
While extensive public data correlating the in vitro and in vivo performance of this specific bromo-derivative is emerging, this document will serve as a technical and strategic guide for researchers. We will detail the necessary experimental cascades, explain the scientific rationale behind methodological choices, and provide a clear pathway for translating preclinical laboratory data into predictable in vivo outcomes. The protocols and analyses presented are grounded in established practices for small molecule kinase and tubulin inhibitors, ensuring a trustworthy and reproducible approach.[2][3]
Part 1: Foundational In Vitro Characterization: Potency and Mechanism
The initial step in evaluating any new chemical entity is to thoroughly characterize its biological activity in controlled, cell-free, and cell-based systems. This phase aims to answer two fundamental questions: "How potent is the compound?" and "How does it work?".
Determining Antiproliferative Activity
The primary measure of an anticancer agent's effectiveness is its ability to halt the growth of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an accurate proxy for cell viability.
Experimental Protocol: MTT Assay for Antiproliferative Activity
-
Cell Culture: Culture human cancer cell lines (e.g., HeLa for cervical cancer, SGC-7901 for gastric cancer, and MCF-7 for breast cancer) in appropriate media until they reach approximately 80% confluency.[1] The choice of a diverse panel is critical to assess the compound's breadth of activity.
-
Seeding: Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one (e.g., from 0.01 µM to 10 µM) in the culture medium. Replace the medium in the wells with the medium containing the compound dilutions. Include a vehicle-only control (e.g., 0.1% DMSO) and a positive control (e.g., Combretastatin A-4).[1]
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50).
Elucidating the Mechanism of Action: Tubulin Polymerization
Since related 1H-pyrrolo[3,2-c]pyridine derivatives are known to target the colchicine-binding site on tubulin, it is crucial to verify this mechanism.[1] An in vitro tubulin polymerization assay directly measures the compound's effect on the assembly of microtubule filaments.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
-
Reaction Setup: In a 96-well plate, add tubulin protein (>99% pure) to a polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing GTP.
-
Compound Addition: Add 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one at various concentrations (e.g., 1 µM, 3 µM, 5 µM). Use a known inhibitor like colchicine or CA-4 as a positive control and a vehicle (DMSO) as a negative control.
-
Initiation and Monitoring: Initiate polymerization by incubating the plate at 37°C. Monitor the increase in absorbance at 340 nm over time using a temperature-controlled plate reader. The increase in absorbance is directly proportional to the extent of tubulin polymerization.
-
Analysis: Compare the polymerization curves of the compound-treated samples to the controls. Significant inhibition of the absorbance increase indicates that the compound disrupts tubulin polymerization.
In Vitro Data Summary
The data gathered from these experiments should be compiled for clear comparison.
| Assay | Cell Line / Target | Endpoint | Hypothetical Result for 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one | Comparative Control (CA-4) |
| Antiproliferative | HeLa | IC50 | 0.18 µM | 0.003 µM |
| Antiproliferative | SGC-7901 | IC50 | 0.25 µM | 0.004 µM |
| Antiproliferative | MCF-7 | IC50 | 0.15 µM | 0.002 µM |
| Mechanistic | Tubulin Protein | % Inhibition (at 3 µM) | 85% | 95% |
Note: Data is hypothetical, based on activities of similar compounds reported in the literature.[1]
Caption: Workflow for in vitro characterization.
Part 2: Preclinical In Vivo Assessment: From Bench to Biological System
Positive in vitro results are the gateway to in vivo testing. The primary goal here is to determine if the compound's cellular activity translates into therapeutic efficacy within a complex biological system, without causing unacceptable toxicity. The human tumor xenograft model is a cornerstone of preclinical oncology research.[4][5]
Rationale for Model Selection
An MCF-7 human breast cancer xenograft model in immunodeficient mice (e.g., NOD/SCID or BALB/c nude) is an excellent choice. This model is well-characterized and allows the growth of human tumors, providing a clinically relevant system to test a compound's efficacy against a specific cancer type identified as sensitive in vitro. The use of immunodeficient mice is essential to prevent the rejection of the human tumor cells.[6]
Experimental Protocol: Xenograft Efficacy Study
-
Animal Acclimatization: House female immunodeficient mice (6-8 weeks old) for one week under standard conditions.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 MCF-7 cells suspended in Matrigel into the right flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).
-
Group 1: Vehicle Control (e.g., 0.5% CMC-Na, 0.1% Tween 80)
-
Group 2: 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one (e.g., 25 mg/kg)
-
Group 3: 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one (e.g., 50 mg/kg)
-
Group 4: Positive Control (e.g., a clinically relevant taxane or vinca alkaloid)
-
-
Dosing: Administer the treatments via an appropriate route (e.g., oral gavage or intraperitoneal injection) daily or on an optimized schedule for 14-21 days. The choice of dose levels should be informed by preliminary toxicity and pharmacokinetic studies.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of toxicity.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change for the control group.
In Vivo Data Summary
The efficacy and tolerability data are crucial for advancing the compound.
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI %) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1250 | 0% | +2% |
| Compound | 25 | 680 | 48% | -1% |
| Compound | 50 | 350 | 75% | -4% |
| Positive Control | 10 | 410 | 69% | -8% |
Note: Data is hypothetical and for illustrative purposes.
Caption: Workflow for in vivo efficacy testing.
Part 3: The Crucial Link: Establishing the In Vitro-In Vivo Correlation (IVIVC)
IVIVC is the process of developing a predictive mathematical model that relates an in vitro property (like IC50) to an in vivo response (like TGI).[2] For anticancer agents, this often involves correlating the required in vitro concentration for cell killing with the in vivo plasma concentration (exposure) needed to achieve tumor regression.
The Role of Pharmacokinetics (PK)
A critical component of IVIVC is understanding the drug's pharmacokinetic profile—its absorption, distribution, metabolism, and excretion (ADME).[7] A satellite group of animals in the efficacy study should be used for PK analysis. Blood samples are collected at various time points after dosing to determine key parameters like:
-
Cmax: Maximum plasma concentration.
-
AUC: Area under the curve, representing total drug exposure.
-
t1/2: Half-life of the compound.
Correlating Exposure and Efficacy
The central hypothesis of IVIVC is that for the drug to be effective, the concentration at the tumor site must reach and be maintained above the concentration that was effective in vitro (the IC50).
Analytical Steps:
-
Determine Target Exposure: From the in vitro data, the IC50 against MCF-7 cells was 0.15 µM. This is the minimum target concentration we want to achieve in the plasma.
-
Analyze In Vivo Exposure: From the PK study at the 50 mg/kg dose, we might find that the average plasma concentration (Cavg) over the dosing interval is 0.5 µM, and it remains above the 0.15 µM IC50 for 8 hours out of every 24-hour cycle.
-
Establish the Relationship: The 50 mg/kg dose, which achieved plasma concentrations consistently above the IC50, resulted in 75% TGI. The lower 25 mg/kg dose may have only briefly surpassed the IC50, correlating with its lower efficacy (48% TGI). This establishes a clear link: sufficient in vivo exposure, defined by in vitro potency, drives in vivo efficacy.
Discrepancies can arise from factors like high plasma protein binding (reducing the free, active drug concentration), poor tumor penetration, or rapid metabolism.[2][7] These factors must be investigated if the correlation is weak.
Caption: Logical relationship in IVIVC modeling.
Conclusion
The journey from a promising molecule in a test tube to a potential therapy requires a rigorous, data-driven approach. Establishing a strong in vitro to in vivo correlation is not merely an academic exercise; it is a critical step in drug development that validates the mechanism of action, builds confidence in the therapeutic candidate, and provides the rationale for advancing into more complex preclinical and, ultimately, clinical studies. By systematically determining in vitro potency, confirming the mechanism, and correlating these findings with in vivo exposure and efficacy, researchers can de-risk their programs and accelerate the delivery of novel cancer therapies to patients.
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A Senior Application Scientist's Guide to Competitive Binding Assays for Novel Kinase Inhibitors: The Case of 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one
Introduction: Characterizing Novel Scaffolds in Kinase Drug Discovery
The 1H-pyrrolo[3,2-c]pyridin-2(3H)-one scaffold represents a promising heterocyclic system in medicinal chemistry. Compounds based on this core, such as 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one, are of significant interest for their potential as modulators of key cellular targets. While the specific biological target of 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one is not yet extensively documented in public literature, its structural motifs are frequently found in potent protein kinase inhibitors.
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of novel kinase inhibitors is a cornerstone of modern drug discovery.
This guide provides a comprehensive comparison of robust competitive binding assays to determine the binding affinity (a key parameter for assessing potency) of novel compounds like 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one. We will operate under the well-founded hypothesis that this compound is a protein kinase inhibitor. This document is intended for researchers, scientists, and drug development professionals seeking to establish and validate binding characterization workflows. We will provide an in-depth, step-by-step protocol for a Fluorescence Polarization (FP) assay, compare it with alternative methods, and explain the critical rationale behind experimental design choices to ensure data integrity and trustworthiness.
Pillar 1: Selecting the Optimal Assay—A Comparative Overview
The primary goal of a competitive binding assay is to determine the affinity of a test compound (the "competitor," e.g., 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one) for a target protein by measuring its ability to displace a known binding ligand (the "probe" or "tracer"). The choice of assay format is critical and depends on factors such as throughput needs, sensitivity, cost, and the availability of reagents.
| Assay Technology | Principle | Advantages | Disadvantages | Typical Throughput |
| Fluorescence Polarization (FP) | Measures the change in the tumbling rate of a fluorescently labeled probe upon binding to a larger protein. A small, free-tumbling probe has low polarization, while a large, protein-bound probe has high polarization. | Homogeneous (no-wash), non-radioactive, real-time kinetics possible, relatively low cost. | Requires a suitable fluorescent probe, susceptible to interference from fluorescent compounds or light scattering. | High (384/1536-well) |
| Radioligand Binding Assay (RBA) | Utilizes a radiolabeled ligand (e.g., with ³H or ¹²⁵I). The displacement of the radioligand by the test compound is measured by quantifying radioactivity after separating bound from free ligand (e.g., via filtration). | High sensitivity, considered the "gold standard" for affinity determination. | Requires handling of radioactive materials and specialized disposal, separation step can disturb equilibrium, low throughput. | Low to Medium (96-well) |
| Surface Plasmon Resonance (SPR) | An optical technique for detecting molecular interactions in real-time. The target protein is immobilized on a sensor chip. Binding of the test compound to the protein changes the refractive index at the surface, which is detected. | Label-free, provides detailed kinetic data (on- and off-rates), high sensitivity. | Requires specialized equipment, can be costly, protein immobilization can affect activity, lower throughput. | Low to Medium |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | A dual-labeling technique using a donor (e.g., Europium) and an acceptor fluorophore. When in close proximity (i.e., when the probe is bound), excitation of the donor leads to energy transfer and emission from the acceptor. | Homogeneous, high signal-to-noise ratio due to time-resolved measurement, robust against many types of interference. | Requires specific labeling of reagents, can be more expensive than FP. | High (384/1536-well) |
For its balance of simplicity, cost-effectiveness, and high-throughput capability, we will detail the Fluorescence Polarization (FP) assay as our primary recommended method.
Pillar 2: In-Depth Protocol—Fluorescence Polarization (FP) Competitive Binding Assay
This protocol is designed to determine the inhibitory constant (Kᵢ) of 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one for a hypothetical target, "Kinase X."
Causality Behind the Method
The principle of FP is based on molecular motion. A small fluorescent probe tumbles rapidly in solution, depolarizing emitted light. When bound to a large protein (Kinase X), its tumbling slows dramatically, resulting in a higher polarization of the emitted light. A competitor compound will displace the probe, causing a decrease in polarization. This dose-dependent decrease allows for the calculation of the compound's binding affinity.
Caption: Principle of Fluorescence Polarization Competitive Binding Assay.
Step-by-Step Experimental Workflow
1. Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100. Rationale: This buffer composition is standard for many kinase assays, providing stable pH, ionic strength, and necessary cofactors (Mg²⁺), while DTT prevents oxidation and Triton X-100 reduces non-specific binding to plate surfaces.
-
Kinase X Stock: Recombinant Kinase X protein, diluted to a working concentration (e.g., 20 nM) in Assay Buffer. The final concentration in the well should be approximately equal to the Kₑ of the fluorescent probe. This must be determined experimentally in a separate probe-binding titration experiment.
-
Fluorescent Probe Stock: A known fluorescently-labeled ligand for Kinase X (e.g., a fluorescent ATP analog or a known inhibitor scaffold), diluted to a working concentration (e.g., 2 nM) in Assay Buffer. The final concentration should be at or below its Kₑ to ensure assay sensitivity.
-
Test Compound (Competitor): 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one, prepared as a 10 mM stock in 100% DMSO. A serial dilution series is then prepared, typically from 100 µM to 1 nM in Assay Buffer containing a constant percentage of DMSO to avoid solvent effects.
2. Assay Procedure (for a 384-well plate):
-
Plate Layout: Design the plate map to include controls:
-
Blank wells: Assay Buffer only (for background subtraction).
-
"Free Probe" controls (0% binding): Fluorescent Probe in Assay Buffer.
-
"Maximum Binding" controls (100% binding): Kinase X + Fluorescent Probe in Assay Buffer.
-
Test Compound wells: Kinase X + Fluorescent Probe + serially diluted 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one.
-
-
Dispensing Reagents:
-
Add 10 µL of Assay Buffer to the blank wells.
-
Add 5 µL of the serially diluted test compound or control buffer to the appropriate wells.
-
Add 5 µL of the Kinase X working stock to all wells except the blank and "Free Probe" controls.
-
Add 5 µL of Assay Buffer to the "Free Probe" wells.
-
-
Incubation: Gently mix the plate on a plate shaker for 1 minute. Incubate for 30-60 minutes at room temperature, protected from light. Rationale: The incubation period allows the binding reaction to reach equilibrium. The optimal time should be determined during assay development.
-
Probe Addition: Add 5 µL of the Fluorescent Probe working stock to all wells.
-
Final Incubation & Reading: Mix the plate again and incubate for a final 60 minutes at room temperature, protected from light. Read the plate on an FP-capable plate reader using appropriate excitation and emission filters. The output is typically in millipolarization (mP) units.
Caption: Step-by-step workflow for the Fluorescence Polarization assay.
Pillar 3: Data Analysis and Trustworthiness
A self-validating protocol requires rigorous data analysis. The raw mP values are first converted to a percentage of inhibition.
1. Calculation of Percent Inhibition: % Inhibition = 100 * (1 - [ (mPₛₐₘₚₗₑ - mPₘᵢₙ) / (mPₘₐₓ - mPₘᵢₙ) ] ) Where:
-
mPₛₐₘₚₗₑ is the signal from the test compound well.
-
mPₘᵢₙ is the average signal from the "Free Probe" control.
-
mPₘₐₓ is the average signal from the "Maximum Binding" control.
2. IC₅₀ Determination: The % Inhibition values are plotted against the logarithm of the competitor concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value—the concentration of the competitor required to displace 50% of the bound probe.
3. Kᵢ Calculation (Cheng-Prusoff Equation): The IC₅₀ is dependent on assay conditions. To obtain a true measure of affinity, the inhibitory constant (Kᵢ) is calculated using the Cheng-Prusoff equation. Kᵢ = IC₅₀ / (1 + [Probe] / Kₑ) Where:
-
[Probe] is the concentration of the fluorescent probe in the assay.
-
Kₑ is the equilibrium dissociation constant of the fluorescent probe for the target kinase.
Sample Data Table:
| Compound Concentration [nM] | Log [Compound] | mP Reading | % Inhibition |
| 10000 | 4.0 | 125 | 98.5 |
| 3000 | 3.5 | 130 | 95.2 |
| 1000 | 3.0 | 145 | 85.1 |
| 300 | 2.5 | 180 | 62.3 |
| 100 | 2.0 | 225 | 35.1 |
| 30 | 1.5 | 265 | 9.2 |
| 10 | 1.0 | 280 | 1.3 |
| 0 (Max Binding) | - | 282 | 0 |
| 0 (Free Probe) | - | 122 | 100 |
| Resulting IC₅₀: | ~250 nM |
Authoritative Grounding: Alternative Methodologies
While FP is an excellent choice, other methods offer unique advantages.
Surface Plasmon Resonance (SPR)
SPR provides a label-free approach to directly measure the binding kinetics between the kinase and the inhibitor.
Caption: Workflow for a Surface Plasmon Resonance (SPR) binding assay.
-
Advantages: Provides comprehensive kinetic data (kₐ, kₑ) in addition to affinity (Kₑ), label-free.
-
Disadvantages: Requires expensive, specialized equipment; lower throughput; protein immobilization can be challenging.
Radioligand Binding Assay (RBA)
The traditional gold standard, RBA, relies on the displacement of a radioactive probe.
Caption: General workflow for a Radioligand Binding Assay (RBA).
-
Advantages: High sensitivity and specificity; less prone to certain types of compound interference.
-
Disadvantages: Involves handling and disposal of radioactive materials; requires a separation step that can disrupt equilibrium; low throughput.
Conclusion
For the initial characterization of novel compounds like 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one as potential kinase inhibitors, a Fluorescence Polarization (FP) competitive binding assay offers an optimal blend of performance, throughput, and cost. It is a robust, homogeneous method that provides reliable affinity data (Kᵢ) crucial for lead optimization. While SPR offers richer kinetic data and RBA remains a benchmark for sensitivity, the operational simplicity and scalability of FP make it the superior choice for screening and initial pharmacological profiling in a modern drug discovery setting. The key to success lies in careful assay development, including the precise determination of probe Kₑ and the use of appropriate controls to ensure the generation of trustworthy and reproducible data.
References
-
PubChem Compound Summary for CID 15878413, 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one. National Center for Biotechnology Information. [Link]
Safety Operating Guide
Navigating the Disposal of 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one: A Guide for Laboratory Professionals
Hazard Assessment and Characterization: An Evidence-Based Approach
Due to the absence of a dedicated SDS for 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one, a conservative approach to hazard assessment is essential. Based on data from analogous brominated pyrrolopyridine derivatives, this compound should be handled as a hazardous substance with the following potential classifications[1][2][3][4]:
-
Acute Oral Toxicity: Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Irritation: Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
Given its halogenated organic nature, it is imperative to prevent its release into the environment, as it may be toxic to aquatic life.[3] Therefore, drain disposal is strictly prohibited.[5][6][7]
Immediate Safety and Personal Protective Equipment (PPE)
Before handling 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one for any purpose, including disposal, the following minimum PPE should be employed[8][9][10][11]:
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron is required.
-
Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1]
Segregated Waste Accumulation: The Foundation of Safe Disposal
Proper segregation of chemical waste is a cornerstone of laboratory safety and environmental responsibility.[5] 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one and materials contaminated with it must be collected as halogenated organic waste .
Waste Stream Decision Workflow
Caption: Decision workflow for the proper segregation and disposal of 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one waste.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection, storage, and disposal of 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one waste.
Materials Required:
-
Designated, properly labeled, and sealable waste container for halogenated organic solids or liquids.
-
Personal Protective Equipment (PPE) as outlined above.
-
Chemical fume hood.
Procedure:
-
Container Preparation:
-
Obtain a chemically compatible waste container. High-density polyethylene (HDPE) is a suitable choice.
-
Ensure the container is clean and dry before the first use.
-
Affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one."
-
The hazard characteristics (e.g., "Toxic," "Irritant").
-
The accumulation start date (the date the first drop of waste is added).
-
-
-
Waste Collection:
-
Solid Waste: Carefully transfer solid 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one or contaminated materials (e.g., weighing paper, gloves, pipette tips) into the designated halogenated solid waste container. Avoid generating dust.[1]
-
Liquid Waste: If the compound is in solution, transfer it to the designated halogenated liquid waste container. Use a funnel to prevent spills.
-
Decontamination of Empty Containers: "Empty" containers that held the pure compound must be triple-rinsed with a suitable solvent (e.g., methanol or acetone). The rinsate must be collected as halogenated organic liquid waste.[4]
-
-
Waste Storage:
-
Keep the waste container securely sealed when not in use.
-
Store the container in a designated Satellite Accumulation Area (SAA).[5] This area should be away from incompatible materials, particularly strong bases and oxidizing agents.[5]
-
The SAA must be under the control of the laboratory personnel generating the waste.
-
-
Final Disposal:
-
Once the waste container is full or has been accumulating for the maximum allowed time (typically up to one year in an SAA, but institutional policies may vary), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[3][5]
-
The primary recommended disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with flue gas scrubbing to neutralize acidic gases (such as hydrogen bromide) produced during combustion.[4][12]
-
Regulatory Compliance: Adherence to RCRA Guidelines
The disposal of 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one falls under the purview of the Resource Conservation and Recovery Act (RCRA) in the United States, which governs the management of hazardous waste from "cradle to grave."[13][14] Key compliance points for academic and research laboratories include:
| Regulatory Aspect | Requirement | Rationale |
| Waste Characterization | The generator of the waste is responsible for determining if it is hazardous. | To ensure proper handling, storage, and disposal, preventing harm to human health and the environment.[14] |
| Satellite Accumulation | Accumulate up to 55 gallons of hazardous waste in containers at or near the point of generation.[7] | To allow for safe and practical collection of waste in the laboratory before transfer to a central storage area. |
| Container Management | Waste containers must be in good condition, compatible with the waste, and kept closed except when adding or removing waste. | To prevent leaks, spills, and fugitive emissions. |
| Labeling | Containers must be clearly marked with the words "Hazardous Waste" and an identification of the contents. | To ensure proper handling and to inform emergency responders in case of an incident. |
| Professional Disposal | Waste must be transported by a permitted hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).[6][15] | To ensure that the waste is managed and disposed of in an environmentally sound manner. |
Academic institutions may operate under the alternative requirements of 40 CFR Part 262, Subpart K, which provides more flexibility for laboratory settings while still ensuring rigorous safety and environmental protection.[16] This includes the development of a Laboratory Management Plan and regular removal of hazardous waste.[16]
By adhering to these scientifically grounded and regulatorily compliant procedures, researchers can ensure the safe and responsible disposal of 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one, thereby protecting themselves, their colleagues, and the environment.
References
- Current time information in Pasuruan, ID. Google Search. Accessed January 20, 2026.
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Safety Data Sheet - 3-Bromo-1H-pyrrolo[2,3-b]pyridine. Angene Chemical. Available from: [Link].
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available from: [Link].
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Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. Available from: [Link].
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Is Tris-HCl considered halogenated organic waste? Reddit. Available from: [Link].
-
5-Bromo-7-Azaindole Safety Data Sheet. Jubilant Ingrevia Limited. Available from: [Link].
-
1H-Pyrrolo(2,3-b)pyridine | C7H6N2 | CID 9222. PubChem. Available from: [Link].
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Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. Available from: [Link].
-
Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. Available from: [Link].
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Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. Available from: [Link].
-
Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency. Available from: [Link].
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Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. Available from: [Link].
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Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency. Available from: [Link].
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. Available from: [Link].
-
Solvent Wastes in the Laboratory – Disposal and/or Recycling. Available from: [Link].
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RCRA Regulations Explained. National Environmental Trainers. Available from: [Link].
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Managing Hazardous Chemical Waste in the Lab. Lab Manager. Available from: [Link].
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4 Hazardous Waste Characteristics Under RCRA. YouTube. Available from: [Link].
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Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Available from: [Link].
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Mastering the Handling of 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one: A Senior Application Scientist’s Protocol for Personal Protective Equipment
An In-Depth Technical Guide
Welcome to a comprehensive guide on the safe handling of 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one. As researchers and drug development professionals, our work with novel compounds like this is foundational to discovery. However, innovation cannot come at the cost of safety. This guide moves beyond a simple checklist, offering a procedural and logical framework for personal protective equipment (PPE) selection and use. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory, ensuring that your focus remains on groundbreaking science.
This protocol is grounded in the principle of the hierarchy of controls, a fundamental concept in occupational safety.[1] While this guide focuses on PPE, it is critical to remember that PPE is the last line of defense. The primary methods for exposure reduction should always be elimination, substitution, the use of engineering controls (like chemical fume hoods), and administrative controls (robust standard operating procedures).[1]
Hazard Profile Analysis: Understanding the "Why" Behind the "What"
7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one is a heterocyclic compound whose hazard profile necessitates rigorous protective measures. Based on Safety Data Sheets (SDS) for this and structurally analogous brominated heterocyclic compounds, we can establish a clear risk profile.
The primary hazards are:
-
Acute Toxicity: The compound is classified as toxic if swallowed and potentially toxic if inhaled.[2][3] This is a significant risk, meaning even small quantities entering the body can cause serious harm.
-
Severe Eye Damage/Irritation: It is known to cause serious eye damage or irritation.[2][4][5] The chemical structure suggests a high potential for corrosive action on sensitive eye tissues.
-
Skin Irritation: Direct contact causes skin irritation.[6][7] Prolonged or repeated contact can lead to more severe dermatological issues.
-
Respiratory Irritation: As a fine powder, the compound can easily become airborne, and inhaling the dust may cause respiratory tract irritation.[7][8][9]
-
Aquatic Toxicity: The compound is toxic to aquatic life, mandating careful disposal to prevent environmental release.[2][5]
This profile dictates that our PPE strategy must prevent ingestion, inhalation, and any contact with skin and eyes.
Core PPE Requirements: A Multi-Tiered Approach
The selection of PPE is not a one-size-fits-all scenario; it must be tailored to the specific task and the quantities of material being handled. Below is a tiered approach to ensure appropriate protection for common laboratory operations.
| Operational Scale | Task Examples | Minimum Required PPE |
| Microscale / Analytical | Weighing <1g, preparing analytical standards, spotting TLC plates. | Safety glasses with side shields, standard nitrile gloves, flame-resistant lab coat. |
| Bench Scale / Synthesis | Reactions involving 1-20g, work-up procedures, column chromatography. | Chemical splash goggles, double-layered nitrile gloves, flame-resistant lab coat, work within a certified chemical fume hood. |
| Large Scale / Kilo-Lab Prep | Handling >20g, large volume transfers, charging reactors. | Face shield worn over chemical splash goggles, elbow-length chemically impervious gloves (e.g., butyl rubber or neoprene) over nitrile gloves, chemically resistant apron over a lab coat or a disposable coverall, dedicated shoe covers.[10][11] |
Detailed PPE Specifications
-
Eye and Face Protection:
-
Causality: To prevent contact from splashes or airborne particles that can cause serious eye damage.[2][4]
-
Protocol: At a minimum, ANSI Z87.1-compliant safety glasses are required for any work in the lab.[12] For handling any liquid solutions or quantities over 1 gram of the solid, transition to chemical splash goggles.[12] For large-scale operations where the risk of splashing is significant, a full face shield must be worn over chemical splash goggles.[12]
-
-
Hand Protection:
-
Causality: To prevent skin irritation and absorption, which is a primary route of exposure.[13]
-
Protocol: Use powder-free nitrile gloves as a minimum standard. For bench-scale synthesis, double-gloving is required. This practice allows for the removal of the contaminated outer glove immediately after a task without exposing the inner glove or skin.[13] Gloves should be changed every 30-60 minutes or immediately if contamination is suspected or visible damage occurs.[13] For large-scale work or extended handling, more robust gloves like butyl rubber or neoprene should be worn over the inner nitrile glove.
-
-
Skin and Body Protection:
-
Causality: To protect the skin from irritation and prevent the contamination of personal clothing.
-
Protocol: A flame-resistant lab coat is mandatory. For large-scale operations, a poly-coated, disposable gown or a chemically resistant apron over the lab coat provides a superior barrier against permeation.[14] Ensure lab coat sleeves are fully extended and cuffs are tucked under the outer glove. Pants and closed-toe shoes are required at all times; no skin should be exposed between the shoe and the pant leg.[12]
-
-
Respiratory Protection:
-
Causality: To prevent the inhalation of airborne particles, which can cause respiratory irritation.[4][7]
-
Protocol: All operations that could generate dust, such as weighing or transfers of the solid material, must be conducted within a certified chemical fume hood or other ventilated enclosure.[15] This is the primary engineering control to mitigate inhalation risk. Surgical masks are not protective against chemical dusts and should not be used for this purpose.[14] If engineering controls are insufficient or in the event of a large spill, a NIOSH-approved N95 respirator or higher is required.[14] Proper fit-testing and training are mandatory for respirator use.[14]
-
Operational Protocol: Donning, Doffing, and In-Use Best Practices
The integrity of your protection depends on the correct procedure. Contamination often occurs during the removal of PPE.
Donning (Putting On) Sequence:
-
Perform hand hygiene.
-
Don inner gloves.
-
Don lab coat or coverall.
-
Don outer, chemical-resistant gloves. Ensure the cuffs of the outer gloves go over the cuffs of the lab coat.
-
Don eye/face protection.
-
If required, don respiratory protection.
Doffing (Taking Off) Sequence: This is the critical phase for preventing cross-contamination.
-
Decontaminate (if possible): Wipe down outer gloves before removal.
-
Remove Outer Gloves: Peel off the first glove, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off, also inside out, over the first glove.
-
Remove Lab Coat/Gown: Unfasten the coat. As you remove it, roll it away from your body, keeping the contaminated exterior folded inward.
-
Perform Hand Hygiene.
-
Remove Eye/Face Protection: Handle by the arms or strap to avoid touching the front surface.
-
Remove Inner Gloves: Follow the same procedure as for the outer gloves.
-
Perform Thorough Hand Hygiene: Wash hands with soap and water.
Visualization of PPE Selection Workflow
The following diagram illustrates the logical decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for selecting appropriate PPE.
Emergency Procedures & Disposal Plan
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][7]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water.[5][7] Seek medical attention if irritation persists.
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][16]
Spill Management:
-
Small Spill: Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation. Place into a sealed, labeled container for hazardous waste disposal.[7]
-
Large Spill: Evacuate the area. Prevent entry. Contact your institution's Environmental Health and Safety (EHS) department immediately.[17]
Disposal Plan: All used PPE (gloves, gowns, etc.) must be considered contaminated.
-
Operational Disposal: Outer gloves should be disposed of in a designated hazardous waste container immediately after the task is complete.
-
Final Disposal: All contaminated solid waste, including used PPE, empty containers, and cleanup materials, must be disposed of as hazardous chemical waste.[4] This must be done through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[5] Do not dispose of this material in standard trash or down the drain.[5][7]
By integrating these protocols into your daily laboratory operations, you build a robust culture of safety that protects you, your colleagues, and your research.
References
- ChemicalBook. (2025). 7-BROMO-1H-PYRROLO[2,3-C]PYRIDINE - Safety Data Sheet.
- Fluorochem. (2024). Safety Data Sheet: 4-Bromo-7H-pyrrolo[2,3-d]pyrimidine.
- ChemicalBook. (n.d.). 7-bromo-1h,2h,3h-pyrrolo[3,2-c]pyridin-2-one Hazard and Precautionary Statements (GHS).
- Angene Chemical. (2025). Safety Data Sheet: 3-Bromo-1H-pyrrolo[2,3-b]pyridine.
- Fisher Scientific. (2023). SAFETY DATA SHEET: Pyrrole.
- Jubilant Ingrevia Limited. (2024). 5-Bromo-7-Azaindole Safety Data Sheet.
- Pacific Northwest National Laboratory. (n.d.). Handling Pyrophoric Reagents.
- Connor, T. H., & McDiarmid, M. A. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes.
- BLD Pharmatech. (n.d.). Safety Data Sheet.
- ECHEMI. (n.d.). 3-Bromo-7-azaindole SDS, 74420-15-8 Safety Data Sheets.
- National Center for Biotechnology Information. (n.d.). 1H-Pyrrolo(2,3-b)pyridine. PubChem Compound Database.
- Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- XPRESS CHEMS. (2025). Safety First: Best Practices for Handling Research Chemicals.
- Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances.
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- National Institutes of Health. (n.d.). Chemical Safety Guide, 5th Ed. Office of Research Services.
- New Mexico State University. (n.d.). Chemical Safety in Research and Teaching.
- National Center for Biotechnology Information. (n.d.). 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine. PubChem Compound Database.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
